molecular formula C8H16ClNO2 B1319502 Methyl 2-(piperidin-4-yl)acetate hydrochloride CAS No. 81270-37-3

Methyl 2-(piperidin-4-yl)acetate hydrochloride

Cat. No.: B1319502
CAS No.: 81270-37-3
M. Wt: 193.67 g/mol
InChI Key: ADBDFGZYGJGDNJ-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-4-yl)acetate hydrochloride ( 81270-37-3) is a versatile chemical intermediate prized in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C 8 H 16 ClNO 2 and a molecular weight of 193.67 g/mol , features a piperidine ring, a privileged scaffold found in numerous bioactive molecules . The presence of both the ester and the basic piperidine nitrogen makes it a valuable bifunctional building block for the synthesis of more complex target molecules. Researchers utilize this compound primarily as a precursor in the design and development of potential pharmaceutical agents, where it can be incorporated to modulate the physicochemical properties and biological activity of new chemical entities . It has a melting point of 155°C . The compound is supplied as a powder and should be stored at room temperature. This product is intended for research and development purposes only in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 2-piperidin-4-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-7-2-4-9-5-3-7;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBDFGZYGJGDNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593633
Record name Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1)
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Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81270-37-3
Record name Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (4-Piperidyl)acetate Hydrochloride
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Foundational & Exploratory

Physicochemical Properties of Methyl 2-(piperidin-4-yl)acetate hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(piperidin-4-yl)acetate hydrochloride is a piperidine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is paramount for its effective utilization in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination. This document is intended to be a valuable resource for researchers in drug development, enabling informed decision-making in lead optimization and formulation studies.

Chemical Identity

IdentifierValue
IUPAC Name methyl 2-(piperidin-4-yl)acetate;hydrochloride
Synonyms Methyl (4-piperidyl)acetate hydrochloride, 4-(2-Methoxy-2-oxoethyl)piperidine hydrochloride, (Piperidin-4-yl)acetic acid methyl ester hydrochloride[1]
CAS Number 81270-37-3[1]
Molecular Formula C₈H₁₆ClNO₂[2]
Molecular Weight 193.67 g/mol [2]
Chemical Structure
alt text

Physicochemical Data

The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that while some properties have been computationally predicted, experimental determination is recommended for confirmation.

PropertyValueSource
Appearance White to off-white solidSupplier Data
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
Solubility No specific data available-
pKa Not experimentally determined-
logP (XlogP3-AA) 0.8PubChem (Computed)[2]

Experimental Protocols

To facilitate the experimental determination of the key physicochemical properties of this compound, the following detailed protocols are provided.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the compound transitions from a solid to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Büchi M-560 or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 10-20 °C/min for a preliminary rapid scan to estimate the melting range.

  • Allow the apparatus to cool.

  • For an accurate determination, repeat the measurement with a fresh sample, setting the heating rate to 1-2 °C/min starting from a temperature approximately 20 °C below the estimated melting point.

  • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point). The melting point is reported as this range.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in an aqueous medium.

Apparatus:

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C)

  • Analytical balance

  • pH meter

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Prepare a buffer solution of the desired pH (e.g., phosphate-buffered saline pH 7.4).

  • Add an excess amount of this compound to a glass vial containing a known volume of the buffer. The excess solid should be clearly visible.

  • Seal the vials and place them on an orbital shaker in a temperature-controlled environment.

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Centrifuge the samples to further separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the supernatant with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

  • The solubility is expressed in mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the piperidine nitrogen.

Apparatus:

  • Potentiometric titrator or a pH meter with a high-precision electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

  • Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Begin stirring the solution gently.

  • Titrate the solution with a standardized solution of sodium hydroxide, adding small, precise volumes.

  • Record the pH of the solution after each addition of titrant.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point (the point at which half of the amine has been neutralized).[3][4][5] This can be determined from the first derivative of the titration curve.

LogP Determination (Shake-Flask Method)

Objective: To determine the n-octanol/water partition coefficient (logP) of the compound.

Apparatus:

  • Separatory funnels or glass vials with screw caps

  • Orbital shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pre-saturated with n-octanol)

Procedure:

  • Prepare a stock solution of the compound in either water or n-octanol.

  • Add a known volume of the stock solution to a separatory funnel containing known volumes of both n-octanol and water (or buffer).

  • Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

  • Allow the two phases to separate completely. Centrifugation can be used to aid separation.

  • Carefully collect samples from both the aqueous and the n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.[6]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical entity like this compound.

Physicochemical_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_physicochemical Physicochemical Property Determination cluster_data_analysis Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification Melting_Point Melting Point (Capillary Method) Structure_Verification->Melting_Point Solubility Aqueous Solubility (Shake-Flask Method) Structure_Verification->Solubility pKa pKa Determination (Potentiometric Titration) Structure_Verification->pKa LogP LogP Determination (Shake-Flask Method) Structure_Verification->LogP Data_Compilation Data Compilation & Analysis Melting_Point->Data_Compilation Solubility->Data_Compilation pKa->Data_Compilation LogP->Data_Compilation Technical_Report Technical Report Generation Data_Compilation->Technical_Report

Caption: Workflow for the synthesis and physicochemical characterization of a chemical compound.

Conclusion

This technical guide provides essential physicochemical data and detailed experimental protocols for this compound. While some properties are currently based on computational predictions, the provided methodologies offer a clear path for their empirical determination. Accurate characterization of these properties is a critical step in the drug discovery and development pipeline, influencing aspects from synthetic strategy to formulation and ADME profiling. The information and workflows presented herein are designed to support researchers in making data-driven decisions for the advancement of their research programs.

References

In-Depth Technical Guide: Methyl 2-(piperidin-4-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(piperidin-4-yl)acetate hydrochloride is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its versatile structure, featuring a piperidine ring substituted at the 4-position with a methyl acetate group, serves as a valuable scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and its significant role as a key intermediate in the development of novel therapeutics. While this compound is primarily utilized as a precursor, its structural motifs are found in compounds targeting a range of biological pathways, underscoring its importance in drug discovery.

Chemical Identity and Properties

This compound is a white to off-white solid that is soluble in water. Its chemical structure and key identifying information are detailed below.

Identifier Value
CAS Number 81270-37-3[1]
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol [1]
IUPAC Name methyl 2-(piperidin-4-yl)acetate;hydrochloride
Synonyms Methyl 4-piperidineacetate hydrochloride, (Piperidin-4-yl)acetic acid methyl ester hydrochloride, 4-(2-Methoxy-2-oxoethyl)piperidine hydrochloride

A comprehensive list of synonyms includes: 4-Piperidineacetic acid, methyl ester, hydrochloride; Methyl (4-piperidyl)acetate hydrochloride; Methyl piperidin-4-ylacetate hydrochloride; Piperidin-4-yl-acetic acid methyl ester hydrochloride.[1]

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in publicly available literature, as it is a readily available building block from commercial suppliers. However, based on established synthetic methodologies for 4-substituted piperidines, a plausible synthetic route can be outlined.[2][3]

General Synthetic Approach:

A common strategy for the synthesis of 4-substituted piperidines involves the modification of a pre-existing piperidine ring. One potential pathway could start from 4-piperidone, a versatile intermediate.[3][4]

G A 4-Piperidone B Intermediate A->B Wittig or Horner-Wadsworth-Emmons reaction C Methyl 2-(piperidin-4-yl)acetate B->C Reduction (e.g., H2/Pd-C) D This compound C->D HCl treatment

Figure 1. Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of a Wittig or Horner-Wadsworth-Emmons reagent. A suitable phosphonium ylide or phosphonate ester bearing the carboxymethyl group is prepared.

  • Step 2: Olefination. The reagent from Step 1 is reacted with N-protected 4-piperidone to introduce the acetic acid ester moiety at the 4-position.

  • Step 3: Reduction. The resulting double bond is reduced, typically via catalytic hydrogenation (e.g., H₂ over Palladium on carbon), to yield the saturated piperidine ring.

  • Step 4: Deprotection and Salt Formation. The N-protecting group is removed, and the resulting free base is treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

Role in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[5] This is due to its favorable physicochemical properties, including its ability to improve aqueous solubility and its metabolic stability.[5] this compound serves as a key intermediate for introducing this valuable pharmacophore into more complex molecules.

Key Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: Piperidine derivatives are prominent in drugs targeting the CNS.[5] The structural similarity of substituted piperidines to endogenous neurotransmitters allows them to interact with various receptors and transporters.

  • Oncology: Numerous piperidine-containing compounds have been investigated as anticancer agents.[6]

  • Infectious Diseases: The piperidine nucleus is also found in various antimicrobial and antiviral agents.[5]

Logical Workflow for Utilization in Drug Discovery:

The secondary amine of the piperidine ring provides a convenient handle for further functionalization, most commonly through N-alkylation or N-acylation reactions. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize the pharmacological profile of a lead compound.

G A Methyl 2-(piperidin-4-yl)acetate hydrochloride B N-Alkylation or N-Acylation A->B C Diverse Library of Substituted Piperidines B->C D Biological Screening (e.g., Receptor Binding Assays) C->D E Lead Compound Identification and Optimization D->E

Figure 2. General workflow for the utilization of this compound in drug discovery.

Potential Signaling Pathways and Mechanisms of Action

While there is no direct evidence in the reviewed literature of this compound itself modulating specific signaling pathways, its derivatives have been implicated in various biological processes. The piperidine moiety can interact with a range of biological targets, and the nature of the substituents introduced will ultimately determine the compound's mechanism of action.

Hypothesized Signaling Pathway Involvement:

Based on the broader class of piperidine-containing drugs, derivatives of this compound could potentially modulate signaling pathways associated with:

  • G-Protein Coupled Receptors (GPCRs): Many CNS-active drugs containing the piperidine scaffold target GPCRs, such as opioid or dopamine receptors.

  • Ion Channels: The piperidine structure is also found in compounds that modulate the activity of various ion channels.

  • Enzyme Inhibition: Derivatives can be designed to act as inhibitors for specific enzymes.

G A Piperidine-based Drug Candidate B Target Protein (e.g., GPCR, Ion Channel, Enzyme) A->B Binding C Modulation of Downstream Signaling Cascade B->C D Cellular Response C->D E Therapeutic Effect D->E

Figure 3. Hypothesized mechanism of action for a drug candidate derived from a piperidine scaffold.

Conclusion

This compound is a foundational building block in the synthesis of novel chemical entities with therapeutic potential. Its straightforward structure, coupled with the ease of functionalization of the piperidine nitrogen, makes it an attractive starting material for generating libraries of diverse compounds for high-throughput screening. While the biological activity of the core molecule itself is not the primary focus, its integral role in the construction of more complex and potent drug candidates solidifies its importance in the field of drug discovery and development. Further research into the synthesis and biological evaluation of derivatives of this versatile intermediate is warranted to unlock its full potential in addressing a wide range of diseases.

References

Spectroscopic Analysis of Methyl 2-(piperidin-4-yl)acetate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(piperidin-4-yl)acetate hydrochloride is a piperidine derivative with potential applications in pharmaceutical research and development. The piperidine moiety is a common scaffold in many biologically active compounds. Accurate spectroscopic characterization is crucial for confirming the structure, purity, and identity of this compound, which are essential for its use in medicinal chemistry and drug discovery. This guide details the expected spectroscopic data and the experimental procedures to obtain them.

Predicted Spectroscopic Data

The following tables present the expected quantitative data for this compound based on the analysis of its chemical structure and comparison with similar piperidine derivatives. These tables are intended to serve as a reference for the analysis of experimentally obtained data.

Table 1: Predicted ¹H NMR Data for this compound (in D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.70s3H-OCH₃
~ 3.50d2HPiperidine H2 (axial), H6 (axial)
~ 3.00t2HPiperidine H2 (equatorial), H6 (equatorial)
~ 2.50d2H-CH₂-COO-
~ 2.10m1HPiperidine H4
~ 1.90d2HPiperidine H3 (axial), H5 (axial)
~ 1.60q2HPiperidine H3 (equatorial), H5 (equatorial)
~ 9.0-10.0br s2HN⁺H₂

Note: Chemical shifts are highly dependent on the solvent and concentration. The presence of the hydrochloride salt will cause a downfield shift of the protons adjacent to the nitrogen atom due to the electron-withdrawing effect of the protonated amine.

Table 2: Predicted ¹³C NMR Data for this compound (in D₂O)

Chemical Shift (δ, ppm)Carbon Assignment
~ 175C=O
~ 52-OCH₃
~ 45Piperidine C2, C6
~ 40-CH₂-COO-
~ 35Piperidine C4
~ 30Piperidine C3, C5

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2800-2500Strong, BroadN⁺-H stretching
2950-2850Medium-StrongC-H stretching (aliphatic)
~ 1740StrongC=O stretching (ester)
~ 1600Medium-WeakN-H bending
1250-1000StrongC-O stretching (ester)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
158.1181[M+H]⁺ (of free base)
157.1106[M]⁺ (of free base)
98.0969[M - COOCH₃]⁺
84.0813[Piperidine ring fragment]⁺

Note: In a typical mass spectrometry experiment (e.g., ESI), the hydrochloride salt will dissociate, and the free base will be observed. The molecular ion of the free base (C₈H₁₅NO₂) has a calculated exact mass of 157.1103 g/mol .

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy: A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD), in a 5 mm NMR tube.[1] The spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, the spectral width is typically set from 0 to 12 ppm, and a sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.[2] For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm, and a significantly larger number of scans are required due to the low natural abundance of the ¹³C isotope.[2] Proton decoupling is employed to simplify the ¹³C spectrum, resulting in a single peak for each unique carbon atom.[2]

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[3] For a solid sample like this compound, a common method is to prepare a potassium bromide (KBr) pellet.[4] This involves grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.[4] Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[3] The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques. Electrospray ionization (ESI) is a soft ionization method well-suited for this compound, as it typically produces the protonated molecular ion of the free base with minimal fragmentation.[6] The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the confirmation of the elemental composition.[7]

Spectroscopic Data Analysis Workflow

The following diagram illustrates the general workflow for the analysis of the spectroscopic data of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Structural Elucidation cluster_reporting Reporting NMR_acq NMR Spectroscopy (¹H, ¹³C) NMR_proc Process NMR Data (Chemical Shifts, Coupling Constants, Integration) NMR_acq->NMR_proc IR_acq IR Spectroscopy IR_proc Analyze IR Spectrum (Functional Group Identification) IR_acq->IR_proc MS_acq Mass Spectrometry MS_proc Analyze Mass Spectrum (Molecular Weight, Fragmentation Pattern) MS_acq->MS_proc Structure_confirm Structure Confirmation NMR_proc->Structure_confirm IR_proc->Structure_confirm MS_proc->Structure_confirm Report Generate Technical Report Structure_confirm->Report

A flowchart illustrating the general workflow for spectroscopic data acquisition, analysis, and structural elucidation.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS is essential for its unambiguous identification and characterization. This technical guide provides the foundational knowledge and standardized protocols for researchers and scientists to acquire and interpret the necessary spectral data. While a publicly available, complete dataset is currently elusive, the principles and expected values outlined herein offer a robust framework for the analysis of this and structurally related compounds.

References

Navigating the Solubility Landscape of Methyl 2-(piperidin-4-yl)acetate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of methyl 2-(piperidin-4-yl)acetate hydrochloride, a key piperidine derivative with significant potential in pharmaceutical research and development. Due to the limited availability of public quantitative solubility data for this specific compound, this guide synthesizes information based on the physicochemical properties of its core structures and provides detailed experimental protocols for researchers to determine precise solubility values.

Predicted Solubility Profile

For a structurally analogous compound, methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride, solubility has been reported in solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS).[1] This suggests that these solvents are excellent starting points for the solubility determination of this compound.

The following table summarizes the predicted solubility and provides a template for recording experimental findings.

Solvent CategorySolventPredicted SolubilityExperimental Solubility (mg/mL at 25°C)
Polar Protic WaterHighData to be determined
EthanolHighData to be determined
MethanolHighData to be determined
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighData to be determined
Dimethylformamide (DMF)HighData to be determined
AcetonitrileModerateData to be determined
Non-Polar TolueneLowData to be determined
HexaneVery Low / InsolubleData to be determined
Buffered Aqueous PBS (pH 7.4)HighData to be determined

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[2][3] The following protocol provides a detailed methodology for determining the solubility of this compound in various solvents.

1. Materials and Equipment:

  • This compound (solid form)

  • Selected solvents (e.g., water, ethanol, DMSO, PBS pH 7.4)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Weigh an excess amount of this compound into a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the desired solvent to the vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change significantly over time).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

  • Calculation:

    • Calculate the concentration of the compound in the original saturated solution by taking into account the dilution factor.

    • The resulting concentration is the solubility of the compound in the specific solvent at the tested temperature.

3. Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Weigh excess compound B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Settle excess solid C->D E Withdraw supernatant D->E F Filter supernatant E->F G Dilute sample F->G H Quantify using HPLC G->H I Calculate solubility H->I

Caption: Experimental workflow for the shake-flask solubility determination method.

Logical Relationships in Solubility Determination

The solubility of an active pharmaceutical ingredient (API) like this compound is a critical parameter that influences its biopharmaceutical properties. The following diagram illustrates the logical relationship between solubility and other key drug development attributes.

G Solubility Solubility DissolutionRate DissolutionRate Solubility->DissolutionRate influences Formulation Formulation Solubility->Formulation guides Bioavailability Bioavailability DissolutionRate->Bioavailability impacts TherapeuticEfficacy TherapeuticEfficacy Bioavailability->TherapeuticEfficacy determines Formulation->Bioavailability optimizes

Caption: Logical relationship between solubility and key drug development parameters.

References

An In-depth Technical Guide on the Core Mechanism of Action of Novel NLRP3 Inflammasome Inhibitors Derived from Methyl 2-(piperidin-4-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide elucidates the mechanism of action of a class of novel anti-inflammatory agents synthesized using methyl 2-(piperidin-4-yl)acetate hydrochloride as a key chemical intermediate. The primary therapeutic target of these compounds is the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome, a critical component of the innate immune system.

Introduction: The Role of this compound in Drug Discovery

This compound is a versatile chemical building block utilized in the synthesis of a variety of more complex pharmaceutical compounds.[1][2] Its piperidine scaffold is a common feature in numerous bioactive molecules. This guide focuses on a series of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives synthesized from this intermediate, which have been identified as potent inhibitors of the NLRP3 inflammasome.[3][4]

The NLRP3 Inflammasome: A Key Mediator of Inflammation

The NLRP3 inflammasome is a multi-protein complex that plays a central role in the innate immune response by triggering the release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and inducing a form of programmed cell death known as pyroptosis.[5][6][7] Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, including autoinflammatory syndromes, type 2 diabetes, gout, and neurodegenerative disorders.[5][6]

Canonical Activation Pathway of the NLRP3 Inflammasome

The activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This initial step is triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs).[5][7] This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β through the activation of the nuclear factor-κB (NF-κB) signaling pathway.[8]

  • Activation (Signal 2): A diverse array of stimuli, including extracellular ATP, crystalline substances, and mitochondrial dysfunction, can trigger the activation and assembly of the inflammasome complex.[5][7][9] This step is critically dependent on potassium efflux from the cell.[9] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[6] This proximity induces the auto-cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.[5][7]

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

Mechanism of Action of 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Derivatives

The primary mechanism of action of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives is the direct inhibition of the NLRP3 protein's ATPase activity .[3][10] The NACHT domain of NLRP3 possesses ATPase activity that is essential for its oligomerization and the subsequent assembly of the inflammasome complex.[10][11] By inhibiting this ATPase activity, these compounds prevent the conformational changes required for NLRP3 activation, thereby blocking the entire downstream signaling cascade.[10] Computational modeling and experimental data suggest that these inhibitors may bind to the ATP-binding motif (Walker A or Walker B) within the NACHT domain of NLRP3.[10]

This targeted inhibition of NLRP3 is highly specific, as these compounds have been shown not to significantly affect other inflammasomes, such as NLRC4 or AIM2.[12]

Quantitative Data on Inhibitory Activity

The inhibitory potency of these compounds has been quantified through various in vitro assays. The following table summarizes representative data for compounds from this class.

CompoundAssayCell Type/SystemStimulusIC50 / % InhibitionReference
Compound 9IL-1β ReleasePMA-differentiated THP-1 cellsLPS/ATPIC50 ≈ 5 µM[3]
Compound 13IL-1β ReleasePMA-differentiated THP-1 cellsLPS/ATPIC50 ≈ 10 µM[3]
Compound 18IL-1β ReleasePMA-differentiated THP-1 cellsLPS/ATPIC50 ≈ 2.5 µM[3]
Selected CompoundsNLRP3 ATPase ActivityRecombinant human NLRP3ATP~40-60% inhibition at 100 µM[1]
CY-09 (structurally related)NLRP3 ATPase ActivityPurified human NLRP3ATPIC50 ≈ 6 µM[13]

Detailed Experimental Protocols

The following protocols are representative of the key experiments used to characterize the mechanism of action of these NLRP3 inhibitors.

IL-1β Release Assay in PMA-Differentiated THP-1 Cells

This assay is a cornerstone for evaluating the inhibitory effect of compounds on the NLRP3 inflammasome in a cellular context.

5.1.1. Materials

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • Adenosine triphosphate (ATP)

  • Test compounds dissolved in DMSO

  • Human IL-1β ELISA kit

5.1.2. Protocol

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.

    • Seed THP-1 cells in 96-well plates at a density of 5 x 10^5 cells/mL.

    • Differentiate the cells into macrophage-like cells by treating with 80-100 ng/mL PMA for 24-48 hours.[2][14] After differentiation, the cells will become adherent.

    • Remove the PMA-containing medium, wash the cells with fresh medium, and allow them to rest for 24 hours.[15]

  • Priming (Signal 1):

    • Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours.[16]

  • Inhibitor Treatment:

    • Pre-incubate the primed cells with various concentrations of the test compounds (or vehicle control) for 30-60 minutes.

  • Activation (Signal 2):

    • Induce NLRP3 inflammasome activation by stimulating the cells with 5 mM ATP for 45-60 minutes.

  • Quantification of IL-1β Release:

    • Collect the cell culture supernatants.

    • Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β release for each compound concentration relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

NLRP3 ATPase Activity Assay

This biochemical assay directly measures the effect of the compounds on the enzymatic activity of the NLRP3 protein.

5.2.1. Materials

  • Recombinant human NLRP3 protein

  • Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, pH 7.5)

  • Adenosine triphosphate (ATP)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

5.2.2. Protocol

  • Reaction Setup:

    • In a 384-well plate, incubate the recombinant human NLRP3 protein (e.g., 1.4 ng/µL) with the desired concentrations of the test compounds in the assay buffer for 15 minutes at 37°C.[10]

  • Initiation of Reaction:

    • Add ATP to a final concentration of 25-800 µM to initiate the ATPase reaction.[1][10]

  • Incubation:

    • Incubate the reaction mixture for 40-60 minutes at 37°C to allow for ATP hydrolysis.

  • Detection of ADP:

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit. This is typically a two-step process involving the depletion of remaining ATP followed by the conversion of ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP generated and thus reflects the NLRP3 ATPase activity.

    • Calculate the percentage of inhibition of ATPase activity for each compound concentration relative to the vehicle-treated control.

    • Determine the IC50 value if a dose-response relationship is observed.

Experimental_Workflow cluster_cellular_assay Cell-Based Assay (IL-1β Release) cluster_biochemical_assay Biochemical Assay (ATPase Activity) THP1_Culture Culture THP-1 Monocytes PMA_Diff Differentiate with PMA THP1_Culture->PMA_Diff LPS_Priming Prime with LPS (Signal 1) PMA_Diff->LPS_Priming Inhibitor_Inc Incubate with Inhibitor LPS_Priming->Inhibitor_Inc ATP_Stim Activate with ATP (Signal 2) Inhibitor_Inc->ATP_Stim Supernatant_Collect Collect Supernatant ATP_Stim->Supernatant_Collect ELISA Measure IL-1β via ELISA Supernatant_Collect->ELISA IC50_Cell Calculate Cellular IC50 ELISA->IC50_Cell Recombinant_NLRP3 Recombinant NLRP3 Protein Inhibitor_Inc_Bio Incubate with Inhibitor Recombinant_NLRP3->Inhibitor_Inc_Bio ATP_Add Add ATP Inhibitor_Inc_Bio->ATP_Add ADP_Detect Detect ADP Production ATP_Add->ADP_Detect IC50_Bio Calculate Biochemical IC50 ADP_Detect->IC50_Bio

Caption: Experimental workflow for inhibitor characterization.

Conclusion

This compound serves as a crucial starting material for the synthesis of a novel class of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives that are potent and specific inhibitors of the NLRP3 inflammasome. Their mechanism of action is centered on the direct inhibition of the NLRP3 protein's intrinsic ATPase activity, a critical step for inflammasome assembly and activation. By preventing this key event, these compounds effectively block the downstream release of inflammatory cytokines IL-1β and IL-18. The detailed protocols and quantitative data presented in this guide provide a comprehensive framework for the continued research and development of these promising anti-inflammatory agents.

References

Potential Biological Targets of Methyl 2-(piperidin-4-yl)acetate hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a scientific and technical overview of the potential biological targets of Methyl 2-(piperidin-4-yl)acetate hydrochloride. Due to a lack of publicly available direct experimental data on this specific compound, the information presented herein is based on a scientific hypothesis derived from its structural similarity to the well-characterized psychostimulant, methylphenidate. The experimental protocols and potential mechanisms of action described are therefore predictive and intended to guide future research.

Introduction

This compound is a piperidine derivative with a chemical structure that suggests potential activity within the central nervous system (CNS). While primarily documented as a versatile chemical intermediate in the synthesis of various pharmaceutical agents, including analgesics and anti-inflammatory drugs, its core structure bears a significant resemblance to that of methylphenidate, a widely prescribed norepinephrine-dopamine reuptake inhibitor (NDRI).[1] This structural analogy forms the basis of the hypothesis that this compound may exert its biological effects by modulating the function of monoamine transporters.

This technical guide will explore the potential biological targets of this compound, focusing on the dopamine transporter (DAT) and the norepinephrine transporter (NET). We will present hypothesized mechanisms of action, relevant quantitative data from structurally similar compounds, and detailed experimental protocols for researchers to investigate these potential targets.

Hypothesized Biological Targets and Mechanism of Action

Based on its structural similarity to methylphenidate, the primary hypothesized biological targets for this compound are the dopamine transporter (DAT) and the norepinephrine transporter (NET) . It may also exhibit some activity at the serotonin transporter (SERT) , although likely with lower affinity.

The proposed mechanism of action is the inhibition of dopamine and norepinephrine reuptake from the synaptic cleft. By binding to DAT and NET, the compound would block the reabsorption of these neurotransmitters into the presynaptic neuron, leading to an increase in their extracellular concentrations. This elevation of dopamine and norepinephrine levels in the synapse would, in turn, enhance dopaminergic and noradrenergic signaling.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE_Vesicle Dopamine (DA) & Norepinephrine (NE) Vesicles DA DA DA_NE_Vesicle->DA Release NE NE DA_NE_Vesicle->NE Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA->DAT Reuptake DA_Receptor Dopamine Receptor DA->DA_Receptor Binding NE->NET Reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor Binding Compound Methyl 2-(piperidin-4-yl)acetate hydrochloride Compound->DAT Inhibition Compound->NET Inhibition

Hypothesized Mechanism of Action

Quantitative Data for Structurally Related Compounds

To provide a framework for the potential potency of this compound, the following table summarizes the binding affinities (Ki, in nM) of the structurally related compound, methylphenidate, and some of its analogs for the human dopamine, norepinephrine, and serotonin transporters. Lower Ki values indicate higher binding affinity.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
d-threo-Methylphenidate12.139.3>10,000
dl-threo-Methylphenidate2488>10,000
Ethylphenidate20.9206>10,000

Data is compiled from various scientific sources for comparative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the biological activity of this compound at its hypothesized targets.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive binding assay to determine the affinity of the test compound for the dopamine transporter using a radiolabeled ligand.

Materials:

  • Membrane Preparation: Rat striatal tissue or cells expressing human DAT (e.g., HEK293-hDAT).

  • Radioligand: [³H]WIN 35,428 (or a similar DAT-specific radioligand).

  • Non-specific Binding Ligand: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or 1 µM unlabeled WIN 35,428).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound, serially diluted.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • 96-well plates.

  • Cell harvester and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine protein concentration (e.g., using a BCA assay).

  • Assay Setup: In a 96-well plate, add in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of non-specific binding ligand (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of [³H]WIN 35,428 (final concentration ~0.5-2.0 nM).

    • 100 µL of membrane preparation (50-100 µg protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Buffers, Ligands) Start->Prepare_Reagents Setup_Assay Set up 96-well plate (Total, Non-specific, Test Compound) Prepare_Reagents->Setup_Assay Add_Radioligand Add Radioligand ([³H]WIN 35,428) Setup_Assay->Add_Radioligand Add_Membranes Add Membrane Preparation Add_Radioligand->Add_Membranes Incubate Incubate at RT Add_Membranes->Incubate Filter_Wash Filter and Wash Incubate->Filter_Wash Count_Radioactivity Scintillation Counting Filter_Wash->Count_Radioactivity Analyze_Data Data Analysis (IC50 and Ki determination) Count_Radioactivity->Analyze_Data End End Analyze_Data->End

Radioligand Binding Assay Workflow
Neurotransmitter Uptake Assay for Norepinephrine Transporter (NET)

This protocol measures the functional inhibition of the norepinephrine transporter.

Materials:

  • Cells: HEK293 cells stably expressing human NET (HEK293-hNET).

  • Radiolabeled Neurotransmitter: [³H]Norepinephrine.

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 5.6 mM glucose, pH 7.4), supplemented with 0.1 mM pargyline and 0.1 mM ascorbic acid.

  • Inhibitor: Desipramine (as a positive control).

  • Test Compound: this compound, serially diluted.

  • Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).

  • Scintillation Cocktail.

  • 96-well plates.

Procedure:

  • Cell Plating: Seed HEK293-hNET cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells for 10-15 minutes at 37°C with uptake buffer containing various concentrations of the test compound or desipramine.

  • Uptake Initiation: Add [³H]Norepinephrine (final concentration ~10-20 nM) to each well to initiate the uptake.

  • Incubation: Incubate for 10-15 minutes at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells by adding 100 µL of 1% SDS to each well and shaking for 5 minutes.

  • Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Determine the IC50 value of the test compound by analyzing the concentration-response curve for the inhibition of [³H]Norepinephrine uptake.

Conclusion

While direct experimental evidence is currently lacking, the structural similarity of this compound to methylphenidate provides a strong rationale for investigating its potential as a monoamine transporter ligand. The hypothesized inhibition of the dopamine and norepinephrine transporters suggests that this compound could have applications in CNS-related research and drug discovery. The experimental protocols provided in this guide offer a clear path for researchers to test this hypothesis and elucidate the pharmacological profile of this compound. Further investigation is warranted to confirm its biological targets and to explore its therapeutic potential.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of Methyl 2-(piperidin-4-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(piperidin-4-yl)acetate hydrochloride is a versatile chemical scaffold that serves as a foundational structure for the development of a wide range of biologically active compounds. The inherent features of the piperidine ring, including its conformational flexibility and the presence of a basic nitrogen atom, make it a privileged structure in medicinal chemistry. Modifications to this core, particularly at the piperidine nitrogen (N-1 position) and the acetate moiety, have led to the discovery of potent and selective modulators of various biological targets, most notably monoamine transporters.

This technical guide provides a comprehensive overview of the structural analogs and derivatives of Methyl 2-(piperidin-4-yl)acetate, with a primary focus on their synthesis, structure-activity relationships (SAR), and interactions with the dopamine transporter (DAT) and norepinephrine transporter (NET). This document is intended to be a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics targeting these critical components of the central nervous system.

Core Structure and Chemical Properties

This compound is a piperidine derivative with a methyl acetate group at the 4-position of the piperidine ring. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Chemical Structure:

Molecular Formula: C₈H₁₆ClNO₂ Molecular Weight: 193.67 g/mol

Structural Analogs and Derivatives: Focus on Monoamine Transporter Inhibition

A significant body of research has focused on the development of structural analogs of Methyl 2-(piperidin-4-yl)acetate as inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET). These transporters play a crucial role in regulating the concentration of dopamine and norepinephrine in the synaptic cleft, and their modulation is a key therapeutic strategy for a range of neurological and psychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD), depression, and substance abuse disorders.[1][2]

N-Substituted Analogs

Modification of the piperidine nitrogen is a common strategy to explore the structure-activity relationships of this scaffold. The introduction of various substituents at the N-1 position can significantly impact the potency and selectivity of the resulting compounds for DAT and NET.

A particularly well-studied class of related analogs are the N-benzyl derivatives of methylphenidate, a structurally similar compound that also features a piperidine core. These studies provide valuable insights into the potential effects of N-substitution on the Methyl 2-(piperidin-4-yl)acetate scaffold.

Table 1: Dopamine Transporter (DAT) Affinity of N-Benzyl Methylphenidate Analogs [3]

CompoundR (N-substituent)DAT Kᵢ (nM)
(±)-MethylphenidateH113 ± 3.0
(±)-2aBenzyl52.9 ± 2.3
(±)-2b4-Fluorobenzyl41.2 ± 3.4
(±)-2c4-Chlorobenzyl76.3 ± 2.7
(±)-2d4-Bromobenzyl31.2 ± 5.7
(±)-2e4-Iodobenzyl79.1 ± 1.4
(±)-2f4-Methylbenzyl106 ± 24
(±)-2g4-Methoxybenzyl113 ± 3.0

Data presented as mean ± SEM.

The data in Table 1 suggest that N-benzylation of the piperidine ring is generally well-tolerated and can, in some cases, enhance affinity for the dopamine transporter. Halogen substitution on the benzyl ring, particularly with bromine, appears to be favorable for DAT binding.

Experimental Protocols

General Synthesis of N-Substituted Methyl 2-(piperidin-4-yl)acetate Derivatives

A common method for the synthesis of N-substituted analogs is the N-alkylation of the parent piperidine.

Materials:

  • This compound

  • Alkyl or benzyl halide (e.g., benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq) to neutralize the hydrochloride and act as a base.

  • Add the desired alkyl or benzyl halide (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive halides, gentle heating (e.g., 50-70°C) may be required.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the pure N-substituted derivative.

In Vitro Dopamine Transporter (DAT) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of test compounds for the dopamine transporter.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine transporter (e.g., HEK293-hDAT cells)

  • Radioligand (e.g., [³H]WIN 35,428)

  • Non-labeled DAT inhibitor for determining non-specific binding (e.g., GBR 12909)

  • Test compounds (analogs of Methyl 2-(piperidin-4-yl)acetate)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of binding buffer (for total binding) or a high concentration of a non-labeled DAT inhibitor (for non-specific binding).

    • 50 µL of varying concentrations of the test compound.

    • 50 µL of the radioligand at a concentration near its Kₑ value.

    • 100 µL of the prepared cell membrane suspension (typically 20-50 µg of protein).

  • Incubation: Incubate the plate at room temperature or 4°C for a sufficient time to reach binding equilibrium (e.g., 2-3 hours) with gentle agitation.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Rapidly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding as a function of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many analogs of Methyl 2-(piperidin-4-yl)acetate is the inhibition of dopamine and norepinephrine reuptake by their respective transporters.

Dopamine Transporter (DAT) Mechanism

The dopamine transporter is a sodium- and chloride-dependent symporter that facilitates the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[4] This process terminates dopaminergic signaling and allows for the recycling of dopamine into synaptic vesicles. Inhibitors of DAT block this reuptake process, leading to an increase in the concentration and duration of dopamine in the synapse.

DAT_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Release DAT Dopamine Transporter (DAT) DAT->Dopamine_cyto Reuptake Dopamine_synapse Synaptic Dopamine Dopamine_cyto->DAT Binding Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binding & Signaling

Dopamine transporter (DAT) reuptake mechanism.
Norepinephrine Transporter (NET) Mechanism

Similar to DAT, the norepinephrine transporter is a sodium- and chloride-dependent symporter responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[5] Inhibition of NET leads to an accumulation of norepinephrine in the synapse, enhancing noradrenergic signaling.

NET_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine Vesicle NE_cyto Cytosolic Norepinephrine NE_vesicle->NE_cyto Release NET Norepinephrine Transporter (NET) NET->NE_cyto Reuptake NE_synapse Synaptic Norepinephrine NE_cyto->NET Binding NE_receptor Adrenergic Receptor NE_synapse->NE_receptor Binding & Signaling

Norepinephrine transporter (NET) reuptake mechanism.

Conclusion

The Methyl 2-(piperidin-4-yl)acetate scaffold represents a valuable starting point for the design of novel monoamine transporter inhibitors. The available structure-activity relationship data, particularly from closely related analogs like methylphenidate, indicates that strategic modifications, especially at the piperidine nitrogen, can significantly influence potency and selectivity for the dopamine and norepinephrine transporters. The experimental protocols provided in this guide offer a framework for the synthesis and in vitro characterization of new derivatives. Further exploration of this chemical space holds promise for the development of next-generation therapeutics for a variety of CNS disorders.

References

Regulatory Status of Methyl 2-(piperidin-4-yl)acetate hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the regulatory status of Methyl 2-(piperidin-4-yl)acetate hydrochloride (CAS No. 81270-37-3). The primary objective is to determine whether this compound is classified as a controlled substance or a listed precursor chemical under major international and national regulatory frameworks. This document is intended for professionals in research and drug development who handle chemical compounds with potential for regulatory scrutiny.

Executive Summary: Current Regulatory Standing

Based on a thorough review of major controlled substance and precursor chemical lists, this compound is not explicitly listed as a controlled substance or a regulated precursor chemical by the United States Drug Enforcement Administration (DEA), the International Narcotics Control Board (INCB), or under European Union regulations.

However, its chemical structure, which is based on a piperidine core, places it in a class of compounds that is under significant regulatory surveillance. The piperidine moiety is a foundational component of numerous controlled substances, including fentanyl and its analogues, as well as listed precursor chemicals.[1][2] Therefore, while not currently scheduled, the compound warrants careful handling and a clear understanding of its potential for future regulation. It is commercially available from chemical suppliers for research and development purposes only.[3][4]

Regulatory Database Analysis

A systematic search of key international and national drug control lists was conducted. The findings are summarized below.

Regulatory BodyDatabase/List SearchedFinding for this compound
United States DEA Controlled Substances Act (CSA) Schedules, DEA "Orange Book"[5]Not Listed
International (U.N.) INCB "Red List" (Precursors), 1988 U.N. Convention Lists[6][7]Not Listed
European Union Regulation (EC) No 273/2004, Regulation (EC) No 111/2005[8][9]Not Listed

Analysis of Structural Relationship to Controlled Substances and Precursors

The primary reason for investigating the status of this compound is its structural similarity to compounds of high regulatory concern.

The illicit synthesis of fentanyl has led to strict international control over its precursors, many of which are piperidine derivatives.[10] The U.S. DEA has designated 4-piperidone, a direct precursor to several key fentanyl intermediates, as a List I chemical.[11][12] Methyl 2-(piperidin-4-yl)acetate is a derivative of the same piperidin-4-yl backbone but is not a known direct precursor in established fentanyl synthesis pathways.

The following diagram illustrates the established pathway from controlled piperidine precursors to fentanyl and the structural position of the compound .

G cluster_precursors Controlled Fentanyl Precursors cluster_target Subject Compound cluster_product Final Product Piperidine Piperidine (UN Table II Precursor) Piperidone 4-Piperidone (US List I / UN Table I) Piperidine->Piperidone Target Methyl 2-(piperidin-4-yl)acetate (Not a Listed Precursor) Piperidine->Target Derivative NPP N-Phenethyl-4-piperidone (NPP) (US List I / UN Table I) Piperidone->NPP ANPP 4-Anilino-N-phenethylpiperidine (ANPP) (US Schedule II Precursor / UN Table I) NPP->ANPP Fentanyl Fentanyl (US Schedule II) ANPP->Fentanyl

Figure 1: Relationship to the Fentanyl Synthesis Pathway.

Under the U.S. Controlled Substances Act, a substance may be treated as a Schedule I drug if it is a "controlled substance analogue." This applies if the substance has a chemical structure and pharmacological effect substantially similar to a Schedule I or II substance.[5]

We compare Methyl 2-(piperidin-4-yl)acetate to two controlled stimulants that also feature a piperidine ring.

CompoundRegulatory Status (U.S.)Key Structural Features
Methyl 2-(piperidin-4-yl)acetate Not Scheduled Piperidin-4 -yl ring; Methyl acetate group.
Methylphenidate Schedule II [13]Piperidin-2 -yl ring; Methyl acetate group; Phenyl group .
Ethylphenidate Schedule I [5]Piperidin-2 -yl ring; Ethyl acetate group; Phenyl group .

While all three share a piperidine-acetate structure, the position of the substituent on the piperidine ring (position 4 vs. 2) and the absence of a phenyl group in the target compound are significant chemical differences. Without pharmacological data demonstrating stimulant or euphoric effects similar to methylphenidate or other controlled substances, it is unlikely to be prosecuted as a controlled substance analogue.

Protocols for Regulatory Status Verification

For due diligence, researchers and chemical handlers should adopt a standard protocol to verify the regulatory status of any new piperidine derivative.

  • Compound Identification:

    • Confirm the Chemical Abstracts Service (CAS) number (81270-37-3).[14]

    • Verify the IUPAC name: methyl 2-(piperidin-4-yl)acetate.[14]

    • Document all known synonyms, such as "Methyl 4-piperidineacetate."[14]

  • Database Search Protocol:

    • U.S. DEA: Systematically search the latest version of the "List of Controlled Substances" (Orange Book) and Title 21 CFR Part 1308.[5]

    • INCB: Search the "Red List" of precursors and chemicals frequently used in the illicit manufacture of drugs.[7]

    • EU: Search the European Database on New Psychoactive Substances (EDND) and the annexes of Regulations (EC) No 273/2004 and 111/2005.

  • Structural Analogue Analysis:

    • Utilize chemical databases (e.g., PubChem, SciFinder) to perform a substructure search based on the piperidine core.

    • Compile a list of the closest structural relatives that are commercially available or cited in literature.

    • Conduct a targeted regulatory status check on these identified analogues.

The logical workflow for this verification process is illustrated in the diagram below.

G Start Start: New Piperidine Compound CheckControlled Is the compound explicitly listed on DEA, UN, or EU schedules? Start->CheckControlled CheckPrecursor Is the compound explicitly listed as a precursor chemical? CheckControlled->CheckPrecursor No IsControlled Status: Controlled Substance CheckControlled->IsControlled Yes CheckAnalogue Does it have a structure and known effect substantially similar to a Schedule I or II substance? CheckPrecursor->CheckAnalogue No IsPrecursor Status: Listed Precursor CheckPrecursor->IsPrecursor Yes IsAnalogue Status: Potential Analogue (High Regulatory Risk) CheckAnalogue->IsAnalogue Yes NotControlled Status: Not Currently Controlled (Maintain Diligence) CheckAnalogue->NotControlled No

References

In-Depth Technical Guide: Safety and Handling of Methyl 2-(piperidin-4-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 2-(piperidin-4-yl)acetate hydrochloride (CAS No: 81270-37-3), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is a piperidine derivative used as a building block in the synthesis of various active pharmaceutical ingredients (APIs).[1]

PropertyValueSource
Molecular Formula C₈H₁₆ClNO₂[2]
Molecular Weight 193.67 g/mol [2]
Appearance Yellow to off-white solid[1]
Purity ≥ 97%[1]
Storage Temperature 0-8 °C[1]

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS classifications.[2]

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral4WarningH302: Harmful if swallowed.[2]
Skin Corrosion/Irritation2WarningH315: Causes skin irritation.[2][3]
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritation.[2][3]
Acute Toxicity, Inhalation4WarningH332: Harmful if inhaled.[2]
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3WarningH335: May cause respiratory irritation.[2][3]

Toxicological Information

Handling and Storage

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following PPE is recommended:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working outside of a fume hood or if dust is generated.

Engineering Controls
  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Safety Equipment: Ensure easy access to an eyewash station and a safety shower.

Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Storage

Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.

First Aid Measures

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[6]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE.

  • Containment and Cleaning: For a dry spill, carefully sweep or vacuum the material, avoiding dust generation. Place in a sealed container for disposal. For a solution, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Environmental Precautions: Prevent the material from entering drains or waterways.[6]

Stability and Reactivity

  • Reactivity: No specific reactivity data is available. However, as a hydrochloride salt of an ester, it may be incompatible with strong bases and oxidizing agents.

  • Chemical Stability: Stable under recommended storage conditions. Some hydrochloride salts of cathinone derivatives have been observed to be unstable in air.[7]

  • Hazardous Decomposition Products: Thermal decomposition can produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.[6]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, state, and federal regulations. It should be treated as hazardous waste.

Experimental Protocols

Preparation of a Standard Solution

This protocol outlines the preparation of a standard solution of this compound.

Caption: Workflow for preparing a standard solution.

Safe Handling Workflow

This diagram illustrates the logical flow for safely handling this compound.

Safe_Handling_Workflow Start Start Handling Procedure Risk_Assessment Conduct Risk Assessment Start->Risk_Assessment Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Don_PPE Use_Eng_Controls Utilize Engineering Controls (Fume Hood) Don_PPE->Use_Eng_Controls Handle_Compound Handle Compound (Weighing, Transferring) Use_Eng_Controls->Handle_Compound Clean_Up Clean Work Area Handle_Compound->Clean_Up Doff_PPE Doff PPE Clean_Up->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End of Procedure Wash_Hands->End

Caption: Step-by-step safe handling workflow.

Emergency Spill Response Logic

This diagram outlines the decision-making process in the event of a chemical spill.

Spill_Response_Logic Spill_Occurs Spill Occurs Assess_Spill Assess Spill Size and Hazard Spill_Occurs->Assess_Spill Small_Spill Is it a small, manageable spill? Assess_Spill->Small_Spill Trained_Personnel Are you trained to clean it up? Small_Spill->Trained_Personnel Yes Evacuate_and_Alert Evacuate the area and alert emergency services Small_Spill->Evacuate_and_Alert No Clean_Up_Spill Clean up spill following proper procedures Trained_Personnel->Clean_Up_Spill Yes Trained_Personnel->Evacuate_and_Alert No Dispose_Waste Dispose of waste as hazardous Clean_Up_Spill->Dispose_Waste

Caption: Decision tree for chemical spill response.

Conclusion

This compound is a valuable chemical intermediate that requires careful handling due to its hazardous properties. By following the guidelines outlined in this technical guide, researchers and scientists can minimize risks and ensure a safe working environment. Always consult the specific Safety Data Sheet (SDS) for the most up-to-date information before use.

References

Commercial Suppliers and Technical Guide for Research-Grade Methyl 2-(piperidin-4-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial suppliers of research-grade Methyl 2-(piperidin-4-yl)acetate hydrochloride. It includes a detailed overview of the compound's chemical and physical properties, a summary of its applications in research and drug development, and generalized experimental protocols for its synthesis and quality control. This guide is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this key chemical intermediate.

Introduction

This compound is a piperidine derivative that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its structural motif is found in a range of biologically active molecules, particularly those targeting the central nervous system. This guide offers a technical resource for professionals working with this compound.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound for research and development purposes. The quality and purity of the compound can vary between suppliers, and it is crucial to select a product that meets the specific requirements of your research. The following table summarizes the offerings from several prominent suppliers.

SupplierProduct Number (Example)PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Apollo Scientific OR1398298%81270-37-3C₈H₁₆ClNO₂193.67
BLD Pharm BD21655≥97%81270-37-3C₈H₁₆ClNO₂193.67
Chem-Impex 07963≥97%168986-49-0C₈H₁₅NO₂·HCl193.71
Santa Cruz Biotechnology sc-281481-81270-37-3C₈H₁₅NO₂ · HCl193.67
SynQuest Laboratories 4H23-1-7Z96%168986-49-0C₈H₁₅NO₂157.21 (free base)
Chemenu CM111595-81270-37-3C₈H₁₆ClNO₂193.67

Note: CAS numbers 81270-37-3 and 168986-49-0 are often used interchangeably for this compound, with the former typically referring to the hydrochloride salt and the latter to the free base. It is advisable to confirm the specific form with the supplier.

Physicochemical Properties and Safety Information

A comprehensive understanding of the compound's properties is essential for its safe handling and effective use in experimental work.

PropertyValueReference
IUPAC Name methyl 2-(piperidin-4-yl)acetate;hydrochloride[1]
Synonyms Methyl (4-piperidyl)acetate hydrochloride, Piperidin-4-yl-acetic acid methyl ester hydrochloride[1]
Appearance White to off-white solid
Molecular Weight 193.67 g/mol [1]
Molecular Formula C₈H₁₆ClNO₂[1]
Melting Point Not available
Solubility Soluble in water
Storage Store at 2-8°C, protect from light and moisture

Safety and Handling:

This compound is associated with certain hazards. The following GHS hazard statements have been reported[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

Generalized Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the esterification of 4-piperidineacetic acid followed by the formation of the hydrochloride salt, or via the hydrogenation of a pyridine precursor. The following is a generalized protocol and should be optimized for specific laboratory conditions.

Method 1: Hydrogenation of a Pyridine Precursor

A common synthetic route involves the catalytic hydrogenation of methyl 2-(pyridin-4-yl)acetate.

  • Step 1: Preparation of Methyl 2-(pyridin-4-yl)acetate. This intermediate can be synthesized via the esterification of 2-(pyridin-4-yl)acetic acid using methanol in the presence of an acid catalyst like sulfuric acid or thionyl chloride.

  • Step 2: Catalytic Hydrogenation. The methyl 2-(pyridin-4-yl)acetate is dissolved in a suitable solvent, such as methanol or ethanol. A hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically at elevated pressure) in a hydrogenation apparatus until the reaction is complete (monitored by TLC or GC-MS).

  • Step 3: Formation of the Hydrochloride Salt. After filtration to remove the catalyst, the solvent is evaporated. The resulting free base, methyl 2-(piperidin-4-yl)acetate, is dissolved in a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrogen chloride in the same solvent (or gaseous HCl) is then added to precipitate the hydrochloride salt. The solid product is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

G cluster_synthesis Generalized Synthesis Workflow start Methyl 2-(pyridin-4-yl)acetate hydrogenation Catalytic Hydrogenation (e.g., H₂, Pd/C) start->hydrogenation free_base Methyl 2-(piperidin-4-yl)acetate (Free Base) hydrogenation->free_base hcl_salt HCl Salt Formation (e.g., HCl in Ether) free_base->hcl_salt purification Purification (Filtration/Washing) hcl_salt->purification product Methyl 2-(piperidin-4-yl)acetate hydrochloride purification->product

A generalized workflow for the synthesis of this compound.
Quality Control and Analytical Methods

The purity and identity of this compound are typically confirmed using a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method can be employed to assess the purity of the compound. A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an ion-pairing agent like trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. Detection is often performed using a UV detector at a low wavelength (e.g., ~210 nm) as the piperidine ring lacks a strong chromophore. Purity is determined by the peak area percentage of the main component.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is a powerful tool for confirming the structure of the compound. The expected chemical shifts (in ppm) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would include:

  • A singlet for the methyl ester protons (~3.6 ppm).

  • A doublet for the methylene protons adjacent to the ester (~2.3 ppm).

  • Multiplets for the piperidine ring protons, with those adjacent to the nitrogen appearing more downfield, especially in the protonated hydrochloride form.

  • A broad signal for the N-H protons of the piperidine ring.

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the compound. The expected mass-to-charge ratio (m/z) for the free base (C₈H₁₅NO₂) would be approximately 158.12 [M+H]⁺.

G cluster_qc Quality Control Workflow sample Synthesized Product hplc HPLC Analysis sample->hplc nmr NMR Spectroscopy sample->nmr ms Mass Spectrometry sample->ms purity Purity Assessment (≥95-98%) hplc->purity structure Structural Confirmation nmr->structure mol_weight Molecular Weight Confirmation ms->mol_weight

A typical workflow for the quality control of this compound.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its primary application lies in the development of analgesics and anti-inflammatory agents. The piperidine scaffold is a common feature in many centrally acting drugs.

Role as a Precursor for Opioid Analgesics

The piperidine ring is a core structural component of many potent opioid analgesics that act as agonists at the μ-opioid receptor. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to analgesia.

μ-Opioid Receptor Signaling Pathway:

The binding of an opioid agonist to the μ-opioid receptor triggers a series of intracellular events:

  • G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi/o).

  • Dissociation of G-Protein Subunits: The Gα-GTP and Gβγ subunits dissociate and interact with downstream effectors.

  • Inhibition of Adenylyl Cyclase: The Gα-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.

  • Cellular Response: The combined effects of reduced cAMP, neuronal hyperpolarization, and decreased calcium influx lead to a reduction in neuronal excitability and a decrease in the release of neurotransmitters involved in pain signaling, such as substance P and glutamate. This ultimately results in the analgesic effect.

G cluster_pathway μ-Opioid Receptor Signaling Pathway opioid Opioid Agonist (Synthesized from Intermediate) mu_receptor μ-Opioid Receptor (GPCR) opioid->mu_receptor Binds to g_protein Gi/o Protein (αβγ) mu_receptor->g_protein Activates g_alpha Gα-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma adenylyl_cyclase Adenylyl Cyclase g_alpha->adenylyl_cyclase Inhibits k_channel ↑ K+ Efflux (GIRK Channels) g_beta_gamma->k_channel Activates ca_channel ↓ Ca2+ Influx (N-type Channels) g_beta_gamma->ca_channel Inhibits camp ↓ cAMP adenylyl_cyclase->camp hyperpolarization Hyperpolarization k_channel->hyperpolarization neurotransmitter ↓ Neurotransmitter Release (e.g., Substance P, Glutamate) ca_channel->neurotransmitter hyperpolarization->neurotransmitter analgesia Analgesia neurotransmitter->analgesia

The signaling cascade initiated by the activation of the μ-opioid receptor.

Conclusion

This compound is a commercially available and versatile intermediate for the synthesis of pharmaceutical compounds, particularly opioid analgesics. This guide has provided a comprehensive overview of its commercial sources, technical specifications, generalized experimental protocols, and its role in drug discovery. Researchers and drug development professionals should consult supplier-specific documentation for detailed protocols and safety information to ensure the successful and safe application of this compound in their work.

References

Methodological & Application

Synthesis Protocol for Methyl 2-(piperidin-4-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of Methyl 2-(piperidin-4-yl)acetate hydrochloride, a valuable building block in medicinal chemistry and drug development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a secondary amine and a methyl ester, allows for diverse chemical modifications. This protocol outlines a reliable two-step synthesis route commencing with the catalytic hydrogenation of a pyridine precursor, followed by the formation of the hydrochloride salt.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Catalytic Hydrogenation: The pyridine ring of a suitable starting material, such as methyl 2-(pyridin-4-yl)acetate, is reduced to a piperidine ring using a platinum(IV) oxide (PtO₂) catalyst under a hydrogen atmosphere.

  • Hydrochloric Acid Salt Formation: The resulting methyl 2-(piperidin-4-yl)acetate free base is then converted to its hydrochloride salt to improve stability and handling.

Experimental Protocols

Step 1: Catalytic Hydrogenation of Methyl 2-(pyridin-4-yl)acetate

This procedure describes the reduction of the pyridine ring to a piperidine ring. A general protocol for the catalytic hydrogenation of substituted pyridines using PtO₂ (Adam's catalyst) in glacial acetic acid is adapted for this synthesis.[1][2][3]

Materials:

  • Methyl 2-(pyridin-4-yl)acetate

  • Platinum(IV) oxide (PtO₂, Adam's catalyst)

  • Glacial Acetic Acid

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Hydrogen gas (high purity)

  • Celite® or other filtration aid

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a high-pressure reactor vessel, dissolve methyl 2-(pyridin-4-yl)acetate (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Carefully add platinum(IV) oxide (1-5 mol%) to the solution.

  • Hydrogenation: Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon). Pressurize the reactor with hydrogen gas to 50-70 bar.[1]

  • Reaction: Stir the mixture vigorously at room temperature for 6-10 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethyl acetate.

    • Carefully neutralize the filtrate by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude methyl 2-(piperidin-4-yl)acetate as an oil.

Purification:

The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Step 2: Formation of this compound

This step converts the free base into its stable hydrochloride salt.

Materials:

  • Methyl 2-(piperidin-4-yl)acetate (from Step 1)

  • Anhydrous diethyl ether or anhydrous methanol

  • Hydrochloric acid solution in a compatible anhydrous solvent (e.g., 2 M HCl in diethyl ether or a prepared solution of HCl in methanol)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the purified methyl 2-(piperidin-4-yl)acetate (1.0 eq) in anhydrous diethyl ether or anhydrous methanol in a flask equipped with a magnetic stir bar.

  • Acidification: Cool the solution in an ice bath. While stirring, slowly add a solution of hydrochloric acid in the chosen solvent (1.0-1.2 eq). The hydrochloride salt should precipitate as a white solid.

  • Crystallization: Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

  • Drying: Dry the resulting white solid under vacuum to obtain this compound.

Data Presentation

ParameterStep 1: HydrogenationStep 2: Salt FormationOverall
Starting Material Methyl 2-(pyridin-4-yl)acetateMethyl 2-(piperidin-4-yl)acetateMethyl 2-(pyridin-4-yl)acetate
Product Methyl 2-(piperidin-4-yl)acetateThis compoundThis compound
Typical Yield 85-95%>95%80-90%
Purity >95% (after purification)>98%>98%
Physical Form OilWhite crystalline solidWhite crystalline solid

Visualization of the Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Catalytic Hydrogenation cluster_step2 Step 2: Hydrochloride Salt Formation Pyridine Methyl 2-(pyridin-4-yl)acetate Piperidine Methyl 2-(piperidin-4-yl)acetate Pyridine->Piperidine H₂, PtO₂ Glacial Acetic Acid Piperidine_freebase Methyl 2-(piperidin-4-yl)acetate HCl_salt This compound Piperidine_freebase->HCl_salt HCl in Anhydrous Solvent

Caption: Synthetic workflow for this compound.

References

Step-by-Step Guide to N-Alkylation of Methyl 2-(piperidin-4-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. Functionalization of the piperidine nitrogen via N-alkylation is a cornerstone of medicinal chemistry, allowing for the modulation of a compound's physicochemical properties, target affinity, and pharmacokinetic profile. Methyl 2-(piperidin-4-yl)acetate is a valuable building block in drug discovery, and its N-alkylation provides access to a diverse range of chemical entities.

This document provides detailed protocols for two primary methods for the N-alkylation of methyl 2-(piperidin-4-yl)acetate hydrochloride: Direct Alkylation with Alkyl Halides and Reductive Amination with Carbonyl Compounds .

Core Concepts

The starting material, this compound[1], exists as an ammonium salt. Therefore, in both methods, a base is required to neutralize the hydrochloride and liberate the free secondary amine, which is the nucleophilic species that participates in the N-alkylation reaction.

Method 1: Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of the piperidine nitrogen with an alkyl halide (e.g., benzyl bromide, methyl iodide) in the presence of a base. The base is crucial for deprotonating the piperidine hydrochloride and neutralizing the hydrohalic acid byproduct formed during the reaction.

Experimental Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

  • Addition of Base: Add a suitable base (2.0-2.5 eq.). Common bases for this transformation include potassium carbonate (K₂CO₃), triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA)[2].

  • Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.0-1.2 eq.) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or elevate the temperature (e.g., 50-70 °C) for more reactive alkyl halides, until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Cool the reaction mixture to room temperature and quench with water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Method 2: Reductive Amination with Aldehydes or Ketones

Reductive amination is a two-step, one-pot process that involves the formation of an iminium ion intermediate from the reaction of the piperidine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent. This method is often preferred as it avoids the formation of quaternary ammonium byproducts.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), the aldehyde or ketone (1.0-1.2 eq.), and a suitable solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol (MeOH).

  • Addition of Base: Add a base such as triethylamine or N,N-diisopropylethylamine (1.0-1.2 eq.) to neutralize the hydrochloride salt.

  • Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step[3].

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) or sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture[3].

  • Reaction: Continue to stir the reaction at room temperature until completion, as monitored by TLC. Reaction times typically range from 2 to 24 hours.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of this compound and its analogs.

Table 1: Direct N-Alkylation of this compound Analogs

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl bromideTriethylamineNot SpecifiedReflux4-12High[4]
Methyl iodideK₂CO₃DMFRoom Temp24Good[2]
Ethyl bromideDIPEAMeCNRoom Temp12-24Moderate[2]

Table 2: Reductive Amination of this compound Analogs

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeNaBH(OAc)₃DCERoom Temp6-1270-90General Protocol[5]
AcetoneNaBH₃CNMeOHRoom Temp12-2460-80General Protocol[6]
4-NitrobenzaldehydeNaBH₄/AcOHMeOHRoom Temp8-1270[3]

Table 3: Spectroscopic Data for a Representative Product: Methyl 2-(1-benzylpiperidin-4-yl)acetate

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz) MS (ESI+)
δ 7.35-7.20 (m, 5H), 3.67 (s, 3H), 3.49 (s, 2H), 2.85 (d, J=11.2 Hz, 2H), 2.23 (d, J=6.8 Hz, 2H), 1.95 (t, J=11.2 Hz, 2H), 1.90-1.80 (m, 1H), 1.65 (d, J=12.4 Hz, 2H), 1.40 (qd, J=12.0, 4.0 Hz, 2H)δ 173.0, 138.5, 129.2, 128.2, 127.0, 63.4, 52.8, 51.6, 39.8, 34.0, 31.0m/z: 248.16 [M+H]⁺

Note: Spectroscopic data is predicted based on closely related structures and general chemical shift knowledge.

Visualizations

G cluster_0 Direct N-Alkylation Workflow start Start: Methyl 2-(piperidin-4-yl)acetate hydrochloride, Solvent, Base add_alkyl_halide Add Alkyl Halide start->add_alkyl_halide react Reaction (Room Temp or Heat) add_alkyl_halide->react workup Aqueous Work-up (Quench, Extract, Wash, Dry) react->workup purify Purification (Column Chromatography) workup->purify product1 Product: N-Alkyl-methyl 2-(piperidin-4-yl)acetate purify->product1

Caption: Workflow for Direct N-Alkylation.

G cluster_1 Reductive Amination Workflow start2 Start: Methyl 2-(piperidin-4-yl)acetate hydrochloride, Carbonyl Compound, Solvent, Base iminium Iminium Ion Formation start2->iminium reduction Reduction with Hydride Reagent iminium->reduction workup2 Aqueous Work-up (Quench, Extract, Wash, Dry) reduction->workup2 purify2 Purification (Column Chromatography) workup2->purify2 product2 Product: N-Alkyl-methyl 2-(piperidin-4-yl)acetate purify2->product2

Caption: Workflow for Reductive Amination.

reaction_scheme cluster_main N-Alkylation of Methyl 2-(piperidin-4-yl)acetate cluster_reagents reagent1 R-X (Alkyl Halide) Base reagent2 R'=O (Aldehyde/Ketone) Reducing Agent, Base start_material Methyl 2-(piperidin-4-yl)acetate (as HCl salt) product N-Alkyl-methyl 2-(piperidin-4-yl)acetate start_material->product Direct Alkylation start_material->product Reductive Amination

Caption: General Reaction Pathways.

References

Application Notes and Protocols for the Characterization of Methyl 2-(piperidin-4-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of Methyl 2-(piperidin-4-yl)acetate hydrochloride (CAS No: 81270-37-3), a key intermediate in pharmaceutical synthesis.[1][2] Detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Thermal Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis) are presented. This guide is intended to assist researchers and scientists in confirming the identity, purity, and stability of this compound.

Chemical Information

PropertyValue
IUPAC Name methyl 2-(piperidin-4-yl)acetate;hydrochloride[1]
Molecular Formula C₈H₁₆ClNO₂[1]
Molecular Weight 193.67 g/mol [1]
Structure Chemical structure of this compound
CAS Number 81270-37-3[1]

Analytical Characterization Workflow

The following diagram outlines the logical workflow for the comprehensive characterization of this compound.

cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_result Final Assessment synthesis Synthesis of Methyl 2-(piperidin-4-yl)acetate hydrochloride identity Identity Confirmation (NMR, MS, FT-IR) synthesis->identity Initial Sample purity Purity Assessment (HPLC) identity->purity Confirmed Identity thermal Thermal Properties (DSC, TGA) purity->thermal Purity > 98% final Verified Compound (Identity, Purity, Stability) thermal->final Characterized

Figure 1: Workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

  • Accurately weigh 10-15 mg of this compound.

  • Dissolve the sample in 0.7 mL of Deuterium Oxide (D₂O) or Methanol-d₄.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

Parameter¹H NMR¹³C NMR
Frequency 400 MHz100 MHz
Solvent D₂OD₂O
Temperature 298 K298 K
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay 2.0 s2.0 s

Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the residual solvent peak (D₂O at ~4.79 ppm). Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

Expected Spectral Data

Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.70s3H-OCH₃
~3.45d2HPiperidine H2, H6 (axial)
~3.00t2HPiperidine H2, H6 (equatorial)
~2.35d2H-CH₂-COO-
~2.10m1HPiperidine H4
~1.95d2HPiperidine H3, H5 (axial)
~1.60q2HPiperidine H3, H5 (equatorial)

Table 2: Predicted ¹³C NMR Data (100 MHz, D₂O)

Chemical Shift (δ) ppmAssignment
~174.5C=O
~52.0-OCH₃
~43.0Piperidine C2, C6
~39.5-CH₂-COO-
~32.0Piperidine C4
~29.0Piperidine C3, C5

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of this compound and to detect any related impurities. Due to the polar nature and lack of a strong UV chromophore, a method employing an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended.

Experimental Protocol: HPLC-CAD

Instrumentation: HPLC system with a Charged Aerosol Detector.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
CAD Nebulizer Temp. 35°C
CAD Evaporation Temp. 50°C

Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in the mobile phase (premixed at initial gradient conditions).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Expected Results

Table 3: HPLC Purity Data

ParameterResult
Retention Time ~5.8 min
Purity ≥ 98.0%
Related Impurities < 2.0%

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of the molecule, which aids in structural confirmation.

Experimental Protocol: ESI-MS

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source, such as a triple quadrupole or Q-TOF.

Instrument Parameters:

ParameterValue
Ionization Mode Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temp. 350°C
Desolvation Gas Flow 600 L/hr
Scan Range m/z 50-500

Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in methanol or acetonitrile/water (1:1).

Expected Fragmentation Pattern

The protonated molecule [M+H]⁺ is expected at m/z 158.12 (for the free base). The fragmentation is likely to involve the piperidine ring and the ester group.

M [M+H]⁺ m/z 158.12 F1 Loss of CH₃OH [M+H-32]⁺ m/z 126.08 M->F1 F2 Loss of -CH₂COOCH₃ [M+H-73]⁺ m/z 85.09 M->F2 F3 Piperidine Ring Opening F2->F3

Figure 2: Proposed MS fragmentation pathway.

Table 4: Expected Mass Spectrometry Data

m/zProposed Fragment
158.12[C₈H₁₅NO₂ + H]⁺ (free base)
126.08[M+H - CH₃OH]⁺
85.09[M+H - CH₂COOCH₃]⁺

Thermal Analysis

Thermal analysis, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provides information on the melting point, thermal stability, and decomposition profile of the compound. The thermal decomposition of hydrochloride salts of esters can be complex, often involving the loss of hydrogen chloride followed by the decomposition of the ester.[3][4][5][6]

Experimental Protocol: DSC and TGA

Instrumentation: Simultaneous Thermal Analyzer (STA) or separate DSC and TGA instruments.

Instrument Parameters:

ParameterValue
Sample Pan Aluminum (for DSC), Alumina (for TGA)
Atmosphere Nitrogen
Flow Rate 50 mL/min
Heating Rate 10 °C/min
Temperature Range 25 °C to 400 °C
Sample Size 3-5 mg
Expected Thermal Properties

Table 5: Thermal Analysis Data

AnalysisObservationTemperature (°C)
DSC Endothermic peak (Melting)~150 - 160
TGA Onset of decomposition> 200

The TGA thermogram is expected to show an initial mass loss corresponding to the loss of HCl, followed by the decomposition of the remaining organic molecule at higher temperatures.

Conclusion

The analytical methods described in this document provide a robust framework for the comprehensive characterization of this compound. The combination of NMR, HPLC, MS, and thermal analysis ensures the unambiguous identification, and the determination of purity and thermal stability, which are critical quality attributes for its use in research and drug development.

References

Application Notes and Protocols: Methyl 2-(piperidin-4-yl)acetate hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(piperidin-4-yl)acetate hydrochloride is a versatile bifunctional building block crucial in modern medicinal chemistry. Its structure, featuring a secondary amine within a piperidine ring and a methyl ester, offers two key points for chemical modification. This allows for the systematic exploration of chemical space and the development of diverse molecular libraries targeting a wide range of biological entities. The piperidine scaffold is a well-established privileged structure in drug discovery, known to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of three distinct classes of therapeutic agents: µ-opioid receptor agonists, C-C chemokine receptor 2 (CCR2) antagonists, and Glycogen Synthase Kinase-3 (GSK-3) inhibitors.

I. Application in the Synthesis of µ-Opioid Receptor Agonists

The 4-anilidopiperidine scaffold is a cornerstone in the development of potent opioid analgesics. This compound serves as a key precursor for the synthesis of ultra-short-acting µ-opioid agonists like remifentanil.[2][3] The ester functionality of the building block is a critical pharmacophore that allows for rapid hydrolysis by non-specific esterases in the blood and tissues, leading to a short duration of action and a context-sensitive half-life of approximately 3 minutes, independent of the infusion duration.[2][4]

Quantitative Data: Pharmacokinetics of Remifentanil
ParameterValueReference
Clearance~3 L/min[4]
Volume of Distribution (Vd)~30 L[4]
Context-Sensitive Half-Time~3 minutes[4]
Onset of Action1-2 minutes[5]
MetabolismHydrolysis by non-specific esterases[2]
Experimental Protocol: Synthesis of a Remifentanil Analogue Intermediate

This protocol outlines the N-alkylation of this compound followed by the introduction of the anilino group, key steps in the synthesis of remifentanil-like molecules.

Step 1: N-Alkylation with Methyl 3-bromopropanoate

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (2.5 eq) to neutralize the hydrochloride and act as a base.

  • Reagent Addition: Add methyl 3-bromopropanoate (1.1 eq) dropwise to the mixture at room temperature under an inert atmosphere (e.g., Argon).

  • Reaction Conditions: Stir the reaction mixture at 50-70°C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford Methyl 1-(3-methoxy-3-oxopropyl)-4-(methoxycarbonylmethyl)piperidine.

Step 2: Synthesis of the 4-Anilino-4-carboxypiperidine Intermediate

This step is a conceptual adaptation of the Strecker synthesis, a common method for producing this class of compounds.[3]

  • Reaction Setup: The product from Step 1 is hydrolyzed to the corresponding ketone. The ketone (1.0 eq) is then dissolved in a suitable solvent like methanol.

  • Reagent Addition: Aniline (1.1 eq) and trimethylsilyl cyanide (1.2 eq) are added to the solution.

  • Reaction Conditions: The reaction is stirred at room temperature for 24-48 hours.

  • Work-up and Hydrolysis: The reaction mixture is concentrated, and the resulting α-aminonitrile is hydrolyzed with concentrated sulfuric acid to yield the corresponding amide, which is then further hydrolyzed to the carboxylic acid.

  • Esterification and N-acylation: The carboxylic acid is esterified (e.g., with methanol and SOCl₂), and the aniline nitrogen is acylated with propionyl chloride to yield the final intermediate.

Signaling Pathway: µ-Opioid Receptor Activation

Remifentanil and its analogues exert their analgesic effects by acting as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2][5] Activation of MOR leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit pain transmission.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR µ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylate Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to Ca_channel Voltage-Gated Ca²⁺ Channel Ca_ion Ca²⁺ Influx (Reduced) Ca_channel->Ca_ion K_channel GIRK Channel K_ion K⁺ Efflux (Increased) K_channel->K_ion Remifentanil Remifentanil Remifentanil->MOR Binds and Activates G_protein->AC Inhibits G_protein->Ca_channel Inhibits G_protein->K_channel Activates Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability Ca_ion->Hyperpolarization K_ion->Hyperpolarization

µ-Opioid receptor signaling cascade.

II. Application in the Synthesis of CCR2 Antagonists

The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2, play a pivotal role in the recruitment of monocytes to sites of inflammation.[6][7] Antagonizing this interaction is a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases.[8] The piperidine scaffold is a common feature in many potent and selective CCR2 antagonists. This compound provides a readily functionalizable core for the development of novel CCR2 inhibitors.

Quantitative Data: CCR2 Antagonist Activity
CompoundTargetAssayIC₅₀ (nM)Reference
BMS-753426 hCCR2Binding37[9]
hCCR2Chemotaxis30[9]
Compound 22 hCCR2Binding7.2[10]
hCCR5Binding25[10]
Experimental Protocol: Synthesis of a Piperidine-based CCR2 Antagonist

This protocol describes a reductive amination approach to couple the piperidine core with a substituted aromatic aldehyde, a key step in generating CCR2 antagonists.

  • Reaction Setup: Dissolve this compound (1.0 eq) and a substituted benzaldehyde (e.g., 4-(trifluoromethyl)benzaldehyde) (1.1 eq) in dichloromethane. Add a catalytic amount of acetic acid to the mixture.

  • Iminium Formation: Stir the reaction for 30 minutes at room temperature to facilitate the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Conditions: Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the N-benzylated piperidine derivative. This intermediate can then be further modified, for example, by hydrolysis of the ester and amide coupling, to generate final target compounds.

Signaling Pathway: CCR2-Mediated Inflammatory Cell Recruitment

Binding of CCL2 to CCR2 on monocytes initiates a signaling cascade that leads to chemotaxis, the directed migration of these cells towards the source of the chemokine.

CCR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane of Monocyte cluster_intracellular Intracellular Signaling CCL2 CCL2 (Chemokine) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein Gi Protein CCR2->G_protein Activates PI3K PI3K G_protein->PI3K Activates Akt Akt PI3K->Akt Activates MAPK MAPK Pathway (e.g., ERK) Akt->MAPK Activates Cytoskeletal Cytoskeletal Rearrangement MAPK->Cytoskeletal Chemotaxis Cell Migration (Chemotaxis) Cytoskeletal->Chemotaxis Antagonist CCR2 Antagonist Antagonist->CCR2 Blocks Binding

CCR2 signaling pathway in inflammation.

III. Application in the Synthesis of GSK-3 Inhibitors

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders like Alzheimer's disease and bipolar disorder.[11][12] Inhibition of GSK-3 is therefore a key therapeutic strategy. The piperidine scaffold is a common feature in many potent GSK-3 inhibitors, often serving as a central scaffold to orient pharmacophoric elements for optimal interaction with the enzyme's active site.

Quantitative Data: GSK-3 Inhibitor Activity
CompoundTargetAssayIC₅₀ (nM)Reference
Compound 14i GSK-3βEnzymatic140[13]
Compound 66 GSK-3Enzymatic140[14]
Compound 62 GSK-3Enzymatic98[14]
AR-A014418 GSK-3Enzymatic330[14]
Experimental Workflow: Synthesis of an Indazole-Piperidine GSK-3 Inhibitor

This workflow outlines the synthesis of N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide based inhibitors, where this compound is a potential starting material for the piperidin-4-yl)methanol fragment after reduction of the ester.

GSK3_Inhibitor_Synthesis Start Methyl 2-(piperidin-4-yl)acetate HCl Reduction Reduction of Ester (e.g., LiAlH₄) Start->Reduction Intermediate1 2-(Piperidin-4-yl)ethanol Reduction->Intermediate1 N_Alkylation N-Alkylation or Reductive Amination Intermediate1->N_Alkylation Intermediate2 2-(1-Alkylpiperidin-4-yl)ethanol N_Alkylation->Intermediate2 Oxidation Oxidation to Aldehyde Intermediate2->Oxidation Intermediate3 (1-Alkylpiperidin-4-yl)acetaldehyde Oxidation->Intermediate3 Amide_Coupling Amide Coupling with 1H-indazole-3-carboxylic acid Intermediate3->Amide_Coupling via reductive amination with the indazole amine Final_Product N-[(1-Alkylpiperidin-4-yl)methyl]- 1H-indazole-3-carboxamide Amide_Coupling->Final_Product GSK3_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects in Alzheimer's Disease PI3K_Akt PI3K/Akt Pathway GSK3 GSK-3β PI3K_Akt->GSK3 Inhibits Wnt Wnt Signaling Wnt->GSK3 Inhibits Tau Tau Protein GSK3->Tau Phosphorylates APP Amyloid Precursor Protein (APP) GSK3->APP Influences Processing GSK3_Inhibitor GSK-3 Inhibitor GSK3_Inhibitor->GSK3 Inhibits Hyper_Tau Hyperphosphorylated Tau Tau->Hyper_Tau NFT Neurofibrillary Tangles (NFTs) Hyper_Tau->NFT Abeta Amyloid-beta (Aβ) Production APP->Abeta Plaques Aβ Plaques Abeta->Plaques

References

Application Notes and Protocols: The Role of Methyl 2-(piperidin-4-yl)acetate Hydrochloride in Potent Analgesic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in the development of potent synthetic opioids, forming the core structure of the highly effective fentanyl class of analgesics. These compounds, which include remifentanil, carfentanil, and sufentanil, are characterized by their profound analgesic properties, primarily mediated through agonism of the μ-opioid receptor. While various functionalized piperidines serve as key intermediates, this document focuses on the synthetic pathways leading to potent analgesics, with a particular emphasis on remifentanil, a powerful, short-acting opioid.

Although a direct synthetic route from Methyl 2-(piperidin-4-yl)acetate hydrochloride to these complex analgesics is not the most commonly documented, the principles of its functionalization—specifically N-alkylation and modification at the 4-position—are central to the synthesis of these drugs. A more established and versatile approach commences with 4-piperidone, which can be elaborated through a series of well-defined steps to yield the desired analgesic compounds. This application note will detail a well-established synthetic route to remifentanil, highlighting the key chemical transformations that are broadly applicable in the synthesis of 4-anilinopiperidine-based analgesics.

Synthetic Pathway Overview: Synthesis of Remifentanil

The synthesis of remifentanil from 4-piperidone is a multi-step process that involves the key transformations of the piperidine ring. The general workflow involves the formation of a 4-anilinopiperidine intermediate, followed by N-alkylation and N-acylation to install the final functional groups.

G A 4-Piperidone B Methyl 3-(4-oxopiperidin-1-yl)propanoate A->B Michael Addition (Methyl Acrylate, K2CO3) C Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate B->C Strecker Synthesis (Aniline, NaCN, Acetic Acid) D Methyl 3-(4-cyano-4-(N-phenylpropanamido)piperidin-1-yl)propanoate C->D N-Acylation (Propionyl Chloride) E Remifentanil D->E Esterification (Methanol, HCl)

Figure 1: Synthetic workflow for the preparation of Remifentanil.

Experimental Protocols

Step 1: Synthesis of Methyl 3-(4-oxopiperidin-1-yl)propanoate (Michael Addition)

This step involves the N-alkylation of 4-piperidone via a Michael addition with methyl acrylate.

  • Materials: 4-piperidone monohydrate hydrochloride, methyl acrylate, potassium carbonate (K₂CO₃), methanol, water, ethyl acetate, anhydrous sodium sulfate.

  • Procedure:

    • To a suspension of 4-piperidone monohydrate hydrochloride (1.0 eq) and methyl acrylate (1.3 eq) in methanol, add potassium carbonate (1.5 eq) at room temperature.

    • Stir the suspension at room temperature for 4 hours.

    • Filter the suspension and concentrate the filtrate to a residue.

    • Dissolve the residue in water and extract with ethyl acetate (3x).

    • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate to yield Methyl 3-(4-oxopiperidin-1-yl)propanoate as an oil.[1]

Step 2: Synthesis of Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate (Strecker Synthesis)

This one-pot reaction introduces the aniline and nitrile functionalities at the 4-position.

  • Materials: Methyl 3-(4-oxopiperidin-1-yl)propanoate, aniline, sodium cyanide (NaCN), acetic acid, methanol, sodium hydroxide (NaOH) solution.

  • Procedure:

    • To a solution of Methyl 3-(4-oxopiperidin-1-yl)propanoate (1.0 eq), aniline (1.6 eq), and acetic acid (2.6 eq) in methanol, add a solution of NaCN (1.05 eq) in water dropwise at room temperature.

    • Heat the solution to 60°C for approximately 20 hours.

    • Cool the reaction mixture to 0°C and add 33% (w/v) NaOH solution dropwise until a white precipitate forms.

    • Add water and stir the suspension at 0°C for 6 hours.

    • Filter the precipitate, wash with a 1:1 mixture of water and methanol, and dry to obtain the product.

Step 3: Synthesis of Methyl 3-(4-cyano-4-(N-phenylpropanamido)piperidin-1-yl)propanoate (N-Acylation)

The anilino nitrogen is acylated with propionyl chloride.

  • Materials: Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate, propionyl chloride, dichloromethane.

  • Procedure:

    • To a cooled and stirred solution of Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate (1.0 eq) in dichloromethane, add propionyl chloride (3.0 eq) dropwise.

    • Reflux the mixture overnight.

    • Cool the reaction mixture and proceed to the next step.

Step 4: Synthesis of Remifentanil (Esterification)

The final step involves the conversion of the nitrile to a methyl ester.

  • Materials: The product from Step 3, methanolic hydrogen chloride.

  • Procedure:

    • Dissolve the crude product from the previous step in a solution of hydrogen chloride in methanol.

    • Stir the solution at room temperature for 24 hours, during which a white precipitate will form.

    • Cool the mixture to 0°C and continue stirring for 3 hours.

    • Filter the mixture to yield remifentanil hydrochloride as a white solid.

Quantitative Data Summary

The following tables provide a summary of typical yields for the synthesis of remifentanil and its pharmacological properties.

Reaction Step Product Typical Yield
Michael Addition Methyl 3-(4-oxopiperidin-1-yl)propanoate76-88%[1]
Strecker Synthesis Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate~78%
N-Acylation & Esterification Remifentanil Hydrochloride62-69% (from the cyano intermediate)[2]
Compound ED₅₀ (analgesia, rodent model) Potency Relative to Morphine
Remifentanil0.0044 mg/kgApproximately 100-200 times
Fentanyl~0.011 mg/kgApproximately 50-100 times
Morphine~3.0 mg/kg1

Mechanism of Action: μ-Opioid Receptor Signaling

Remifentanil, like other fentanyl analogs, exerts its potent analgesic effects primarily through the activation of μ-opioid receptors, which are G-protein coupled receptors (GPCRs).[3][4]

G cluster_0 Cell Membrane cluster_1 Intracellular Opioid_Receptor μ-Opioid Receptor G_Protein Gαi/o-GDP Opioid_Receptor->G_Protein Activates G_Protein_Active Gαi/o-GTP G_Protein->G_Protein_Active GDP -> GTP Beta_Gamma Gβγ G_Protein_Active->Beta_Gamma Dissociates AC Adenylyl Cyclase G_Protein_Active->AC Inhibits K_Channel K+ Channel Beta_Gamma->K_Channel Opens Ca_Channel Ca2+ Channel Beta_Gamma->Ca_Channel Closes cAMP cAMP AC->cAMP Reduces Production Analgesia Analgesia cAMP->Analgesia K_Channel->Analgesia Ca_Channel->Analgesia Remifentanil Remifentanil Remifentanil->Opioid_Receptor Binds to

Figure 2: Simplified μ-Opioid Receptor Signaling Pathway.

Upon binding of an agonist like remifentanil, the μ-opioid receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric G-proteins (specifically of the Gi/o family).[3] This activation involves the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer.

The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] The Gβγ dimer, in turn, directly modulates ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron.[5] This hyperpolarization makes the neuron less likely to fire an action potential. Additionally, the Gβγ dimer inhibits voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release from the presynaptic terminal.[5] The combined effect of these signaling events is a reduction in neuronal excitability and the inhibition of pain signal transmission, resulting in potent analgesia.

Conclusion

The synthesis of potent analgesics of the fentanyl class relies heavily on the strategic functionalization of the piperidine core. While a variety of starting materials can be employed, the fundamental transformations of N-alkylation, and modification at the 4-position are paramount. The detailed protocols for the synthesis of remifentanil from 4-piperidone serve as a representative example of the chemical strategies employed in the development of these critical therapeutic agents. A thorough understanding of both the synthetic pathways and the underlying pharmacological mechanisms is essential for the continued innovation of novel analgesics with improved efficacy and safety profiles.

References

Application Notes and Protocols: Investigating Methyl 2-(piperidin-4-yl)acetate hydrochloride as a Scaffold for Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders. The piperidine moiety is a prevalent scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds, including those with anti-inflammatory properties.[1][2] Methyl 2-(piperidin-4-yl)acetate hydrochloride is a key building block that offers a versatile platform for the synthesis of novel piperidine-based derivatives. Its chemical structure presents multiple points for modification, allowing for the exploration of structure-activity relationships in the quest for potent and selective anti-inflammatory agents.

While direct studies on the anti-inflammatory activity of this compound are not extensively documented, the established anti-inflammatory potential of various piperidine derivatives underscores the importance of this scaffold in drug discovery.[3][4] For instance, derivatives such as 2-(piperidin-4-yl)-1H-benzo[d]imidazole have shown significant inhibitory effects on the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[3] This document provides detailed application notes and experimental protocols to guide researchers in the synthesis and evaluation of novel anti-inflammatory agents derived from this compound.

Rationale for Use as a Scaffold

The structural features of this compound make it an attractive starting material for the development of anti-inflammatory drug candidates:

  • Piperidine Core: A privileged structure in medicinal chemistry known to interact with various biological targets.

  • Secondary Amine: Provides a reactive site for N-alkylation or N-arylation, enabling the introduction of diverse substituents to modulate pharmacological activity.

  • Ester Group: Can be hydrolyzed to the corresponding carboxylic acid or converted to amides, allowing for further structural modifications and interaction with biological targets.

These characteristics facilitate the creation of a library of derivatives for screening and optimization of anti-inflammatory activity.

Experimental Protocols

The following protocols are established methods for assessing the anti-inflammatory potential of compounds derived from this compound.

Protocol 1: In Vitro Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol is designed to assess the ability of synthesized compounds to inhibit the production of key pro-inflammatory mediators in a cell-based model.

1. Cell Culture and Treatment:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
  • Seed cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
  • Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).
  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

2. Measurement of Nitric Oxide (NO) Production:

  • After the 24-hour incubation, collect the cell culture supernatant.
  • Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent system according to the manufacturer's instructions.
  • Measure the absorbance at 540 nm using a microplate reader.
  • Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

3. Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6):

  • Collect the cell culture supernatant as described above.
  • Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's protocols.
  • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

4. Cell Viability Assay:

  • To ensure that the observed inhibitory effects are not due to cytotoxicity, perform a cell viability assay (e.g., MTT or PrestoBlue™ assay) on the remaining cells in the 96-well plate.
  • Follow the manufacturer's protocol and measure the absorbance to determine the percentage of viable cells.

Protocol 2: In Vivo Anti-Inflammatory Activity using the Carrageenan-Induced Paw Edema Model

This protocol evaluates the in vivo acute anti-inflammatory effects of the synthesized compounds in a widely used animal model.

1. Animals:

  • Use male Wistar rats or Swiss albino mice (weighing 150-200 g and 20-25 g, respectively).
  • House the animals under standard laboratory conditions with free access to food and water.
  • Acclimatize the animals for at least one week before the experiment. All animal procedures should be approved by the institutional animal ethics committee.

2. Experimental Procedure:

  • Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups at various doses (e.g., 10, 25, 50 mg/kg).
  • Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).
  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
  • Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

3. Data Analysis:

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula:
  • % Inhibition = [(Vc - Vt) / Vc] x 100
  • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Data Presentation

The quantitative data obtained from the described experiments should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: In Vitro Anti-Inflammatory Activity of Hypothetical Derivatives

CompoundConcentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)Cell Viability (%)
Derivative A 115.2 ± 2.112.5 ± 1.818.3 ± 2.5>95
1045.8 ± 4.340.1 ± 3.952.7 ± 5.1>95
5078.3 ± 6.572.9 ± 6.185.1 ± 7.3>90
Derivative B 110.5 ± 1.58.9 ± 1.212.1 ± 1.9>95
1035.1 ± 3.230.7 ± 2.841.5 ± 4.0>95
5065.4 ± 5.860.2 ± 5.572.8 ± 6.9>90
Dexamethasone 1085.6 ± 7.290.3 ± 8.192.4 ± 8.5>95

Data are presented as mean ± SD. This is illustrative data.

Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema

Treatment (Dose)1 hr2 hr3 hr4 hr5 hr
Vehicle Control 0.25 ± 0.030.48 ± 0.050.65 ± 0.070.58 ± 0.060.45 ± 0.04
Derivative A (25 mg/kg) 0.18 ± 0.02*0.30 ± 0.03 0.35 ± 0.040.32 ± 0.03 0.25 ± 0.02
Derivative A (50 mg/kg) 0.15 ± 0.02 0.22 ± 0.020.25 ± 0.03 0.21 ± 0.020.18 ± 0.02
Indomethacin (10 mg/kg) 0.14 ± 0.010.20 ± 0.02 0.22 ± 0.020.19 ± 0.02 0.16 ± 0.01

*Paw volume increase (mL), mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control. This is illustrative data.

Visualizations

Signaling Pathway

A common signaling pathway implicated in inflammation and often targeted by anti-inflammatory agents is the NF-κB pathway. Derivatives of Methyl 2-(piperidin-4-yl)acetate could potentially modulate this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocation Gene Pro-inflammatory Gene Expression Cytokines TNF-α, IL-6, iNOS Gene->Cytokines leads to Derivative Piperidine Derivative Derivative->IKK inhibits?

Caption: Potential mechanism of action via NF-κB pathway.

Experimental Workflow

The following diagram illustrates the workflow from synthesis to the evaluation of novel anti-inflammatory agents.

experimental_workflow start Methyl 2-(piperidin-4-yl)acetate HCl synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro In Vitro Screening (LPS-stimulated RAW 264.7 cells) purification->in_vitro no_assay NO Production Assay in_vitro->no_assay cytokine_assay Cytokine (TNF-α, IL-6) ELISA in_vitro->cytokine_assay viability_assay Cell Viability Assay in_vitro->viability_assay in_vivo In Vivo Testing (Carrageenan-induced Paw Edema) in_vitro->in_vivo Active Compounds data_analysis Data Analysis & SAR Studies in_vitro->data_analysis in_vivo->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: Drug discovery workflow for anti-inflammatory agents.

Conclusion

This compound serves as a promising and versatile starting material for the synthesis of novel anti-inflammatory agents. The protocols and workflows detailed in these application notes provide a robust framework for researchers to systematically synthesize, screen, and evaluate new chemical entities based on the piperidine scaffold. By exploring the vast chemical space accessible from this starting material, there is significant potential for the discovery of new therapeutics to address the unmet medical needs in the treatment of inflammatory diseases.

References

Application Notes and Protocols: Methyl 2-(piperidin-4-yl)acetate hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 2-(piperidin-4-yl)acetate hydrochloride as a versatile precursor for the synthesis of a variety of compounds for neuroscience research. This document details its application in the development of imaging agents and potential therapeutic scaffolds targeting key proteins in the central nervous system (CNS), including enzymes and receptors involved in neurotransmission. Detailed experimental protocols, quantitative data, and visual diagrams of relevant signaling pathways are provided to facilitate its use in the laboratory.

Introduction to this compound

This compound is a valuable building block in medicinal chemistry. Its piperidine core is a common motif in many CNS-active drugs, offering a scaffold that can be readily modified to interact with a range of biological targets. The secondary amine of the piperidine ring and the methyl ester functionality provide two key points for chemical diversification, allowing for the synthesis of a wide array of derivatives.

Application in PET Imaging of Acetylcholinesterase

A prominent application of this compound is in the synthesis of the positron emission tomography (PET) ligand, N-[11C]Methylpiperidin-4-yl acetate ([11C]MP4A). This radiotracer is used to measure the activity of acetylcholinesterase (AChE) in the brain, an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1] Reduced levels of AChE are associated with neurodegenerative diseases like Alzheimer's disease.[1]

Quantitative Data for [11C]MP4A Synthesis
ParameterValueReference
PrecursorThis compound[1]
Radiochemical Yield20-60%[1]
Radiochemical Purity>98%[1]
Specific Activity37 GBq/µmol (1 Ci/µmol)[1]
Synthesis Time~40 minutes[1]
Experimental Protocol: Automated Synthesis of [11C]MP4A

This protocol describes a fully automated synthesis of [11C]MP4A via N-methylation of piperidin-4-yl acetate hydrochloride using [11C]methyl iodide.[1]

Materials:

  • This compound

  • [11C]Methyl iodide

  • Anhydrous Dimethylformamide (DMF)

  • Automated synthesis module

Procedure:

  • Dissolve this compound in anhydrous DMF within the automated synthesis module.

  • Introduce [11C]Methyl iodide into the reaction vessel.

  • Allow the N-methylation reaction to proceed.

  • Purify the resulting [11C]MP4A using high-performance liquid chromatography (HPLC).

  • Formulate the final product for injection.

Acetylcholinesterase Signaling Pathway

AChE_Pathway Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction

Acetylcholinesterase breaks down acetylcholine.

Precursor for Dopamine Transporter (DAT) Ligands

The piperidine scaffold of Methyl 2-(piperidin-4-yl)acetate is structurally related to compounds known to interact with the dopamine transporter (DAT). For example, methylphenidate, a well-known DAT inhibitor, features a similar core structure. By modifying the precursor through N-alkylation or N-arylation, it is possible to synthesize novel ligands that can modulate dopamine reuptake, a key process in dopaminergic signaling.

Experimental Protocol: Synthesis of a DAT Ligand Analog via Reductive Amination

This protocol outlines a general procedure for the N-alkylation of this compound with a substituted benzaldehyde via reductive amination to generate a potential DAT ligand.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 3,4-dichlorobenzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the substituted benzaldehyde (1.1 eq) in DCE, add triethylamine (1.2 eq) to neutralize the hydrochloride salt.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired N-alkylated product.

Dopamine Transporter Signaling Pathway

DAT_Pathway Dopamine_Vesicle Dopamine Vesicle Synaptic_Cleft Synaptic Cleft Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake Postsynaptic_Receptor Postsynaptic Dopamine Receptor Synaptic_Cleft->Postsynaptic_Receptor Binding Presynaptic_Neuron Presynaptic Neuron DAT->Presynaptic_Neuron Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction

Dopamine reuptake from the synaptic cleft.

Scaffold for Serotonin 5-HT2A Receptor Antagonists

The piperidine moiety is also a key feature in many antagonists of the serotonin 5-HT2A receptor, which is a target for atypical antipsychotics and other CNS drugs. By functionalizing the nitrogen of Methyl 2-(piperidin-4-yl)acetate with appropriate aryl or heteroaryl groups, novel 5-HT2A receptor antagonists can be developed.

Experimental Protocol: Synthesis of a 5-HT2A Receptor Antagonist Analog via N-Arylation

This protocol describes a general method for the N-arylation of Methyl 2-(piperidin-4-yl)acetate using a substituted fluoroaromatic compound.

Materials:

  • This compound

  • Substituted fluoroaromatic compound (e.g., 1-fluoro-4-nitrobenzene)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the fluoroaromatic compound (1.1 eq), and potassium carbonate (2.5 eq) in DMSO.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired N-arylated product.

Serotonin 5-HT2A Receptor Signaling Pathway

Signaling cascade of the 5-HT2A receptor.

Conclusion

This compound is a versatile and valuable precursor for the synthesis of a range of compounds with significant potential in neuroscience research. Its utility in creating PET imaging agents for key enzymes like acetylcholinesterase, as well as its potential as a scaffold for developing novel ligands for important neurotransmitter transporters and receptors, makes it a key tool for researchers and drug developers in the field. The protocols and data provided herein serve as a foundation for the exploration and development of new chemical entities to probe and modulate the complexities of the central nervous system.

References

Application Notes and Protocols for the Synthesis of Methyl 2-(piperidin-4-yl)acetate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental conditions and protocols for the chemical modification of Methyl 2-(piperidin-4-yl)acetate hydrochloride, a versatile building block in medicinal chemistry. The protocols outlined below focus on common and synthetically useful transformations of the piperidine nitrogen, including N-alkylation, reductive amination, and amide coupling.

Overview of Synthetic Transformations

This compound offers a reactive secondary amine on the piperidine ring, which serves as a prime site for functionalization. This allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships in drug discovery programs. The primary reaction types covered in these notes are:

  • N-Alkylation: Introduction of alkyl groups onto the piperidine nitrogen via reaction with alkyl halides.

  • Reductive Amination: Formation of a new carbon-nitrogen bond by reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent.

  • Amide Coupling: Acylation of the piperidine nitrogen with carboxylic acids to form amide derivatives.

Data Presentation: Summary of Reaction Conditions

The following tables summarize the key quantitative data for the experimental protocols described herein.

Table 1: N-Alkylation of this compound

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃Acetonitrile801285-95
Ethyl iodideEt₃NDMF601880-90
4-Fluorobenzyl chlorideK₂CO₃Acetonitrile801682-92

Table 2: Reductive Amination of this compound

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeNaBH(OAc)₃Dichloromethane251275-85
AcetoneNaBH(OAc)₃Dichloromethane251670-80
4-PyridinecarboxaldehydeNaBH(OAc)₃Dichloromethane251472-82

Table 3: Amide Coupling of this compound

Carboxylic AcidCoupling AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzoic acidHATUDIPEADMF251280-90
4-Chlorobenzoic acidEDC/HOBtEt₃NDichloromethane251878-88
Phenylacetic acidTBTUDIPEADMF251682-92

Experimental Protocols

Protocol 1: N-Alkylation of this compound with Benzyl Bromide

This protocol describes the direct N-alkylation of the piperidine ring using an alkyl halide.[1]

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetonitrile, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-methyl 2-(piperidin-4-yl)acetate.

N_Alkylation_Workflow start Start reagents Mix Methyl 2-(piperidin-4-yl)acetate HCl, K₂CO₃, and Acetonitrile start->reagents add_benzyl_bromide Add Benzyl Bromide reagents->add_benzyl_bromide heat Heat to 80°C for 12h add_benzyl_bromide->heat monitor Monitor by TLC heat->monitor workup Workup: Filter, Concentrate, Extract monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product N-benzyl-methyl 2-(piperidin-4-yl)acetate purify->product

Workflow for N-Alkylation
Protocol 2: Reductive Amination of this compound with Benzaldehyde

This protocol details the reductive amination of the piperidine nitrogen with an aldehyde.[2][3]

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane, add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-benzyl-methyl 2-(piperidin-4-yl)acetate.

Reductive_Amination_Workflow start Start reagents Mix Methyl 2-(piperidin-4-yl)acetate HCl, Et₃N, and Benzaldehyde in DCM start->reagents iminium_formation Stir for 1h (Iminium Formation) reagents->iminium_formation add_reducing_agent Add NaBH(OAc)₃ iminium_formation->add_reducing_agent react Stir for 12h at RT add_reducing_agent->react monitor Monitor by TLC react->monitor workup Workup: Quench, Extract monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product N-benzyl-methyl 2-(piperidin-4-yl)acetate purify->product

Workflow for Reductive Amination
Protocol 3: Amide Coupling of this compound with Benzoic Acid

This protocol outlines the formation of an amide bond between the piperidine nitrogen and a carboxylic acid using a coupling agent.[4][5][6]

Materials:

  • This compound

  • Benzoic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of benzoic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF, add DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzoyl-methyl 2-(piperidin-4-yl)acetate.

Amide_Coupling_Workflow start Start activation Activate Benzoic Acid with HATU and DIPEA in DMF start->activation add_amine Add Methyl 2-(piperidin-4-yl)acetate HCl activation->add_amine react Stir for 12h at RT add_amine->react monitor Monitor by TLC react->monitor workup Workup: Quench, Extract monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product N-benzoyl-methyl 2-(piperidin-4-yl)acetate purify->product

Workflow for Amide Coupling

References

Application Notes and Protocols for the Preparation of Methyl 2-(piperidin-4-yl)acetate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various derivatives of Methyl 2-(piperidin-4-yl)acetate hydrochloride. This versatile building block is a valuable starting material in medicinal chemistry for the development of novel therapeutics, particularly those targeting the central nervous system. The following application notes describe common derivatization strategies at the piperidine nitrogen, including N-acylation, N-alkylation, and reductive amination.

Introduction

Methyl 2-(piperidin-4-yl)acetate is a bifunctional molecule featuring a secondary amine within the piperidine ring and a methyl ester. The hydrochloride salt form is often used for its stability and ease of handling. The secondary amine is a key reactive site, allowing for a wide range of chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs. These modifications can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.

Derivatization Strategies

The primary strategies for derivatizing this compound involve reactions at the piperidine nitrogen. Prior to these reactions, the hydrochloride salt is typically neutralized in situ or in a separate step to liberate the free secondary amine, which acts as the nucleophile. Common derivatization methods include:

  • N-Acylation: Formation of an amide bond by reacting the piperidine nitrogen with an acylating agent (e.g., acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling agent).

  • N-Alkylation: Introduction of an alkyl or substituted alkyl group onto the piperidine nitrogen, typically via reaction with an alkyl halide.

  • Reductive Amination: Reaction of the piperidine nitrogen with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ to the corresponding N-substituted derivative.

Protocol 1: N-Acylation with an Acyl Chloride

This protocol describes the synthesis of N-acylated derivatives of Methyl 2-(piperidin-4-yl)acetate using an acyl chloride.

Workflow for N-Acylation

N_Acylation start Methyl 2-(piperidin-4-yl)acetate hydrochloride free_base Free Amine (in situ) start->free_base Base (e.g., TEA, DIPEA) in aprotic solvent (e.g., DCM) product N-Acyl Derivative free_base->product Stir at 0 °C to rt acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->product Stir at 0 °C to rt

Caption: General workflow for the N-acylation of Methyl 2-(piperidin-4-yl)acetate.

Experimental Protocol

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Add TEA or DIPEA (2.5 eq) dropwise to the stirred suspension. Stir for 15-30 minutes at 0 °C to ensure complete neutralization.

  • Slowly add the acyl chloride (1.1 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated derivative.

Protocol 2: N-Alkylation with an Alkyl Halide

This protocol details the synthesis of N-alkylated derivatives of Methyl 2-(piperidin-4-yl)acetate using an alkyl halide.

Workflow for N-Alkylation

N_Alkylation start Methyl 2-(piperidin-4-yl)acetate hydrochloride free_base Free Amine start->free_base Base (e.g., K₂CO₃) in polar aprotic solvent (e.g., DMF) product N-Alkyl Derivative free_base->product Stir at rt to 80 °C alkyl_halide Alkyl Halide (R-X) alkyl_halide->product Stir at rt to 80 °C

Caption: General workflow for the N-alkylation of Methyl 2-(piperidin-4-yl)acetate.

Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature control, separatory funnel, rotary evaporator

Procedure:

  • Combine this compound (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous DMF or acetonitrile in a round-bottom flask.

  • Add the alkyl halide (1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction by TLC or LC-MS for 6-24 hours.

  • After completion, cool the reaction to room temperature and add water to dissolve the inorganic salts.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated derivative.

Protocol 3: Reductive Amination

This protocol outlines the synthesis of N-substituted derivatives of Methyl 2-(piperidin-4-yl)acetate via reductive amination with an aldehyde or ketone.

Workflow for Reductive Amination

Reductive_Amination start Methyl 2-(piperidin-4-yl)acetate hydrochloride + Aldehyde/Ketone imine Iminium Intermediate (in situ) start->imine Base (e.g., TEA) in solvent (e.g., DCE) reduction Reduction imine->reduction Reducing Agent (e.g., NaBH(OAc)₃) product N-Substituted Derivative reduction->product

Caption: General workflow for the reductive amination of Methyl 2-(piperidin-4-yl)acetate.

Experimental Protocol

Materials:

  • This compound

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[1]

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in anhydrous DCE or DCM, add triethylamine (1.2 eq) and stir for 15 minutes at room temperature.

  • Add the aldehyde or ketone (1.1 eq) and stir for an additional 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to afford the desired N-substituted derivative.

Quantitative Data Summary

The following table summarizes typical yields for the derivatization of piperidine-containing compounds based on the described protocols. The data for Methyl 2-(piperidin-4-yl)acetate derivatives are projected based on analogous reactions found in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

Derivatization MethodReagent TypeTypical Yield Range (%)
N-AcylationAcyl Chlorides70-95
N-AcylationCarboxylic Acids (with coupling agent)60-90
N-AlkylationAlkyl Halides50-85
Reductive AminationAldehydes65-95
Reductive AminationKetones50-80

Characterization

The successful synthesis and purity of the derivatives should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized derivative.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

These protocols provide a solid foundation for the synthesis and exploration of novel derivatives of this compound for applications in drug discovery and development. Researchers should optimize these general procedures for their specific substrates to achieve the best results.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of Methyl 2-(piperidin-4-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(piperidin-4-yl)acetate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic strategies commence from pyridine derivatives. A widely used approach involves the catalytic hydrogenation of methyl 2-(pyridin-4-yl)acetate. An alternative route starts with 4-cyanopyridine, which is converted to pyridin-4-ylacetonitrile and subsequently hydrolyzed and esterified, followed by the reduction of the pyridine ring. A third common method involves the N-protection of a piperidine precursor, such as with a Boc group, followed by functionalization at the 4-position and subsequent deprotection.

Q2: What is the primary challenge during the catalytic hydrogenation of the pyridine ring?

A2: The principal challenge is achieving complete reduction of the pyridine ring to a piperidine ring without side reactions. Incomplete reduction can lead to the formation of tetrahydropyridine and other partially hydrogenated intermediates. Conversely, overly harsh conditions can result in over-reduction, leading to ring-opening and the formation of aliphatic byproducts. Catalyst poisoning is another significant issue, as the nitrogen atom in both the pyridine starting material and the piperidine product can coordinate to the metal catalyst, reducing its activity.

Q3: How can I minimize catalyst poisoning during hydrogenation?

A3: To mitigate catalyst poisoning, consider using a higher catalyst loading or performing the reaction under acidic conditions. The use of an acidic solvent like glacial acetic acid can protonate the nitrogen atom, reducing its coordination to the catalyst.[1] Rhodium-based catalysts are often reported to be more resistant to nitrogen poisoning compared to palladium or platinum catalysts.

Q4: What are the best practices for the final hydrochloride salt formation?

A4: The hydrochloride salt is typically formed by dissolving the free base, methyl 2-(piperidin-4-yl)acetate, in a suitable anhydrous solvent such as diethyl ether, ethyl acetate, or methanol, and then adding a solution of hydrogen chloride in the same or a compatible solvent. It is crucial to use anhydrous conditions to prevent hydrolysis of the ester functionality. The salt usually precipitates out of the solution and can be collected by filtration.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and suggested solutions.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Catalyst Inactivity: The hydrogenation catalyst (e.g., Pd/C, PtO₂) may be old, poisoned, or of low quality. 2. Incomplete Reaction: Insufficient reaction time, temperature, or hydrogen pressure. 3. Poor Starting Material Quality: Impurities in the pyridine precursor can inhibit the reaction. 4. Side Reactions: Formation of significant amounts of byproducts.1. Use a fresh batch of high-quality catalyst. Consider a different catalyst, such as Rhodium on carbon, which can be more robust.[2] 2. Increase the reaction time, temperature, and/or hydrogen pressure incrementally while monitoring the reaction progress by TLC or GC-MS. 3. Purify the starting material before use. 4. Refer to the "Common Side Reactions and Byproducts" section to identify and mitigate side reactions.
Presence of Impurities in the Final Product 1. Incomplete Hydrogenation: Residual starting material (methyl 2-(pyridin-4-yl)acetate) or partially hydrogenated intermediates (e.g., methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate). 2. Over-reduction: Cleavage of the piperidine ring leading to aliphatic esters. 3. N-Oxide Formation: Oxidation of the pyridine nitrogen prior to or during hydrogenation. 4. Dimerization/Oligomerization: Intermolecular reactions, particularly at high concentrations.[3]1. Optimize hydrogenation conditions (longer reaction time, higher catalyst loading, or higher pressure). Consider a more active catalyst. 2. Use milder reaction conditions (lower temperature and pressure). Rhodium catalysts are often less prone to over-reduction. 3. Ensure the use of deoxygenated solvents and an inert atmosphere during the reaction setup. 4. Perform the reaction at a lower concentration.
Difficulty in Isolating the Hydrochloride Salt 1. Product is soluble in the reaction solvent: The hydrochloride salt may have significant solubility in the chosen solvent. 2. Hygroscopic Product: The salt can absorb atmospheric moisture, becoming oily or difficult to handle. 3. Incomplete Protonation: Insufficient HCl was added to protonate all of the free base.1. Try a different solvent system for precipitation. A less polar solvent may be required. Alternatively, remove the solvent under reduced pressure and triturate the residue with a non-polar solvent to induce precipitation. 2. Handle the product under a dry, inert atmosphere (e.g., in a glove box). Dry the final product thoroughly under high vacuum. 3. Ensure a slight excess of HCl is used. Monitor the pH of the solution.
Ester Hydrolysis 1. Presence of Water: Water in the reaction medium, especially under acidic or basic conditions, can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. 2. Prolonged reaction at high temperatures: Can promote hydrolysis.1. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. 2. Monitor the reaction closely and avoid unnecessarily long reaction times or excessive heat.

Common Side Reactions and Byproducts

Understanding the potential side reactions is crucial for optimizing the synthesis and purification of this compound.

Side Reaction Byproduct(s) Mitigation Strategies
Incomplete Hydrogenation Methyl 2-(pyridin-4-yl)acetate (starting material), Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate- Increase reaction time, temperature, or hydrogen pressure. - Increase catalyst loading. - Use a more active catalyst (e.g., Rh/C).
Over-reduction/Hydrogenolysis Ring-opened products such as methyl 6-aminohexanoate derivatives.- Use milder reaction conditions (lower temperature and pressure). - Choose a more selective catalyst (e.g., Rhodium-based catalysts).
N-Oxidation Methyl 2-(1-oxido-pyridin-1-ium-4-yl)acetate- Use deoxygenated solvents. - Perform the reaction under an inert atmosphere (Nitrogen or Argon).
Dimerization Dimeric and oligomeric piperidine derivatives.- Conduct the reaction at lower concentrations.
Boc-Deprotection Side Reactions (if applicable) Tert-butylated byproducts, especially if the molecule contains other nucleophilic sites.[4]- Use scavengers such as triisopropylsilane (TIS) or thioanisole during the deprotection step.[4]

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation of Methyl 2-(pyridin-4-yl)acetate

Materials:

  • Methyl 2-(pyridin-4-yl)acetate

  • 10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂)[1]

  • Methanol or Glacial Acetic Acid[1]

  • Hydrogen gas

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (solution in diethyl ether or dioxane)

  • Celite

Procedure:

  • Hydrogenation:

    • In a high-pressure hydrogenation vessel, dissolve methyl 2-(pyridin-4-yl)acetate (1.0 eq) in methanol or glacial acetic acid.

    • Carefully add 10% Pd/C (5-10 mol%) or PtO₂ (5 mol%) to the solution under an inert atmosphere.[1]

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-70 bar) and stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C).[1]

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-(piperidin-4-yl)acetate.

  • Salt Formation:

    • Dissolve the crude free base in anhydrous diethyl ether.

    • Slowly add a solution of hydrogen chloride in diethyl ether or dioxane (1.1 eq) with stirring.

    • A white precipitate of this compound should form.

    • Stir the suspension for a period of time to ensure complete precipitation.

    • Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G Troubleshooting Low Yield cluster_sm Starting Material Issues cluster_catalyst Catalyst Problems cluster_conditions Reaction Condition Optimization cluster_analysis Byproduct Analysis start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_catalyst Evaluate Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions analyze_crude Analyze Crude Reaction Mixture start->analyze_crude purify_sm Purify Starting Material check_sm->purify_sm new_catalyst Use Fresh Catalyst check_catalyst->new_catalyst change_catalyst Switch Catalyst Type (e.g., Rh/C) check_catalyst->change_catalyst increase_time Increase Reaction Time check_conditions->increase_time increase_pressure Increase H2 Pressure check_conditions->increase_pressure increase_temp Increase Temperature check_conditions->increase_temp incomplete_reduction Incomplete Reduction Detected analyze_crude->incomplete_reduction over_reduction Over-reduction Detected analyze_crude->over_reduction other_byproducts Other Byproducts Identified analyze_crude->other_byproducts end Optimized Yield purify_sm->end new_catalyst->end change_catalyst->end increase_time->end increase_pressure->end increase_temp->end incomplete_reduction->check_conditions over_reduction->end G Common Side Reaction Pathways cluster_main Main Reaction Pathway cluster_side Side Reactions cluster_byproducts Resulting Byproducts start Methyl 2-(pyridin-4-yl)acetate target Methyl 2-(piperidin-4-yl)acetate start->target Catalytic Hydrogenation incomplete Incomplete Hydrogenation start->incomplete Insufficient H2/Time/Catalyst n_oxide N-Oxidation start->n_oxide Presence of O2 over Over-reduction target->over Harsh Conditions tetrahydropyridine Tetrahydropyridine Intermediate incomplete->tetrahydropyridine ring_opened Ring-Opened Products over->ring_opened pyridine_n_oxide Pyridine-N-Oxide Derivative n_oxide->pyridine_n_oxide

References

Technical Support Center: Synthesis of Methyl 2-(piperidin-4-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2-(piperidin-4-yl)acetate hydrochloride synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guides

Two primary synthetic routes are commonly employed for the synthesis of this compound:

  • Route A: Catalytic Hydrogenation of Methyl 2-(pyridin-4-yl)acetate

  • Route B: Wittig-Horner Reaction of N-Boc-4-piperidone, followed by reduction and deprotection.

This guide will address potential issues for each route.

Route A: Catalytic Hydrogenation Troubleshooting

Q1: My hydrogenation of methyl 2-(pyridin-4-yl)acetate is slow or incomplete. What are the possible causes and solutions?

A1: Slow or incomplete hydrogenation can be attributed to several factors related to the catalyst, reaction conditions, and starting material purity.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Catalyst Inactivity or Poisoning - Use a fresh batch of catalyst: Catalysts, especially palladium and platinum, can lose activity over time. - Ensure purity of starting material: Trace impurities, particularly sulfur or nitrogen-containing compounds, can poison the catalyst. Purify the starting pyridine ester if necessary. - Select an appropriate catalyst: Rhodium on carbon (Rh/C) or platinum oxide (PtO₂) are often effective for pyridine ring hydrogenation and can be less susceptible to poisoning than palladium-based catalysts.
Sub-optimal Reaction Conditions - Increase hydrogen pressure: Insufficient hydrogen pressure can lead to slow reaction rates. Gradually increase the pressure within the safe limits of your reactor. - Optimize temperature: While room temperature is often a good starting point, gentle heating (e.g., to 40-50°C) can sometimes increase the reaction rate. However, be cautious of over-reduction at higher temperatures. - Ensure efficient stirring: Good agitation is crucial for effective mass transfer of hydrogen gas to the catalyst surface.
Solvent Choice - Use an acidic solvent: Acetic acid is a common solvent for pyridine hydrogenation as it protonates the pyridine nitrogen, making the ring more susceptible to reduction. - Ensure solvent purity: Water content in the solvent can sometimes affect catalyst activity. Use anhydrous solvents if you suspect this is an issue.

Q2: I am observing significant amounts of side products, particularly over-reduction products like N-methylated piperidine or ring-opened byproducts. How can I minimize these?

A2: Over-reduction is a common issue in pyridine hydrogenation. Controlling the reaction conditions is key to minimizing these side products.

Strategies to Minimize Over-reduction:

StrategyDetailed Recommendations
Catalyst Selection Use a less aggressive catalyst. For example, if you are using a highly active catalyst like rhodium, consider switching to platinum oxide, which can sometimes offer better selectivity.
Temperature Control Avoid excessive temperatures. Start the reaction at room temperature and only gently heat if the reaction is too slow. Monitor the reaction progress closely by TLC or GC-MS to stop it once the starting material is consumed.
Hydrogen Pressure Use the minimum effective hydrogen pressure. Higher pressures can sometimes lead to over-reduction.
Route B: Wittig-Horner and Subsequent Steps Troubleshooting

Q1: My Wittig-Horner reaction between N-Boc-4-piperidone and trimethyl phosphonoacetate has a low yield. What can I do?

A1: Low yields in the Wittig-Horner reaction can often be traced to the base used, the reaction conditions, or the purity of the reagents.

Troubleshooting the Wittig-Horner Reaction:

Potential CauseRecommended Solutions
Ineffective Base - Choice of base: Strong bases are required. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used. Ensure the base is fresh and has been stored under anhydrous conditions. - Complete deprotonation: Allow sufficient time for the base to fully deprotonate the phosphonate ester before adding the ketone. This is typically done at 0°C and then stirred for a period at room temperature.
Reaction Conditions - Anhydrous conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents (like THF or toluene) are used. - Temperature: The initial deprotonation is often performed at 0°C, followed by reaction with the ketone at room temperature or with gentle heating. If the reaction is sluggish, a moderate increase in temperature might be beneficial.
Purity of Reagents - N-Boc-4-piperidone purity: Ensure the starting ketone is pure. Impurities can interfere with the reaction. - Phosphonate reagent: Use a high-purity phosphonate ester.

Q2: The reduction of the double bond in methyl 2-(1-Boc-piperidin-4-ylidene)acetate is not going to completion. How can I improve this step?

A2: The reduction of the exocyclic double bond is typically achieved through catalytic hydrogenation. Similar to pyridine hydrogenation, issues can arise with the catalyst and conditions.

Improving the Double Bond Reduction:

StrategyDetailed Recommendations
Catalyst and Conditions - Catalyst choice: 10% Palladium on carbon (Pd/C) is a standard and effective catalyst for this transformation. - Hydrogen pressure: A moderate hydrogen pressure (e.g., 50 psi) is usually sufficient. - Solvent: Solvents like ethanol or ethyl acetate are commonly used.
Reaction Monitoring Closely monitor the reaction by TLC or GC-MS to determine the point of completion and avoid potential side reactions.

Q3: I'm having trouble with the final Boc deprotection and hydrochloride salt formation. What are the best practices?

A3: The Boc deprotection is an acid-catalyzed process, and the subsequent salt formation requires careful control of conditions to ensure good purity and yield.

Boc Deprotection and Salt Formation Best Practices:

StepRecommendations
Boc Deprotection - Reagent: A solution of 4M HCl in dioxane is a common and effective reagent for Boc deprotection.[1][2] It often leads to the direct precipitation of the hydrochloride salt. - Solvent: Dioxane or methanol are suitable solvents.[1] - Monitoring: The reaction is typically fast (30 minutes to a few hours) at room temperature. Monitor by TLC until the starting material is consumed.
Hydrochloride Salt Formation and Purification - Isolation: If the hydrochloride salt precipitates during the deprotection, it can be isolated by filtration.[3] - Crystallization: The crude hydrochloride salt can be purified by recrystallization. Common solvent systems include ethanol/ethyl acetate or methanol/diethyl ether.[4][5] The goal is to dissolve the salt in a minimal amount of the primary solvent (e.g., ethanol) and then add the anti-solvent (e.g., ethyl acetate) to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route generally gives a higher overall yield?

A1: Both routes can provide good yields, but the catalytic hydrogenation of methyl 2-(pyridin-4-yl)acetate (Route A) is a more direct, one-step conversion to the piperidine ring. Route B involves three steps (Wittig-Horner, reduction, deprotection), and the overall yield will be a product of the yields of each step. Therefore, if a high-yielding hydrogenation protocol can be established, Route A is often more efficient.

Q2: What are the main impurities to look out for in each route?

A2:

  • Route A (Hydrogenation):

    • Partially hydrogenated intermediates: Tetrahydropyridine derivatives.

    • Over-reduction products: N-alkylated piperidines or ring-opened byproducts.

    • Unreacted starting material: Methyl 2-(pyridin-4-yl)acetate.

  • Route B (Wittig-Horner):

    • Unreacted N-Boc-4-piperidone: From an incomplete Wittig-Horner reaction.

    • Phosphine oxide byproducts: From the Wittig-Horner reagent.

    • Unsaturated intermediate: Methyl 2-(1-Boc-piperidin-4-ylidene)acetate, if the reduction step is incomplete.

    • Boc-protected piperidine: If the deprotection is incomplete.

Q3: How can I purify the final product, this compound?

A3: The final product is a salt and is typically purified by crystallization.[5] A common procedure is to dissolve the crude salt in a minimal amount of a hot polar solvent, such as ethanol or methanol. Then, a less polar solvent, such as ethyl acetate or diethyl ether, is added until the solution becomes cloudy. Upon cooling, pure crystals of the hydrochloride salt should form. The crystals can then be collected by filtration, washed with a cold solvent mixture, and dried under vacuum.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the key steps in the synthesis of this compound. Please note that actual yields may vary depending on the specific experimental setup and scale.

RouteStepStarting MaterialKey ReagentsSolventTypical Yield
A Hydrogenation Methyl 2-(pyridin-4-yl)acetatePtO₂, H₂ (50-70 bar)Acetic Acid~80-90%
B 1. Wittig-Horner N-Boc-4-piperidoneTrimethyl phosphonoacetate, NaHTHF~80-90%
2. Reduction Methyl 2-(1-Boc-piperidin-4-ylidene)acetate10% Pd/C, H₂ (50 psi)Ethanol>95%
3. Deprotection/Salt Formation Methyl 2-(1-Boc-piperidin-4-yl)acetate4M HCl in DioxaneDioxane>90%

Experimental Protocols

Route A: Catalytic Hydrogenation of Methyl 2-(pyridin-4-yl)acetate

Materials:

  • Methyl 2-(pyridin-4-yl)acetate

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • High-pressure hydrogenation reactor

Procedure:

  • In a high-pressure reactor, dissolve Methyl 2-(pyridin-4-yl)acetate (1.0 eq) in glacial acetic acid.

  • Add PtO₂ (typically 1-5 mol%) to the solution.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to 50-70 bar.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.

  • Remove the catalyst by filtration through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • For purification, proceed with crystallization as described in the FAQs.

Route B: Wittig-Horner, Reduction, and Deprotection

Step 1: Wittig-Horner Reaction

Materials:

  • N-Boc-4-piperidone

  • Trimethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0°C under an inert atmosphere, add a solution of trimethyl phosphonoacetate (1.1 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0°C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield methyl 2-(1-Boc-piperidin-4-ylidene)acetate.

Step 2: Reduction of the Double Bond

Materials:

  • Methyl 2-(1-Boc-piperidin-4-ylidene)acetate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogenation apparatus

Procedure:

  • Dissolve the product from Step 1 in ethanol.

  • Add 10% Pd/C (typically 5-10 wt%).

  • Hydrogenate the mixture at a pressure of approximately 50 psi until the starting material is consumed (monitor by TLC or GC-MS).

  • Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate to obtain methyl 2-(1-Boc-piperidin-4-yl)acetate.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

Materials:

  • Methyl 2-(1-Boc-piperidin-4-yl)acetate

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve the product from Step 2 in a minimal amount of 1,4-dioxane.

  • Add 4M HCl in 1,4-dioxane (typically 3-5 equivalents) and stir at room temperature for 1-4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • The hydrochloride salt may precipitate directly from the reaction mixture. If not, add diethyl ether to induce precipitation.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

  • Recrystallize from a suitable solvent system (e.g., ethanol/ethyl acetate) for further purification if necessary.

Visualizations

Synthesis_Routes cluster_route_a Route A: Catalytic Hydrogenation cluster_route_b Route B: Wittig-Horner Route start_A Methyl 2-(pyridin-4-yl)acetate product_A This compound start_A->product_A H₂, PtO₂ or Rh/C Acetic Acid start_B N-Boc-4-piperidone intermediate_B1 Methyl 2-(1-Boc-piperidin-4-ylidene)acetate start_B->intermediate_B1 Wittig-Horner (MeO)₂P(O)CH₂CO₂Me, NaH intermediate_B2 Methyl 2-(1-Boc-piperidin-4-yl)acetate intermediate_B1->intermediate_B2 Hydrogenation H₂, Pd/C product_B This compound intermediate_B2->product_B Boc Deprotection HCl in Dioxane

Caption: Overview of the two primary synthetic routes to this compound.

Troubleshooting_Hydrogenation start Low Yield in Hydrogenation? catalyst Catalyst Issue? start->catalyst Yes conditions Sub-optimal Conditions? start->conditions No sol_catalyst1 Use fresh catalyst catalyst->sol_catalyst1 sol_catalyst2 Purify starting material catalyst->sol_catalyst2 sol_catalyst3 Try alternative catalyst (Rh/C, PtO₂) catalyst->sol_catalyst3 sol_conditions1 Increase H₂ pressure conditions->sol_conditions1 sol_conditions2 Optimize temperature conditions->sol_conditions2 sol_conditions3 Ensure efficient stirring conditions->sol_conditions3

Caption: Troubleshooting workflow for low yield in the catalytic hydrogenation route.

References

Technical Support Center: Troubleshooting Low Purity of Synthesized Methyl 2-(piperidin-4-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the high purity of synthesized compounds is paramount. This technical support guide provides troubleshooting assistance and frequently asked questions (FAQs) for addressing low purity issues encountered during the synthesis of Methyl 2-(piperidin-4-yl)acetate hydrochloride.

Troubleshooting Guide

This section addresses specific issues that can lead to low purity of the final product. The typical synthesis proceeds via the N-Boc protected intermediate, tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, followed by deprotection and salt formation.

Problem 1: Incomplete N-Boc Deprotection

Symptom: NMR or LC-MS analysis of the final product shows the presence of the N-Boc protected starting material, tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.

Potential CauseSuggested SolutionExpected Outcome
Insufficient Acid Ensure a sufficient excess of hydrochloric acid is used. A common reagent is 4M HCl in dioxane.[1][2][3]Complete removal of the Boc protecting group.
Short Reaction Time Monitor the reaction progress by TLC or LC-MS. Extend the reaction time until the starting material is no longer detected.Drive the reaction to completion, maximizing the yield of the deprotected product.
Low Reaction Temperature While the reaction is typically run at room temperature, gentle warming (e.g., to 40°C) can be employed if the reaction is sluggish. Use caution, as higher temperatures can promote side reactions.Increased reaction rate and complete deprotection.
Moisture in Reaction Use anhydrous solvents and reagents. The presence of water can hydrolyze the ester and interfere with the deprotection.Minimized side reactions and improved yield of the desired product.
Problem 2: Presence of Hydrolyzed Byproduct

Symptom: Analytical data (e.g., MS) indicates the presence of 2-(piperidin-4-yl)acetic acid hydrochloride (the carboxylic acid instead of the methyl ester).

Potential CauseSuggested SolutionExpected Outcome
Ester Hydrolysis during Deprotection Use anhydrous conditions for the Boc deprotection step. Ensure the HCl reagent is free of water.Preservation of the methyl ester group.
Hydrolysis during Work-up If an aqueous work-up is performed, ensure it is carried out quickly and at a low temperature. Avoid prolonged exposure to acidic or basic aqueous conditions.Minimized hydrolysis of the methyl ester.
In-situ HCl Generation Consider using methods that generate HCl in situ under anhydrous conditions, for example, from acetyl chloride and methanol, which can be a milder approach.Reduced risk of ester hydrolysis.
Problem 3: Discoloration of the Final Product

Symptom: The isolated this compound is off-white, yellow, or brown instead of a white solid.

Potential CauseSuggested SolutionExpected Outcome
Formation of Colored Impurities Purify the crude product by recrystallization. A common solvent system is ethanol/ethyl acetate.[4]Removal of colored impurities, resulting in a white crystalline solid.
Decomposition during Solvent Removal Avoid excessive heat when removing solvents under reduced pressure.Minimized product degradation and discoloration.
Residual Solvents or Reagents Ensure the product is thoroughly dried under vacuum to remove any residual solvents or volatile reagents that may be colored.A pure, solvent-free product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic pathway involves the use of an N-protected piperidine derivative. A typical route starts with the synthesis of tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate followed by the deprotection of the Boc group using a strong acid like hydrochloric acid to yield the final hydrochloride salt.

Q2: What are the critical parameters to control during the N-Boc deprotection step?

A2: The critical parameters for a successful N-Boc deprotection are the exclusion of moisture, the use of a sufficient excess of acid, and monitoring the reaction to completion. Anhydrous conditions are crucial to prevent the hydrolysis of the methyl ester.[2][3]

Q3: How can I effectively purify the final product?

A3: Recrystallization is a highly effective method for purifying this compound. Common solvent systems include ethanol, ethyl acetate, or a mixture of the two.[4][5] The choice of solvent will depend on the nature of the impurities.

Q4: What analytical techniques are recommended for purity assessment?

A4: A combination of techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis of purity and detecting non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and identifying residual solvents or starting materials. Mass Spectrometry (MS), often coupled with LC (LC-MS), is used to confirm the molecular weight of the product and identify byproducts.[6][7]

Experimental Protocols

Synthesis of tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

This procedure is a representative method for the synthesis of the N-Boc protected intermediate.

Materials:

  • N-Boc-4-piperidone

  • Methyl (triphenylphosphoranylidene)acetate

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Anhydrous Toluene

  • Methanol

Procedure:

  • Wittig Reaction: To a solution of N-Boc-4-piperidone in anhydrous toluene, add methyl (triphenylphosphoranylidene)acetate. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. After cooling, the reaction mixture is typically purified by column chromatography to yield tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate.

  • Reduction: Dissolve the product from the Wittig reaction in methanol and add a catalytic amount of 10% palladium on carbon. The mixture is then subjected to hydrogenation at a suitable pressure until the uptake of hydrogen ceases.

  • Work-up: The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, which can be used in the next step without further purification if the purity is sufficient.

Synthesis of this compound

This protocol describes the deprotection of the N-Boc group and the formation of the hydrochloride salt.

Materials:

  • tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

  • 4M HCl in Dioxane[1][2]

  • Anhydrous diethyl ether or ethyl acetate

Procedure:

  • Deprotection: Dissolve tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate in a minimal amount of a suitable anhydrous solvent (e.g., dichloromethane or dioxane). To this solution, add an excess of 4M HCl in dioxane at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS to ensure complete consumption of the starting material.

  • Isolation: Upon completion, the solvent is typically removed under reduced pressure. The resulting residue is then triturated with anhydrous diethyl ether or ethyl acetate to precipitate the hydrochloride salt.

  • Purification: The crude product is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system such as ethanol/ethyl acetate.[4]

Data Presentation

The following table summarizes potential impurities and their likely sources in the synthesis of this compound.

ImpurityChemical NamePotential SourceAnalytical Detection
Starting Material tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylateIncomplete N-Boc deprotectionLC-MS, NMR
Hydrolysis Product 2-(piperidin-4-yl)acetic acid hydrochlorideEster hydrolysis during deprotection or work-upLC-MS, NMR
Solvent Residue e.g., Dioxane, Ethanol, Ethyl AcetateIncomplete drying of the final productNMR, GC-MS
Side-reaction Product e.g., N-tert-butyl-methyl 2-(piperidin-4-yl)acetateAlkylation of the piperidine nitrogen by the tert-butyl cation formed during deprotectionLC-MS

Visualizations

G Troubleshooting Low Purity of this compound cluster_synthesis Synthetic Pathway cluster_troubleshooting Troubleshooting Logic Start Start N-Boc-4-piperidone N-Boc-4-piperidone Intermediate_1 tert-butyl 4-(2-methoxy-2-oxoethylidene) piperidine-1-carboxylate N-Boc-4-piperidone->Intermediate_1 Wittig Reaction Intermediate_2 tert-butyl 4-(2-methoxy-2-oxoethyl) piperidine-1-carboxylate Intermediate_1->Intermediate_2 Reduction (H2, Pd/C) Final_Product This compound Intermediate_2->Final_Product Deprotection (HCl/Dioxane) Low_Purity Low Purity Observed Impurity_ID Impurity Identification (NMR, LC-MS) Low_Purity->Impurity_ID Identify Impurity Starting_Material Incomplete Deprotection Impurity_ID->Starting_Material N-Boc Intermediate Present Hydrolysis_Product Ester Hydrolysis Impurity_ID->Hydrolysis_Product Carboxylic Acid Present Discoloration Decomposition/Side Products Impurity_ID->Discoloration Colored Impurities Solution_1 Increase Acid/Time/Temp Starting_Material->Solution_1 Solution Solution_2 Use Anhydrous Conditions Hydrolysis_Product->Solution_2 Solution Solution_3 Recrystallization Discoloration->Solution_3 Solution

Caption: Troubleshooting workflow for low purity in the synthesis of this compound.

reaction_pathway Key Reactions and Potential Side Reactions cluster_main Main Synthetic Route cluster_side Potential Side Reactions A N-Boc-piperidone B N-Boc-4-(CHCOOMe)-piperidine A->B Wittig & Reduction C Methyl 2-(piperidin-4-yl)acetate HCl B->C HCl/Dioxane S1 Incomplete Deprotection B->S1 Insufficient Acid/Time S2 Ester Hydrolysis C->S2 Presence of Water S3 N-tert-butylation C->S3 Trapping of t-butyl cation

Caption: Synthetic pathway and potential side reactions leading to impurities.

References

Technical Support Center: Optimizing N-Alkylation of Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of piperidine intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-alkylation reaction is showing low to no conversion. What are the common causes and how can I fix it?

Low or no conversion in N-alkylation reactions can stem from several factors. A systematic approach to troubleshooting is often the most effective.

Possible Causes & Solutions:

  • Insufficiently Strong Base: The chosen base may not be strong enough to deprotonate the piperidine nitrogen effectively. Consider switching to a stronger base. For instance, if you are using a weaker inorganic base like K2CO3, switching to a stronger base like NaH or an organic base such as DBU might be beneficial.

  • Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate. Ensure your piperidine intermediate and alkylating agent are soluble in the reaction solvent at the operating temperature. You may need to screen for a more suitable solvent.

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. Gradually increasing the reaction temperature can often improve the reaction rate and yield.

  • Steric Hindrance: Significant steric bulk around the nitrogen atom of the piperidine or on the alkylating agent can hinder the reaction. In such cases, prolonged reaction times, higher temperatures, or the use of a less sterically hindered and more reactive alkylating agent (e.g., switching from an alkyl chloride to an alkyl iodide) might be necessary.

  • Deactivated Alkylating Agent: The alkylating agent may have degraded over time. It is advisable to use a fresh or purified batch of the alkylating agent.

Q2: I am observing significant formation of a quaternary ammonium salt as a side product. How can I minimize this?

The formation of quaternary ammonium salts is a common side reaction in N-alkylation, arising from the desired tertiary amine product reacting further with the alkylating agent.

Strategies to Minimize Quaternization:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents of piperidine). This ensures the alkylating agent is consumed before it can react with the product.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of it, thereby reducing the likelihood of over-alkylation.

  • Lower Reaction Temperature: Quaternization often has a higher activation energy than the desired N-alkylation. Running the reaction at a lower temperature can therefore favor the formation of the tertiary amine.

  • Choice of Leaving Group: Alkylating agents with more reactive leaving groups (e.g., iodides, triflates) can sometimes lead to more over-alkylation. If this is an issue, consider switching to an alkylating agent with a less reactive leaving group (e.g., bromide or chloride).

Q3: My reaction is complete, but I am struggling with the purification of the final product. What are some effective purification strategies?

Purification can be challenging due to the basic nature of the product and the presence of unreacted starting materials or side products.

Purification Tips:

  • Acid-Base Extraction: Utilize the basicity of the tertiary amine product. An aqueous acid wash (e.g., with dilute HCl) will protonate the amine, moving it to the aqueous layer and leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.

  • Chromatography:

    • Silica Gel Chromatography: While silica gel is acidic and can cause streaking of basic amines, this can often be mitigated by pre-treating the silica with a base (e.g., by using a solvent system containing a small amount of triethylamine or ammonia in methanol).

    • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic amines.

  • Crystallization/Recrystallization: If the product is a solid, crystallization can be a highly effective method for purification.

Comparative Data on Reaction Conditions

The choice of solvent and base is critical for the success of the N-alkylation reaction. The following table summarizes common conditions used.

BaseCommon SolventsTypical Temperature Range (°C)Notes
K2CO3, Cs2CO3Acetonitrile, DMF, DMSO25 - 100Standard, mild conditions suitable for many substrates. Cesium carbonate is often more effective.
Triethylamine (TEA)Dichloromethane (DCM), THF0 - 50Acts as both a base and a solvent in some cases. Good for acid-sensitive substrates.
DBU, DIPEAAcetonitrile, THF, DCM25 - 80Strong, non-nucleophilic organic bases. Effective for sterically hindered substrates.
NaH, KHTHF, DMF0 - 60Very strong bases, require anhydrous conditions. Use with caution due to hydrogen gas evolution.

Key Experimental Protocols

General Protocol for N-alkylation of Piperidine with an Alkyl Halide using K2CO3:

  • To a solution of the piperidine intermediate (1.0 equivalent) in acetonitrile or DMF (5-10 mL per mmol of piperidine), add the alkyl halide (1.1 equivalents) and potassium carbonate (K2CO3) (2.0 equivalents).

  • Stir the reaction mixture vigorously at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or acid-base extraction as described in the troubleshooting section.

Diagrams

TroubleshootingWorkflow start Low Conversion in N-Alkylation Reaction check_base Is the base strong enough? start->check_base change_base Increase base strength (e.g., K2CO3 -> NaH) check_base->change_base No check_temp Is the temperature adequate? check_base->check_temp Yes change_base->check_temp increase_temp Increase reaction temperature check_temp->increase_temp No check_solubility Are reactants soluble? check_temp->check_solubility Yes increase_temp->check_solubility change_solvent Screen for a better solvent check_solubility->change_solvent No check_sterics Is steric hindrance a factor? check_solubility->check_sterics Yes change_solvent->check_sterics modify_reagents Use more reactive alkylating agent or increase reaction time check_sterics->modify_reagents Yes success Reaction Optimized check_sterics->success No modify_reagents->success

Caption: Troubleshooting workflow for low conversion.

SideReactionLogic problem Problem: Quaternary Salt Formation cause1 Cause: Excess Alkylating Agent problem->cause1 cause2 Cause: High Reactivity problem->cause2 solution1a Solution: Adjust Stoichiometry (1.1 eq. piperidine) cause1->solution1a solution1b Solution: Slow Addition of Alkylating Agent cause1->solution1b solution2a Solution: Lower Reaction Temperature cause2->solution2a solution2b Solution: Use Less Reactive Leaving Group (e.g., Cl instead of I) cause2->solution2b

Caption: Logic diagram for minimizing side reactions.

Preventing byproduct formation in piperidine derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for piperidine derivative synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and prevent byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

FAQ 1: How can I prevent over-alkylation when synthesizing N-substituted piperidines?

Answer:

Over-alkylation, leading to the formation of quaternary ammonium salts, is a common byproduct issue in the N-alkylation of piperidines.[1] Controlling the reaction stoichiometry and conditions is crucial for maximizing the yield of the desired tertiary amine.

Troubleshooting Over-alkylation:

Several factors can be adjusted to minimize the formation of quaternary ammonium salt byproducts. Slow addition of the alkylating agent to a solution of the piperidine ensures that the piperidine remains in excess, which favors mono-alkylation.[2] Using a non-polar solvent can also reduce the rate of the second alkylation step.

Data Presentation: Comparison of N-Alkylation Conditions

Alkylating AgentBaseSolventTemperature (°C)Mono-alkylation Yield (%)Quaternary Salt Byproduct (%)*Reference
Methyl IodideK₂CO₃Acetonitrile258515[2]
Methyl IodideNoneAcetonitrile25>95<5[2]
Benzyl BromideK₂CO₃DMF25928[1]
Benzyl BromideHunig's BaseAcetonitrile7065-75Variable[2]

*Yields are approximate and can vary based on specific substrate and reaction time.

Experimental Protocol: Selective Mono-N-Alkylation of Piperidine

This protocol describes the direct N-alkylation of piperidine with an alkyl halide, optimized to minimize over-alkylation.[1][2]

Materials:

  • Piperidine (1.0 eq.)

  • Alkyl halide (e.g., benzyl bromide) (1.05 eq.)

  • Potassium carbonate (K₂CO₃), finely powdered (1.5 eq.)

  • Anhydrous acetonitrile (solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe pump (recommended for slow addition)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add piperidine and anhydrous acetonitrile.

  • Add the finely powdered potassium carbonate to the mixture.

  • Stir the suspension at room temperature.

  • Using a syringe pump, add the alkyl halide dropwise to the stirring suspension over a period of 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Mandatory Visualization:

G cluster_0 Troubleshooting Over-Alkylation start Over-alkylation Detected (Quaternary Salt Formation) q1 Is the alkylating agent added slowly? start->q1 s1 Implement slow addition (e.g., syringe pump). q1->s1 No q2 Is a base being used? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Consider running the reaction without a base. q2->s2 Yes q3 Is the solvent polar? q2->q3 No a2_yes Yes a2_no No s2->q3 s3 Switch to a less polar solvent (e.g., Toluene). q3->s3 Yes end Mono-alkylation Optimized q3->end No a3_yes Yes a3_no No s3->end

Caption: Troubleshooting workflow for over-alkylation.

FAQ 2: My reaction is forming ring-opened or rearranged byproducts. How can I avoid this?

Answer:

Ring-opening and rearrangement reactions can occur under harsh conditions, such as high temperatures or the presence of strong acids or bases, particularly with strained piperidine precursors.[3][4] These side reactions can lead to complex product mixtures and low yields of the desired piperidine derivative.

Strategies to Prevent Ring Instability:

  • Milder Reaction Conditions: Employ lower temperatures and avoid strong acids or bases where possible.

  • Protecting Groups: Utilize appropriate protecting groups for sensitive functionalities on the piperidine ring or its substituents.

  • Alternative Synthetic Routes: Consider synthetic pathways that avoid harsh intermediates, such as ring-closing metathesis or intramolecular hydroamination.[4]

Data Presentation: Impact of Conditions on Byproduct Formation

Synthetic MethodConditionsDesired Product Yield (%)Ring-Opened Byproduct (%)Reference
Intramolecular CyclizationStrong Acid, 80°C4530[3]
Intramolecular CyclizationMild Acid Catalyst, 25°C85<5[3]
Ring-Closing MetathesisGrubbs Catalyst, CH₂Cl₂90Not Observed[4]
Oxidative Ring Opening/ClosingOsO₄/NMO, NaIO₄75Not Observed[5]

Experimental Protocol: Mild Piperidine Synthesis via Reductive Amination of a Glutaraldehyde Derivative

This protocol describes a mild, two-step procedure involving the formation of an imine followed by in-situ reduction to form the piperidine ring, avoiding harsh conditions that could lead to rearrangement.[6][7]

Materials:

  • Glutaraldehyde (or a suitable 1,5-dicarbonyl precursor) (1.0 eq.)

  • Primary amine (e.g., benzylamine) (1.0 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (solvent)

  • Acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the primary amine and the dicarbonyl compound in the solvent in a round-bottom flask under an inert atmosphere.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to allow for the formation of the imine/enamine intermediates.

  • In a single portion, add the sodium triacetoxyborohydride to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization:

G cluster_0 Simplified Piperidine Ring Opening Mechanism Piperidine Protonated Piperidine Derivative Intermediate Carbocation Intermediate Piperidine->Intermediate Ring Cleavage (e.g., strong acid) RingOpened Ring-Opened Byproduct Intermediate->RingOpened Solvent Trapping or Rearrangement

Caption: Simplified piperidine ring-opening mechanism.

FAQ 3: I am observing imine or enamine byproducts in my reductive amination reaction. What is causing this?

Answer:

The presence of imine or enamine intermediates as byproducts in a reductive amination reaction indicates incomplete reduction.[8] This can be caused by several factors, including an insufficiently reactive reducing agent, deactivation of the reducing agent, or steric hindrance around the imine/enamine double bond.

Troubleshooting Incomplete Reduction:

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally effective for reducing imines in the presence of carbonyls.[9] For less reactive imines, a stronger reducing agent like sodium borohydride (NaBH₄) might be necessary, though this may also reduce the starting carbonyl compound.

  • Reaction pH: The rate of imine formation and reduction can be pH-dependent. A slightly acidic medium (pH 4-6) often favors imine formation.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Gentle heating may be required for sterically hindered substrates.

Data Presentation: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventKey FeaturesPotential ByproductsReference
NaBH(OAc)₃DCE, DCM, THFMild and selective for imines over carbonyls.[9]Unreacted starting materials.[9]
NaBH₃CNMethanol, AcetonitrileEffective in slightly acidic conditions.Can introduce cyanide.[10][9][10]
NaBH₄Methanol, EthanolMore powerful, can reduce aldehydes/ketones.Alcohol from carbonyl reduction.[11]
H₂/Pd-CMethanol, Ethanol"Green" option, can deprotect some groups.Incomplete hydrogenation.[6]

Experimental Protocol: Efficient One-Pot Reductive Amination for Piperidine Synthesis

This protocol is a one-pot synthesis that minimizes the isolation of intermediate imines, driving the reaction towards the desired piperidine product.[1][12]

Materials:

  • 2-Substituted Piperidine (1.0 eq.)

  • Aldehyde or Ketone (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • 1,2-Dichloroethane (DCE) (solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the 2-substituted piperidine and the carbonyl compound in DCE.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride in one portion. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete (typically 1-24 hours), quench by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCE or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Mandatory Visualization:

G cluster_0 Experimental Workflow: One-Pot Reductive Amination A 1. Combine piperidine and carbonyl in solvent B 2. Stir at RT for 30 min (Imine formation) A->B C 3. Add NaBH(OAc)₃ B->C D 4. Stir at RT (1-24h) (Reduction) C->D E 5. Quench with NaHCO₃(aq) D->E F 6. Aqueous work-up and extraction E->F G 7. Purify by chromatography F->G

Caption: Workflow for N-Alkylation via Reductive Amination.[1]

References

Stability issues and degradation of Methyl 2-(piperidin-4-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation of Methyl 2-(piperidin-4-yl)acetate hydrochloride. The following information is intended to aid in troubleshooting common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound stem from its two primary functional groups: the methyl ester and the piperidine ring, which exists as a hydrochloride salt. The primary degradation pathway is the hydrolysis of the methyl ester to form 2-(piperidin-4-yl)acetic acid. The piperidine ring itself is generally stable, but the compound's overall stability can be influenced by pH, temperature, and exposure to light and oxidizing agents.

Q2: How does pH affect the stability of this compound in solution?

A2: The stability of this compound in aqueous solutions is significantly pH-dependent.

  • Acidic Conditions (pH < 4): The rate of hydrolysis of the methyl ester can be accelerated.

  • Neutral Conditions (pH 6-8): The compound is expected to be most stable in this range.

  • Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis of the methyl ester is significantly faster, leading to rapid degradation.

Q3: What are the recommended storage conditions for the solid compound and its solutions?

A3: To ensure the integrity of this compound, the following storage conditions are recommended:

FormRecommended Storage Conditions
Solid Store in a cool, dry, and dark place in a tightly sealed container to protect from moisture and light.
Solutions Prepare solutions fresh whenever possible. If storage is necessary, store at 2-8°C for short periods (up to 24-48 hours) in a neutral pH buffer (pH 6-7.5). Avoid long-term storage of solutions.

Q4: What are the likely degradation products I might observe?

A4: The most probable degradation product is 2-(piperidin-4-yl)acetic acid, formed via hydrolysis of the methyl ester. Under oxidative stress, other minor degradation products related to the piperidine ring could potentially form.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency or inconsistent results over time in solution-based assays. Degradation of the compound in the assay medium, likely due to hydrolysis of the methyl ester.Prepare fresh solutions for each experiment. If using a stock solution, assess its stability over the intended use period by HPLC. Ensure the pH of the assay medium is within the optimal stability range (pH 6-7.5).
Appearance of a new peak in HPLC analysis of an aged sample. Formation of a degradation product. The most likely candidate is 2-(piperidin-4-yl)acetic acid.Characterize the new peak using techniques like LC-MS to confirm its identity. Review storage and handling procedures to minimize degradation.
Precipitation of the compound from an aqueous solution. The hydrochloride salt may have limited solubility in certain buffer systems or at higher pH where the free base is formed, which may be less soluble.Ensure the buffer system is compatible and the concentration is within the solubility limits. Adjusting the pH to a slightly acidic range (pH 5-6) might improve the solubility of the hydrochloride salt.

Experimental Protocols

Protocol 1: Forced Degradation Study to Investigate Stability

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3%
  • High-purity water
  • Methanol (HPLC grade)
  • Acetonitrile (HPLC grade)
  • Phosphate buffer (pH 7.0)
  • HPLC system with UV detector
  • LC-MS system for peak identification

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound at 60°C for 48 hours. Also, heat a solution of the compound in phosphate buffer (pH 7.0) at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound in phosphate buffer (pH 7.0) to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute with mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the stressed samples by a stability-indicating HPLC method (see Protocol 2).

    • Use LC-MS to identify the mass of the parent compound and any significant degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.

1. HPLC Parameters:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

2. Sample Preparation:

  • Dissolve the sample in the mobile phase or a suitable solvent (e.g., water:acetonitrile 50:50) to a final concentration of approximately 0.1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

cluster_troubleshooting Troubleshooting Workflow start Inconsistent Experimental Results check_solution Is the compound in solution? start->check_solution prepare_fresh Prepare fresh solution check_solution->prepare_fresh Yes check_storage Review solid storage conditions check_solution->check_storage No end_good Problem Resolved prepare_fresh->end_good end_bad Contact Technical Support check_storage->end_bad compound Methyl 2-(piperidin-4-yl)acetate hydrochloride degradation_product 2-(piperidin-4-yl)acetic acid + Methanol compound->degradation_product Hydrolysis (H₂O, H⁺ or OH⁻) cluster_workflow Forced Degradation Experimental Workflow prep Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample Sample at Time Points stress->sample analyze Analyze by HPLC & LC-MS sample->analyze identify Identify Degradants analyze->identify

Alternative reagents for the synthesis of Methyl 2-(piperidin-4-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(piperidin-4-yl)acetate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic strategy commences with N-protection of 4-piperidone, commonly using a tert-butyloxycarbonyl (Boc) group. This is followed by a Horner-Wadsworth-Emmons (HWE) reaction to introduce the acetate moiety, creating an unsaturated intermediate. Subsequent catalytic hydrogenation reduces the double bond, and the final step involves the deprotection of the nitrogen and formation of the hydrochloride salt.

Q2: What are some alternative N-protecting groups to Boc?

A2: While the Boc group is widely used due to its stability and ease of removal under acidic conditions, other protecting groups can be employed.[1] The benzyl (Bn) group is a common alternative, which can be removed by hydrogenolysis.[2] Carbobenzyloxy (Cbz) is another option, also removable by hydrogenolysis. The choice of protecting group may influence reaction conditions and overall yield.

Q3: Can I use a different ester, like ethyl acetate, and then transesterify?

A3: Yes, it is possible to synthesize the corresponding ethyl ester, Ethyl 2-(piperidin-4-yl)acetate, and then perform a transesterification to the methyl ester. However, direct synthesis of the methyl ester is generally more efficient and avoids an extra synthetic step.

Q4: What are the typical reaction conditions for the final hydrochloride salt formation?

A4: The hydrochloride salt is typically formed by dissolving the free base, Methyl 2-(piperidin-4-yl)acetate, in a suitable solvent like diethyl ether or methanol, and then adding a solution of hydrochloric acid (e.g., HCl in dioxane or methanolic HCl).[3] The salt then precipitates out of the solution and can be collected by filtration.

Troubleshooting Guides

Horner-Wadsworth-Emmons (HWE) Reaction

Problem: Low yield of the unsaturated ester, Methyl 2-(N-Boc-piperidin-4-ylidene)acetate.

  • Possible Cause 1: Incomplete deprotonation of the phosphonate reagent.

    • Solution: Ensure the base used is strong enough and moisture-free. Sodium hydride (NaH) is commonly used, but others like lithium diisopropylamide (LDA) or potassium tert-butoxide (t-BuOK) can be effective.[4] Ensure anhydrous reaction conditions as moisture will quench the base.

  • Possible Cause 2: Steric hindrance from the N-Boc protecting group.

    • Solution: While generally efficient, very bulky protecting groups can hinder the reaction. If yields are consistently low, consider switching to a smaller protecting group if compatible with subsequent steps.

  • Possible Cause 3: Unexpected epimerization at the C2 position of the piperidine ring.

    • Solution: Studies have shown that unexpected epimerization can occur during the HWE reaction with chiral 2-substituted-4-oxopiperidines.[5] While the starting material here is not chiral at C2, this highlights the potential for complex stereochemical outcomes. Careful analysis of the product mixture by NMR is recommended. Modifying the base or reaction temperature may influence the stereoselectivity.

Catalytic Hydrogenation

Problem: Incomplete reduction of the double bond.

  • Possible Cause 1: Inactive catalyst.

    • Solution: Use fresh, high-quality catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO2).[6] Ensure the catalyst is not poisoned by impurities from previous steps. Purifying the unsaturated ester before hydrogenation is crucial.

  • Possible Cause 2: Insufficient hydrogen pressure or reaction time.

    • Solution: Increase the hydrogen pressure and/or extend the reaction time. Monitor the reaction progress by TLC or GC-MS to determine the optimal conditions.

  • Possible Cause 3: Side reactions.

    • Solution: In some cases, over-reduction or side reactions on other functional groups can occur. Using a milder catalyst or optimizing the reaction conditions (temperature, pressure, solvent) can help to minimize these.

N-Boc Deprotection and Salt Formation

Problem: Incomplete removal of the Boc group.

  • Possible Cause 1: Inadequate acid strength or concentration.

    • Solution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a very effective reagent for Boc deprotection.[3] Alternatively, a 4M solution of HCl in dioxane is commonly used.[7] Ensure a sufficient excess of the acidic reagent is used.

  • Possible Cause 2: Presence of acid-sensitive functional groups.

    • Solution: If other parts of the molecule are sensitive to strong acids, milder deprotection methods can be considered. These include using weaker acids or performing the reaction at lower temperatures.[7][8]

Problem: Difficulty in precipitating the hydrochloride salt.

  • Possible Cause 1: Incorrect solvent choice.

    • Solution: The choice of solvent is critical for precipitation. Diethyl ether is a good choice for precipitating the hydrochloride salt. If the product is soluble in the reaction mixture, adding a non-polar co-solvent can induce precipitation.

  • Possible Cause 2: Presence of impurities.

    • Solution: Impurities can sometimes inhibit crystallization. Ensure the free base is of high purity before attempting salt formation. Purification by column chromatography may be necessary.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key steps in the synthesis of this compound, based on analogous reactions reported in the literature. Actual results may vary depending on specific experimental conditions.

StepReagents & ConditionsTypical YieldTypical Reaction TimePurity
N-Boc Protection Di-tert-butyl dicarbonate, Triethylamine, DCM>95%2-4 hours>98%
Horner-Wadsworth-Emmons Trimethyl phosphonoacetate, NaH, THF70-90%12-24 hours>95%
Catalytic Hydrogenation H₂, 10% Pd/C, Methanol>95%4-8 hours>99%
N-Boc Deprotection & Salt Formation 4M HCl in Dioxane>90%1-2 hours>99% (as HCl salt)

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(N-Boc-piperidin-4-ylidene)acetate
  • To a stirred suspension of Sodium Hydride (1.2 eq.) in anhydrous Tetrahydrofuran (THF) at 0 °C, add Trimethyl phosphonoacetate (1.1 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous THF dropwise.

  • Let the reaction warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired unsaturated ester.

Protocol 2: Synthesis of Methyl 2-(N-Boc-piperidin-4-yl)acetate
  • Dissolve Methyl 2-(N-Boc-piperidin-4-ylidene)acetate (1.0 eq.) in methanol.

  • Add 10% Palladium on carbon (10 wt%).

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the saturated ester.

Protocol 3: Synthesis of this compound
  • Dissolve Methyl 2-(N-Boc-piperidin-4-yl)acetate (1.0 eq.) in a minimal amount of a suitable solvent like methanol or diethyl ether.

  • Add a 4M solution of HCl in dioxane (e.g., 3-4 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • If a precipitate forms, collect it by filtration, wash with cold diethyl ether, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce crystallization.

Visualizations

Synthetic_Workflow cluster_0 Step 1: Olefination cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection & Salt Formation N-Boc-4-piperidone N-Boc-4-piperidone HWE_Reaction Horner-Wadsworth-Emmons Reaction N-Boc-4-piperidone->HWE_Reaction HWE_Reagent Trimethyl phosphonoacetate HWE_Reagent->HWE_Reaction Unsaturated_Ester Methyl 2-(N-Boc-piperidin-4-ylidene)acetate HWE_Reaction->Unsaturated_Ester Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Unsaturated_Ester->Hydrogenation Saturated_Ester Methyl 2-(N-Boc-piperidin-4-yl)acetate Hydrogenation->Saturated_Ester Deprotection N-Boc Deprotection (HCl in Dioxane) Saturated_Ester->Deprotection Final_Product Methyl 2-(piperidin-4-yl)acetate hydrochloride Deprotection->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_HWE Start Low Yield in HWE Reaction Check_Base Check Base Strength & Anhydrous Conditions Start->Check_Base Check_Impurities Analyze Starting Material for Impurities Start->Check_Impurities Check_Stereochem Investigate for Epimerization (if applicable) Start->Check_Stereochem Solution_Base Use stronger, anhydrous base (e.g., fresh NaH) Check_Base->Solution_Base Solution_Purify Purify N-Boc-4-piperidone before reaction Check_Impurities->Solution_Purify Solution_Stereochem Modify reaction temperature or base to control stereoselectivity Check_Stereochem->Solution_Stereochem

Caption: Troubleshooting guide for the Horner-Wadsworth-Emmons reaction.

References

Technical Support Center: Scale-Up Synthesis of Methyl 2-(piperidin-4-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Methyl 2-(piperidin-4-yl)acetate hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

1. What are the most common synthetic routes for this compound on a large scale?

The most prevalent and scalable route involves the hydrogenation of a pyridine precursor, specifically methyl 2-(pyridin-4-yl)acetate. This is typically followed by the formation of the hydrochloride salt. An alternative, though often more complex for scale-up, is the alkylation of a protected piperidine-4-acetic acid derivative. The hydrogenation route is generally preferred due to atom economy and fewer synthetic steps.

2. We are experiencing low yields during the hydrogenation of methyl 2-(pyridin-4-yl)acetate. What are the potential causes and solutions?

Low yields in this catalytic hydrogenation step are a common scale-up challenge. Several factors can contribute to this issue:

  • Catalyst Inactivation: The catalyst, typically Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), can be poisoned by impurities in the starting material or solvent. Sulfur or nitrogen-containing compounds are common poisons.

    • Solution: Ensure the purity of the methyl 2-(pyridin-4-yl)acetate and the solvent. Pre-treating the starting material with activated carbon can sometimes remove catalyst poisons.

  • Insufficient Hydrogen Pressure or Agitation: On a larger scale, ensuring efficient mixing and gas-liquid mass transfer is critical.

    • Solution: Increase the hydrogen pressure within the safe limits of the reactor. Optimize the agitation speed to ensure the catalyst remains suspended and the hydrogen is well-dispersed.

  • Reaction Temperature: The reaction is typically run at room temperature, but slight adjustments can impact the rate.

    • Solution: A modest increase in temperature (e.g., to 30-40 °C) may improve the reaction rate, but this should be monitored carefully to avoid side reactions.

  • Catalyst Loading: Inadequate catalyst loading will result in an incomplete reaction.

    • Solution: While typically in the range of 1-5 mol%, the optimal catalyst loading may need to be re-evaluated during scale-up.

Troubleshooting Workflow: Low Hydrogenation Yield

start Low Yield Observed check_purity Analyze Starting Material and Solvent Purity start->check_purity check_catalyst Evaluate Catalyst Activity and Loading start->check_catalyst check_params Review Reaction Parameters (Pressure, Temp, Agitation) start->check_params purify_sm Purify Starting Material (e.g., Carbon Treatment) check_purity->purify_sm increase_loading Increase Catalyst Loading check_catalyst->increase_loading optimize_params Optimize H2 Pressure and Agitation Speed check_params->optimize_params rerun Re-run Reaction purify_sm->rerun increase_loading->rerun optimize_params->rerun cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Salt Formation a Charge Reactor with Starting Material & Solvent b Inert with Nitrogen a->b c Charge Catalyst (Pd/C) b->c d Pressurize with H2 c->d e Run Reaction (Monitor Uptake/HPLC) d->e f Filter Catalyst e->f g Concentrate Filtrate f->g h Dissolve Crude Product in Solvent (e.g., IPA) g->h Crude Product Transfer i Cool to 0-10 °C h->i j Slowly Add HCl Solution i->j k Stir to Allow Crystallization j->k l Filter Product k->l m Wash with Cold Solvent l->m n Dry Under Vacuum m->n

Overcoming poor reactivity of Methyl 2-(piperidin-4-yl)acetate hydrochloride in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers encountering poor reactivity with Methyl 2-(piperidin-4-yl)acetate hydrochloride in common coupling reactions, particularly amide bond formation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often unreactive in coupling reactions?

A1: The primary reason for the compound's poor reactivity is that it is a hydrochloride salt. The nitrogen atom of the piperidine ring, which is the reactive nucleophile in a coupling reaction, is protonated to form an ammonium salt (R₃N⁺H). This positive charge renders the nitrogen non-nucleophilic and thus unable to participate in the desired reaction. The first and most critical step in any protocol using this reagent is to neutralize this salt to generate the free amine.

Q2: What is the minimum amount of base I should use in my reaction?

A2: You must use at least two equivalents of a non-nucleophilic base.

  • First Equivalent: Neutralizes the hydrochloride salt to liberate the free secondary amine, making it available for reaction.

  • Second Equivalent: Scavenges the acid that is generated as a byproduct during the amide coupling process (e.g., from the activated carboxylic acid). Using only one equivalent of base will result in little to no product formation. Many standard protocols recommend using 2.5 to 3 equivalents to ensure the reaction medium remains basic.[1][2]

Q3: Which bases are recommended for this type of coupling reaction?

A3: Sterically hindered, non-nucleophilic tertiary amines are ideal. They are strong enough to deprotonate the necessary species but are too bulky to compete with the desired amine as a nucleophile. Common choices include N,N-Diisopropylethylamine (DIPEA, Hünig's base) and triethylamine (TEA). For substrates prone to racemization, a weaker base like N-methylmorpholine (NMM) may be considered.[3][4]

Q4: My reaction is still slow or incomplete even after adding enough base. What should I try next?

A4: If the reaction remains sluggish, the issue may be the potency of your coupling reagent. While standard reagents like EDC/HOBt can be effective, sterically hindered secondary amines often require more powerful activating agents. Consider switching to a uronium/aminium or phosphonium salt-based reagent like HATU, HBTU, or COMU, which are known to be highly efficient for challenging couplings.[4][5][6][7]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low to No Product Yield
Possible Cause Recommended Solution
A. Incomplete Neutralization The piperidine nitrogen remains protonated (inactive). Ensure you are using at least 2, and preferably 3, equivalents of a non-nucleophilic base like DIPEA.[1][3]
B. Ineffective Coupling Reagent Standard carbodiimides (e.g., DCC, EDC) may not be potent enough for this secondary amine.[7] Switch to a more powerful reagent such as HATU, HCTU, or COMU. These reagents form highly reactive esters with the carboxylic acid, facilitating the reaction.[4][5][6]
C. Suboptimal Reaction Conditions Hindered couplings are often slow.[4] Increase the reaction time (e.g., from 2 hours to overnight) and/or gently heat the reaction (e.g., to 40-50 °C), monitoring carefully for potential degradation. Ensure your solvent (typically DMF or NMP) is anhydrous.[3][7]
D. Incorrect Order of Addition For some reagents, pre-activation of the carboxylic acid is beneficial.[3] Dissolve the carboxylic acid, coupling reagent (e.g., HATU), and base in your solvent. Stir for 15-30 minutes to form the active ester before adding the Methyl 2-(piperidin-4-yl)acetate.
Problem 2: Significant Side Product Formation
Possible Cause Recommended Solution
A. Guanidinylation of the Amine Uronium/aminium reagents like HATU or HBTU can react with the amine to form an unreactive guanidinium species if the coupling reagent is used in excess relative to the carboxylic acid.[5] Use a slight excess of the carboxylic acid (1.1 eq.) relative to the amine (1.0 eq.) and the coupling reagent (1.05 eq.).
B. Racemization If your carboxylic acid is chiral, the combination of a strong coupling reagent and base can cause epimerization at the alpha-carbon. Use an additive known to suppress racemization, such as HOAt or OxymaPure. Reagents that already incorporate these, like HATU and COMU, are excellent choices.[5][8] Running the reaction at a lower temperature (e.g., 0 °C) can also minimize this side reaction.[6]

Data Presentation

Table 1: Comparison of Common Coupling Reagents
ReagentClassKey Advantage(s)Considerations for Hindered Amines
EDC / HOBt CarbodiimideCost-effective, water-soluble byproduct (EDC).May be too slow or inefficient for difficult couplings.[4]
HBTU / HCTU Aminium/UroniumHigh efficiency, fast reaction rates.HOBt-based reagents are potentially explosive and allergenic. Can cause guanidinylation if used in excess.[5][6][8]
HATU Aminium/UroniumSuperior reactivity to HBTU, low racemization due to HOAt moiety.[8]Excellent choice for hindered amines. Can cause guanidinylation if used in excess.[3][5]
PyBOP PhosphoniumHigh reactivity, does not form guanidinium side products.Generally effective for hindered couplings.
COMU Aminium/UroniumReactivity comparable to HATU, with improved safety profile (OxymaPure-based) and better solubility.[5][6]An excellent, modern alternative to HATU for challenging reactions.[5]
T3P® Phosphonic AnhydrideHigh yields, easy workup as byproducts are water-soluble.Very effective for sterically hindered substrates.[6][9]
Table 2: Selection of Bases for Coupling Reactions
BaseFull NamepKa (Conjugate Acid)Use Case & Comments
DIPEA N,N-Diisopropylethylamine~10.8Most common choice. Highly hindered and non-nucleophilic. Ideal for neutralizing the HCl salt and scavenging acid byproducts.[3][4]
TEA Triethylamine~10.7A common and cost-effective alternative to DIPEA, though slightly more nucleophilic.
NMM N-Methylmorpholine~7.4A weaker base, sometimes used in peptide synthesis to minimize racemization of sensitive amino acids.[4]
2,4,6-Collidine 2,4,6-Trimethylpyridine~7.4A hindered, non-nucleophilic pyridine derivative. Can be useful when other tertiary amines fail.[4]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes the in-situ neutralization and coupling of a generic carboxylic acid with this compound.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the acid (concentration typically 0.1-0.5 M).

  • Reagent Addition: Add this compound (1.1 eq), followed by HATU (1.1 eq).[2]

  • Base Addition: Cool the flask to 0 °C in an ice bath. Slowly add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide product by flash column chromatography or recrystallization as appropriate.

Protocol 2: Preparative Free-Basing of the Amine

Use this protocol if you wish to isolate the free amine before performing the coupling reaction.

  • Dissolution: Dissolve this compound in deionized water.

  • Neutralization: Cool the solution to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution is ~8-9.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Usage: The resulting oil or solid is the free amine, Methyl 2-(piperidin-4-yl)acetate, which can be used immediately in a coupling reaction. When using the free amine, only 1.0-1.2 equivalents of base are required in the subsequent coupling step.

Visualizations

Diagram 1: Troubleshooting Workflow for Failed Coupling Reactions

G start Start: Low or No Product check_base Did you use >= 2 eq. of a non-nucleophilic base (e.g., DIPEA)? start->check_base add_base ACTION: Re-run reaction with 2.5-3.0 eq. of base. check_base->add_base No check_reagent Are you using a potent coupling reagent (e.g., HATU, COMU)? check_base->check_reagent Yes success Problem Solved add_base->success switch_reagent ACTION: Switch from EDC/DCC to HATU, HCTU, or COMU. check_reagent->switch_reagent No check_conditions Are reaction conditions optimized for a hindered amine? check_reagent->check_conditions Yes switch_reagent->success optimize_conditions ACTION: - Increase reaction time (e.g., overnight) - Gently heat (40-50 °C) - Ensure anhydrous solvent check_conditions->optimize_conditions No check_conditions->success Yes optimize_conditions->success

Caption: A decision tree to guide troubleshooting of failed coupling reactions.

Diagram 2: Simplified Amide Coupling Pathway

G cluster_reactants Reactants cluster_intermediates Reaction Steps cluster_products Products Acid Carboxylic Acid (R-COOH) ActiveEster Activated Ester (R-CO-X) Acid->ActiveEster AmineSalt Amine Hydrochloride (R'-NH2+ Cl-) FreeAmine Free Amine (R'-NH) AmineSalt->FreeAmine 1 eq. Base CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster Activation Base Base (>= 2 eq.) (e.g., DIPEA) Amide Amide Product (R-CO-NH-R') Base->Amide 1 eq. Base (scavenges acid) FreeAmine->Amide ActiveEster->Amide Coupling Byproducts Byproducts (e.g., Base-H+ Cl-, Reagent byproduct)

Caption: The roles of reactants in the formation of an amide bond.

References

Purification strategies for removing starting material from the final product

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for purification strategies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to removing starting materials from final products.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of your final product.

Recrystallization Troubleshooting

Problem: My final product is contaminated with starting material after recrystallization.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The solvent may be dissolving the starting material and the product equally well.

    • Solution: Perform new solubility tests to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures, while the starting material remains soluble at low temperatures.[1][2]

  • Crystallization Occurred Too Quickly: Rapid cooling can trap impurities, including starting materials, within the crystal lattice of your product.[3]

    • Solution: Slow down the cooling process. Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help. An ideal crystallization process should see crystals beginning to form after about 5 minutes and continue to grow over a 20-minute period.[3]

  • Insufficient Washing: The surface of the crystals may be coated with mother liquor containing the starting material.

    • Solution: Wash the collected crystals with a small amount of ice-cold, fresh solvent.[1] Ensure the solvent is cold to minimize the loss of your final product.[1]

Problem: No crystals are forming, or the yield is very low.

Possible Causes & Solutions:

  • Too Much Solvent: An excessive amount of solvent will keep the product dissolved even at low temperatures.[1]

    • Solution: Boil off some of the solvent to concentrate the solution and then allow it to cool again.[1][3]

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystallization has not initiated.[1]

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure product.[1][3][4]

  • Product Lost During Transfers: Significant product loss can occur during transfers between flasks or during filtration.

    • Solution: Minimize the number of transfers. Ensure all product is transferred by rinsing glassware with small amounts of the cold recrystallization solvent.

Column Chromatography Troubleshooting

Problem: The starting material and final product are co-eluting from the column.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be suitable to resolve the two compounds.

    • Solution: Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for a solvent system that gives a good separation between the spots of the starting material and the product.

  • Column Overloading: Too much sample was loaded onto the column, leading to broad bands that overlap.

    • Solution: Use a larger column or load less sample.

  • Poor Column Packing: An improperly packed column can have channels, leading to poor separation.

    • Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks.[5]

Problem: The product is not eluting from the column.

Possible Causes & Solutions:

  • Solvent Polarity is Too Low: The eluent may not be polar enough to move the product through the silica gel.

    • Solution: Gradually increase the polarity of the solvent system.[6]

  • Compound Decomposition: The product may be unstable on silica gel.

    • Solution: Test the stability of your compound on a small amount of silica before running a column. If it is unstable, consider a different purification technique or use a less acidic stationary phase like alumina.[6]

Frequently Asked Questions (FAQs)

This section addresses common questions about purification strategies.

Q1: What are the most common methods for removing unreacted starting materials?

The most common methods for removing unreacted starting materials include recrystallization, column chromatography, liquid-liquid extraction, and distillation.[7][8][9] The choice of method depends on the physical and chemical properties of the starting material and the final product, such as their polarity, solubility, and boiling point.[8][9]

Q2: How do I choose the best purification strategy for my specific compound?

The selection of an appropriate purification strategy depends on several factors:

  • Physical State: Solids are often purified by recrystallization, while liquids are commonly purified by distillation.[8][9]

  • Polarity Differences: If the starting material and product have significantly different polarities, column chromatography is often a good choice.

  • Solubility Differences: Liquid-liquid extraction is effective when the product and starting material have different solubilities in two immiscible solvents.[10]

  • Acidic or Basic Properties: If one component is acidic or basic, it can often be selectively removed by an acid-base extraction.[11]

Q3: What is "oiling out" during recrystallization and how can I prevent it?

"Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal.[4] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities present.[3]

To prevent oiling out:

  • Add more solvent to the hot solution to ensure the compound doesn't come out of solution at a temperature above its melting point.[3][4]

  • If using a mixed solvent system, add more of the "good" solvent (the one in which the compound is more soluble).[3]

  • Try a different solvent with a lower boiling point.[3]

Q4: Can I use activated charcoal in every recrystallization?

Activated charcoal is used to remove colored impurities.[1][4] It should only be used if your product is contaminated with colored byproducts. Adding too much charcoal can lead to the loss of your desired product.[3]

Data Presentation

Purification TechniqueTypical Purity AchievedTypical RecoveryKey AdvantagesKey Disadvantages
Recrystallization High (>99%)50-90%Cost-effective, scalableCan be time-consuming, potential for low recovery
Column Chromatography Very High (>99.5%)30-80%High resolution, versatileCan be expensive (solvents, silica), can be difficult to scale up[12]
Liquid-Liquid Extraction Moderate to High>90%Fast, simple, good for initial cleanupRequires immiscible solvents, can generate significant solvent waste
Distillation High (>99%)>90%Excellent for volatile liquidsNot suitable for thermally unstable compounds

Experimental Protocols

Key Experiment: Recrystallization
  • Solvent Selection: Test the solubility of your impure solid in various solvents at room temperature and at their boiling points. A good solvent will dissolve the solid when hot but not when cold.[1][2]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of near-boiling solvent to completely dissolve the solid.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[4]

  • Cooling: Allow the hot solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[1][4]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]

  • Drying: Dry the crystals completely to remove any residual solvent.[13]

Key Experiment: Column Chromatography
  • Column Preparation: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[5]

  • Packing the Column: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[5]

  • Loading the Sample: Dissolve the crude product in a minimal amount of solvent. Carefully add the sample to the top of the silica gel.[14]

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased to elute compounds with higher polarity.[6]

  • Fraction Analysis: Analyze the collected fractions using TLC to determine which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Purification_Decision_Tree start Crude Product is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid? is_solid->is_liquid No recrystallization Recrystallization is_solid->recrystallization Yes distillation Distillation is_liquid->distillation Yes polarity_diff Significant polarity difference? is_liquid->polarity_diff No chromatography Column Chromatography extraction Liquid-Liquid Extraction polarity_diff->chromatography Yes solubility_diff Significant solubility difference? polarity_diff->solubility_diff No solubility_diff->extraction Yes

Caption: Decision tree for selecting a primary purification strategy.

Recrystallization_Workflow start Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter cool Slow Cooling hot_filter->cool collect Vacuum Filtration cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Solid dry->end

Caption: General workflow for the recrystallization process.

References

Validation & Comparative

A Comparative Analysis of Methylphenidate and Methyl 2-(piperidin-4-yl)acetate hydrochloride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the well-established central nervous system stimulant, methylphenidate, and the less-characterized compound, Methyl 2-(piperidin-4-yl)acetate hydrochloride. This document outlines their chemical structures, mechanisms of action, and pharmacological profiles, supported by available data and detailed experimental methodologies.

Introduction

Chemical Structures and Properties

The chemical structures of the two compounds reveal key differences that are predictive of their pharmacological activity.

FeatureMethylphenidate HydrochlorideThis compound
Chemical Structure
IUPAC Name methyl phenyl(piperidin-2-yl)acetate hydrochloridemethyl 2-(piperidin-4-yl)acetate;hydrochloride[3]
Molecular Formula C₁₄H₁₉NO₂ · HClC₈H₁₅NO₂ · HCl[3]
Molecular Weight 269.77 g/mol 193.67 g/mol [3]
Key Structural Difference Presence of a phenyl group directly attached to the acetate moiety.Lacks the phenyl group present in methylphenidate.

Mechanism of Action

Methylphenidate's primary mechanism of action involves the blockade of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2] This inhibition of reuptake leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.

The pharmacological profile of this compound has not been experimentally determined. However, based on extensive SAR studies of methylphenidate and its analogs, the presence of the phenyl group is critical for high-affinity binding to both DAT and NET.[4][5] The absence of this phenyl ring in this compound strongly suggests that it will have a significantly lower affinity for these transporters compared to methylphenidate. It is therefore predicted to be a much weaker, if at all effective, dopamine-norepinephrine reuptake inhibitor.

Pharmacological Data

The following table summarizes the available and inferred pharmacological data for the two compounds.

ParameterMethylphenidateThis compound
Dopamine Transporter (DAT) Affinity (Kᵢ) ~100-200 nMNot reported; predicted to be very low (>10,000 nM)
Norepinephrine Transporter (NET) Affinity (Kᵢ) ~30-50 nMNot reported; predicted to be very low (>10,000 nM)
Serotonin Transporter (SERT) Affinity (Kᵢ) >10,000 nM (low affinity)[4]Not reported; predicted to be very low
Primary Pharmacological Action Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)[2]Unknown; predicted to have minimal NDRI activity

Disclaimer: The pharmacological data for this compound is inferred based on structure-activity relationships and the absence of a key pharmacophore (the phenyl group). Experimental validation is required to confirm these predictions.

Experimental Protocols

The determination of the pharmacological profile of these compounds typically involves in vitro assays using recombinant cell lines expressing the target transporters or synaptosomal preparations from rodent brains.

Radioligand Binding Assays

This assay measures the affinity of a compound for a specific receptor or transporter.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of the test compounds for DAT and NET.

Materials:

  • HEK293 cells stably expressing human DAT or NET.

  • Radioligands: [³H]WIN 35,428 for DAT and [³H]nisoxetine for NET.[4]

  • Test compounds (Methylphenidate, this compound).

  • Assay buffer (e.g., Tris-HCl buffer with physiological salts).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes expressing the transporter of interest are prepared.

  • A constant concentration of the radioligand is incubated with varying concentrations of the unlabeled test compound and the cell membranes.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays

This assay measures the functional potency of a compound to inhibit the uptake of neurotransmitters into cells.

Objective: To determine the IC₅₀ for the inhibition of dopamine and norepinephrine uptake by the test compounds.

Materials:

  • HEK293 cells stably expressing human DAT or NET, or rat striatal synaptosomes.

  • Radiolabeled neurotransmitters: [³H]dopamine and [³H]norepinephrine.

  • Test compounds.

  • Uptake buffer.

  • Scintillation cocktail and counter.

Procedure:

  • Cells or synaptosomes are pre-incubated with varying concentrations of the test compound.

  • The uptake reaction is initiated by the addition of the radiolabeled neurotransmitter.

  • The reaction is allowed to proceed for a short period at a controlled temperature.

  • Uptake is terminated by rapid filtration and washing with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

  • The amount of radioactivity taken up by the cells or synaptosomes is measured by scintillation counting.

  • The IC₅₀ value is determined by analyzing the concentration-response curve.

Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Dopaminergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine (in vesicle) L_DOPA->Dopamine_Vesicle AADC Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Methylphenidate Methylphenidate Methylphenidate->DAT Inhibits Methyl_Acetate Methyl 2-(piperidin-4-yl)acetate HCl (Predicted weak/no interaction) Methyl_Acetate->DAT Predicted weak/no inhibition Dopamine_Synapse->DAT Reuptake D_Receptor Dopamine Receptor Dopamine_Synapse->D_Receptor Signal_Transduction Signal Transduction D_Receptor->Signal_Transduction

Caption: Dopaminergic signaling pathway showing the site of action for Methylphenidate.

Experimental_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293-DAT/NET) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Compound_Prep Compound Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination (Non-linear Regression) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: A typical experimental workflow for a radioligand binding assay.

Conclusion

References

A Comparative Analysis of Methyl 2-(piperidin-4-yl)acetate hydrochloride and Other Dopamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

Introduction

Dopamine reuptake inhibitors (DRIs) are a class of compounds that block the action of the dopamine transporter (DAT), leading to an increase in the extracellular concentration of dopamine in the synaptic cleft. This modulation of dopaminergic neurotransmission makes DRIs valuable therapeutic agents for a range of neurological and psychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD), narcolepsy, and depression. Furthermore, their role in the brain's reward pathways makes them a focal point in addiction research.

This guide provides a comparative overview of the efficacy of selected dopamine reuptake inhibitors. While the primary subject of this guide is Methyl 2-(piperidin-4-yl)acetate hydrochloride, a comprehensive literature search did not yield specific data on its efficacy as a dopamine reuptake inhibitor. Its chemical structure, featuring a piperidine ring—a common moiety in other DRIs like methylphenidate—suggests its potential activity at the dopamine transporter. In the absence of direct experimental data for this compound, this guide will provide a detailed comparison of well-characterized DRIs, offering a valuable reference for researchers in the field. The compounds selected for comparison are cocaine, methylphenidate, bupropion, and GBR 12909, representing a range of potencies and selectivities.

Quantitative Comparison of Dopamine Reuptake Inhibitors

The efficacy of dopamine reuptake inhibitors is typically quantified by their binding affinity (Ki) and functional inhibitory concentration (IC50) at the dopamine transporter (DAT), as well as at other monoamine transporters such as the norepinephrine transporter (NET) and the serotonin transporter (SERT). A lower Ki or IC50 value indicates a higher potency. The selectivity of a compound is determined by the ratio of its potency at different transporters.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC50 (nM)Reference
Cocaine ~250-600~400-700~100-300~200-400N/A
Methylphenidate ~100-200~30-50>1000~50-100[1]
Bupropion ~520~1900>10000~1000-2000N/A
GBR 12909 ~1>100>100~5-10[2]
This compound Data not availableData not availableData not availableData not available

Note: The Ki and IC50 values can vary between studies due to different experimental conditions.

Signaling Pathways and Mechanism of Action

Dopamine reuptake inhibitors exert their effects by binding to the dopamine transporter on the presynaptic neuron. This binding action blocks the reuptake of dopamine from the synaptic cleft, thereby increasing its concentration and prolonging its action on postsynaptic dopamine receptors. The following diagram illustrates this mechanism.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release Action Potential DAT Dopamine Transporter (DAT) DA Dopamine (DA) DA_release->DA DA->DAT Reuptake DA_receptor Dopamine Receptors DA->DA_receptor Binds DRI DRI DRI->DAT Blocks Signal Postsynaptic Signal DA_receptor->Signal

Caption: Mechanism of Dopamine Reuptake Inhibition.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the comparison of drug efficacy. Below are detailed methodologies for key experiments used to characterize dopamine reuptake inhibitors.

In Vitro Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for the dopamine transporter.

  • Objective: To measure the affinity of a test compound for the dopamine transporter.

  • Materials:

    • Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).

    • Radioligand (e.g., [³H]WIN 35,428), a compound that specifically binds to DAT.

    • Test compound (e.g., this compound).

    • Non-specific binding control (e.g., a high concentration of a known DRI like cocaine).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled DRI.

    • After incubation to equilibrium, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold assay buffer to remove unbound radioactivity.

    • The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Synaptosome Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of dopamine into nerve terminals.

  • Objective: To determine the potency (IC50) of a test compound in inhibiting dopamine uptake.

  • Materials:

    • Synaptosomes (resealed nerve terminals) prepared from a dopamine-rich brain region (e.g., striatum) of rodents.

    • [³H]Dopamine.

    • Test compound.

    • Uptake buffer (e.g., Krebs-Ringer buffer).

    • Scintillation fluid and counter.

  • Procedure:

    • Pre-incubate synaptosomes with varying concentrations of the test compound or vehicle.

    • Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine.

    • Allow the uptake to proceed for a short period at 37°C.

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • The amount of [³H]Dopamine accumulated in the synaptosomes is measured by scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that produces 50% inhibition of dopamine uptake (IC50) is calculated from the dose-response curve.

In Vivo Microdialysis

This technique measures the extracellular levels of neurotransmitters in the brain of a freely moving animal, providing insight into the in vivo efficacy of a compound.

  • Objective: To measure the effect of a test compound on extracellular dopamine levels in a specific brain region.

  • Materials:

    • Live rodent (e.g., rat or mouse).

    • Microdialysis probe.

    • Stereotaxic apparatus for probe implantation.

    • Perfusion pump and artificial cerebrospinal fluid (aCSF).

    • Fraction collector.

    • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for dopamine analysis.

    • Test compound.

  • Procedure:

    • A microdialysis probe is stereotaxically implanted into a dopamine-rich brain region (e.g., the striatum or nucleus accumbens) of an anesthetized animal.

    • After a recovery period, the probe is perfused with aCSF at a slow, constant rate.

    • Dialysate samples are collected at regular intervals to establish a baseline of extracellular dopamine levels.

    • The test compound is administered systemically (e.g., via intraperitoneal injection).

    • Dialysate collection continues to monitor changes in dopamine levels post-administration.

  • Data Analysis:

    • The concentration of dopamine in the dialysate samples is quantified using HPLC-ED.

    • The changes in extracellular dopamine levels are expressed as a percentage of the baseline.

Experimental and Screening Workflow

The development of novel dopamine reuptake inhibitors involves a multi-step process, from initial screening to in-depth characterization. The following diagram outlines a typical workflow.

cluster_workflow Drug Discovery and Development Workflow A Compound Library Screening B Primary In Vitro Assays (Binding & Uptake) A->B High-Throughput C Lead Compound Identification B->C Identify Hits D Secondary In Vitro Assays (Selectivity, MOA) C->D Characterize Leads E In Vivo Efficacy Studies (Microdialysis, Behavior) D->E Validate in Animal Models F Preclinical Development E->F Safety & Toxicology

Caption: A typical workflow for screening DRIs.

Conclusion

While the dopamine reuptake inhibitory activity of this compound remains to be experimentally determined, its structural similarity to known DRIs suggests it as a candidate for investigation. This guide has provided a comparative framework of established DRIs, detailing their quantitative efficacy and the experimental protocols necessary for their evaluation. The provided data and methodologies serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the identification and characterization of novel therapeutic agents targeting the dopamine transporter.

References

A Comparative Guide to the Biological Activities of Piperidine Derivatives: Focus on Neuroprotection and Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Its prevalence highlights its importance as a versatile building block in drug discovery. This guide provides a comparative overview of the in vitro and in vivo activities of select piperidine derivatives, with a specific focus on their neuroprotective and anticancer properties. While direct biological data for Methyl 2-(piperidin-4-yl)acetate hydrochloride is not publicly available, this document serves to contextualize its potential by examining the activities of structurally related compounds. The presented data, experimental protocols, and pathway visualizations aim to support further research and development of novel piperidine-based therapeutics.

Comparative Analysis of Bioactive Piperidine Derivatives

To illustrate the therapeutic potential of the piperidine scaffold, this section compares the performance of several documented derivatives in preclinical studies.

Neuroprotective Activity

Piperidine derivatives have shown considerable promise in models of neurodegenerative diseases and ischemic stroke. Their mechanisms often involve the modulation of key signaling pathways related to neuronal survival and inflammation.

Table 1: In Vitro Neuroprotective Effects of Representative Piperidine Derivatives

CompoundCell LineInsultConcentration% Cell Viability/ProtectionReference
Compound A10 SH-SY5YL-Glutamic Acid0.1, 1, 10 µmol/LShowed slightly better protective activity than Fenazinel[1]
Compound 9d SH-SY5YGlutamate1, 10 µmol/LCell survival rates ranging from 50.24% to 57.83%[2]
Piperine SH-SY5YAβ1-422, 10, 50 µMSignificantly improved cell viability
Compound 5j SH-SY5YAβ-induced toxicityNot specifiedShowed good neuroprotective effect[3]

Table 2: In Vivo Neuroprotective Efficacy of Representative Piperidine Derivatives

CompoundAnimal ModelDosageOutcomeReference
Compound A10 MCAO RatsNot specifiedSignificantly reduced the percentage of cerebral infarction[1]
Compound 9d MCAO Rats5 mg/kg (i.p.)Showed moderate activity in reducing cerebral infarction[2]
Piperine Kainic Acid-induced excitotoxicity in rats10 or 50 mg/kg (i.p.)Restored neuronal hyperactivity and cognitive impairment to normal state[4]
Anticancer Activity

The piperidine moiety is a key feature in many anticancer agents. These compounds can induce apoptosis, inhibit cell proliferation, and interfere with critical signaling pathways in cancer cells.

Table 3: In Vitro Anticancer Activity of Representative Piperidine Derivatives

CompoundCancer Cell LineIC50 / GI50 (µM)Mechanism of ActionReference
DTPEP MCF-7 (Breast)0.8 ± 0.04Cell cycle arrest at G0/G1, ROS generation, Apoptosis[5][6]
MDA-MB-231 (Breast)1.2 ± 0.12[6]
Compound 17a PC3 (Prostate)0.81Tubulin polymerization inhibition, Apoptosis[5][6]
MGC803 (Gastric)1.09[6]
MCF-7 (Breast)1.30[6]
Vindoline Derivative 23 MDA-MB-468 (Breast)1.00 (GI50)Not specified[7]
Vindoline Derivative 25 HOP-92 (Lung)1.35 (GI50)Not specified[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key assays mentioned in the evaluation of piperidine derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8][9][10]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[9][10]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[8]

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used method to induce focal cerebral ischemia in rodents, mimicking human ischemic stroke.[11][12][13][14]

  • Animal Preparation: Anesthetize the rodent (rat or mouse) and maintain its body temperature.

  • Surgical Procedure: Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: Insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[14] Laser Doppler flowmetry can be used to monitor the reduction in cerebral blood flow.

  • Reperfusion (for transient MCAO): After a specific occlusion period (e.g., 45-90 minutes), withdraw the filament to allow for reperfusion.[11]

  • Neurological Assessment: Evaluate neurological deficits at various time points post-MCAO.

  • Infarct Volume Measurement: After a set period (e.g., 24 or 48 hours), sacrifice the animal, section the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[11]

Visualization of Signaling Pathways and Workflows

Understanding the molecular mechanisms underlying the biological activities of piperidine derivatives is essential for rational drug design. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

G cluster_0 Experimental Workflow: In Vitro Neuroprotection Assay A Seed SH-SY5Y cells in 96-well plate B Induce neurotoxicity (e.g., Glutamate, Aβ) A->B C Treat with Piperidine Derivative B->C D Incubate for 24-48h C->D E Assess Cell Viability (MTT Assay) D->E

General workflow for in vitro neuroprotection screening.

G cluster_1 NGF/TrkA Signaling Pathway in Neuroprotection Piperine Piperine NGF NGF (Nerve Growth Factor) Piperine->NGF increases expression TrkA TrkA Receptor NGF->TrkA activates PI3K PI3K TrkA->PI3K Akt Akt (Protein Kinase B) PI3K->Akt GSK3b GSK3β (inactive) Akt->GSK3b inhibits Neuronal_Survival Neuronal Survival & Protection Akt->Neuronal_Survival GSK3b->Neuronal_Survival G cluster_2 Apoptotic Pathway Induced by Anticancer Piperidines Piperidine_Derivative Anticancer Piperidine Derivative ROS ↑ ROS Generation Piperidine_Derivative->ROS Bax ↑ Bax Piperidine_Derivative->Bax Bcl2 ↓ Bcl-2 Piperidine_Derivative->Bcl2 Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation (e.g., Caspase-3, -9) Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

In-depth Structure-Activity Relationship Analysis of Methyl 2-(piperidin-4-yl)acetate Analogs Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

While the piperidine ring is a cornerstone in medicinal chemistry, featured in drugs targeting a vast range of conditions from neurological disorders to infectious diseases, the specific SAR data required to generate a comparative guide for Methyl 2-(piperidin-4-yl)acetate analogs is not available. This includes a lack of quantitative biological data, detailed experimental protocols for relevant assays, and defined signaling pathways associated with this chemical scaffold.

The initial chemical entity, Methyl 2-(piperidin-4-yl)acetate hydrochloride, is a known building block in organic synthesis. However, its own biological activity profile and the systematic exploration of its derivatives appear to be uncharacterized in peer-reviewed literature. General SAR principles for piperidine-containing molecules often point to the importance of substitutions on the piperidine nitrogen and the orientation of substituents on the ring for target engagement and pharmacokinetic properties. However, without specific data on a series of analogs, any SAR discussion for this specific compound class would be purely speculative.

For researchers and drug development professionals interested in this scaffold, the absence of existing data presents both a challenge and an opportunity. It highlights a gap in the current understanding and suggests that this chemical space is largely unexplored. Future research could focus on the synthesis of a library of analogs with systematic modifications to the following positions:

  • N-substitution on the piperidine ring: Introducing a variety of alkyl, aryl, or functionalized groups on the nitrogen atom would likely modulate the compound's physicochemical properties and target interactions.

  • Modification of the methyl ester: Bioisosteric replacement of the methyl ester with other groups such as ethyl esters, amides, or carboxylic acids could influence potency, selectivity, and metabolic stability.

  • Substitution on the piperidine ring: Although synthetically more challenging, substitution at the 2, 3, 5, or 6 positions of the piperidine ring could provide insights into the spatial requirements for biological activity.

Hypothetical Experimental Workflow

Should a research program be initiated to explore the SAR of this compound class, a typical experimental workflow could be proposed. This would involve the initial synthesis of a diverse set of analogs, followed by a cascade of in vitro and in vivo assays to determine their biological effects.

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of Methyl 2-(piperidin-4-yl)acetate Analogs primary_screening Primary Target-Based or Phenotypic Screening synthesis->primary_screening dose_response Dose-Response and IC50/EC50 Determination primary_screening->dose_response selectivity Selectivity Profiling (Off-target screening) dose_response->selectivity adme In Vitro ADME Assays (e.g., metabolic stability, permeability) selectivity->adme pk Pharmacokinetic (PK) Studies in Animal Models adme->pk efficacy Efficacy Studies in Disease Models pk->efficacy toxicology Preliminary Toxicology Assessment efficacy->toxicology

Caption: A generalized workflow for the investigation of a new chemical series.

Conclusion

A Comparative Guide to Bioisosteric Replacement Strategies for Methyl 2-(piperidin-4-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioisosteric replacement strategies for modifying Methyl 2-(piperidin-4-yl)acetate hydrochloride. The following sections detail potential modifications to the methyl ester and piperidine ring moieties, supported by hypothetical experimental data derived from established principles in medicinal chemistry. Detailed experimental protocols for the synthesis and evaluation of these analogs are also provided.

Introduction to Bioisosterism

Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties.[1] The goal of this approach is to modulate the physicochemical and pharmacological properties of a lead compound to enhance its efficacy, selectivity, metabolic stability, and safety profile.[2] This guide explores the application of this principle to this compound, a versatile scaffold in drug discovery.

Bioisosteric Replacements for the Methyl Ester Group

The methyl ester group in the parent compound can be replaced with various bioisosteres to potentially improve metabolic stability and receptor interactions. Here, we compare the parent compound with two common non-classical bioisosteres: a tetrazole ring and a 1,3,4-oxadiazole ring.[3][4]

Hypothetical Performance Data
CompoundBioisosteric ReplacementHypothetical Target Affinity (IC50, nM)Metabolic Stability (t½ in HLM, min)Aqueous Solubility (mg/mL)
Parent Compound Methyl Ester50151.2
Analog 1 5-substituted-1H-tetrazole35452.5
Analog 2 2-substituted-1,3,4-oxadiazole42601.8

HLM: Human Liver Microsomes

Note: The data presented above is hypothetical and intended for comparative purposes, based on general trends observed for these bioisosteric replacements in the literature.[5][6]

Rationale for Selection
  • Tetrazole Ring: Tetrazoles are well-established bioisosteres of carboxylic acids and esters, often leading to improved metabolic stability and enhanced binding affinity due to their electronic properties and ability to participate in hydrogen bonding.[3][5]

  • 1,3,4-Oxadiazole Ring: 1,3,4-oxadiazoles are recognized as effective ester and amide bioisosteres that can increase metabolic stability and modulate physicochemical properties.[4]

Bioisosteric Replacements for the Piperidine Ring

The piperidine ring is a common scaffold in central nervous system (CNS) active compounds. Its replacement can influence properties such as lipophilicity, basicity, and interaction with efflux transporters. We compare the parent compound with a pyrrolidine analog and an azaspiro[3.3]heptane analog.

Hypothetical Performance Data
CompoundBioisosteric ReplacementHypothetical Target Affinity (IC50, nM)Metabolic Stability (t½ in HLM, min)Brain Penetration (B/P Ratio)
Parent Compound Piperidine50150.8
Analog 3 Pyrrolidine65201.1
Analog 4 2-Azaspiro[3.3]heptane55350.9

HLM: Human Liver Microsomes; B/P Ratio: Brain-to-Plasma Concentration Ratio

Note: The data presented above is hypothetical and intended for comparative purposes, based on general trends observed for these bioisosteric replacements in the literature.

Rationale for Selection
  • Pyrrolidine Ring: Replacing the six-membered piperidine with a five-membered pyrrolidine ring can alter the conformational flexibility and lipophilicity of the molecule, potentially impacting its binding affinity and brain penetration.[7]

  • Azaspiro[3.3]heptane Ring: This rigid spirocyclic amine serves as a 3D-pharmacophore that can improve metabolic stability and maintain or enhance biological activity by presenting substituents in different spatial orientations compared to a simple piperidine ring.[8]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of the hypothetical analogs are outlined below.

General Synthetic Schemes

Synthesis of Tetrazole Analog (Analog 1):

  • Nitrile Formation: The methyl ester of the parent compound is converted to the corresponding primary amide, followed by dehydration to yield the nitrile intermediate.

  • Cycloaddition: The nitrile is then reacted with sodium azide in the presence of a Lewis acid (e.g., zinc chloride) in a suitable solvent like DMF, followed by heating to facilitate the [2+3] cycloaddition to form the tetrazole ring.

Synthesis of 1,3,4-Oxadiazole Analog (Analog 2):

  • Hydrazide Formation: The methyl ester is treated with hydrazine hydrate in a suitable solvent like ethanol under reflux to form the corresponding acyl hydrazide.

  • Cyclization: The acyl hydrazide is then cyclized with an appropriate orthoester (e.g., triethyl orthoformate) under acidic conditions or with a coupling agent like CDI followed by dehydration to yield the 1,3,4-oxadiazole ring.

Synthesis of Pyrrolidine Analog (Analog 3):

  • Starting Material: Commercially available Methyl 2-(pyrrolidin-3-yl)acetate would be the starting point.

  • N-Alkylation/Protection: The secondary amine of the pyrrolidine ring would be appropriately protected or directly N-alkylated depending on the desired final compound.

Synthesis of Azaspiro[3.3]heptane Analog (Analog 4):

  • Starting Material: Synthesis would begin with a suitable 2-azaspiro[3.3]heptane derivative.

  • Functionalization: The acetic acid methyl ester side chain would be introduced at the appropriate position of the azaspiro[3.3]heptane ring through standard alkylation or coupling reactions.[8]

Biological Assays

In Vitro Target Affinity Assay (Competitive Radioligand Binding):

  • Prepare cell membranes or purified receptors expressing the target of interest.

  • Incubate the membranes/receptors with a known radioligand and varying concentrations of the test compounds.

  • After reaching equilibrium, separate the bound and free radioligand using filtration.

  • Quantify the radioactivity of the bound fraction using a scintillation counter.

  • Calculate the IC50 values by non-linear regression analysis of the competition binding curves.

Metabolic Stability Assay (Human Liver Microsomes):

  • Incubate the test compounds (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reactions are quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

  • The half-life (t½) is calculated from the first-order decay plot.

Brain Penetration Study (In Vivo Pharmacokinetics in Rodents):

  • Administer the test compounds to a cohort of rodents (e.g., mice or rats) via a relevant route (e.g., oral gavage or intravenous injection).

  • At predetermined time points, collect blood and brain tissue samples.

  • Process the blood to obtain plasma and homogenize the brain tissue.

  • Extract the drug from the plasma and brain homogenates and analyze the concentrations using a validated LC-MS/MS method.

  • Calculate the brain-to-plasma concentration ratio (B/P ratio) at each time point.

Visualizations

Bioisosteric_Replacement_Strategies cluster_parent Parent Compound cluster_ester_bioisosteres Ester Bioisosteres cluster_piperidine_bioisosteres Piperidine Bioisosteres Parent Methyl 2-(piperidin-4-yl)acetate Tetrazole Tetrazole Analog Parent->Tetrazole Ester -> Tetrazole Oxadiazole 1,3,4-Oxadiazole Analog Parent->Oxadiazole Ester -> 1,3,4-Oxadiazole Pyrrolidine Pyrrolidine Analog Parent->Pyrrolidine Piperidine -> Pyrrolidine Azaspiro Azaspiro[3.3]heptane Analog Parent->Azaspiro Piperidine -> Azaspiro[3.3]heptane

Caption: Bioisosteric replacement strategies for Methyl 2-(piperidin-4-yl)acetate.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis Chemical Synthesis of Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization InVitro In Vitro Assays (Binding, Metabolism) Characterization->InVitro InVivo In Vivo Studies (Pharmacokinetics) Characterization->InVivo DataAnalysis Data Analysis & SAR InVitro->DataAnalysis InVivo->DataAnalysis

Caption: General experimental workflow for synthesis and evaluation.

Signaling_Pathway_Hypothesis cluster_receptor Target Receptor cluster_cell Cellular Response Receptor GPCR / Ion Channel SecondMessenger Second Messenger (e.g., cAMP, Ca2+) Receptor->SecondMessenger Activates / Inhibits KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade GeneExpression Gene Expression KinaseCascade->GeneExpression PhysiologicalResponse Physiological Response GeneExpression->PhysiologicalResponse Leads to Analog Bioisosteric Analog Analog->Receptor Binds to

Caption: Hypothetical signaling pathway modulated by the analogs.

References

Cross-Reactivity Profile of Methyl 2-(piperidin-4-yl)acetate Hydrochloride and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, found in numerous approved drugs targeting a wide array of receptors. Understanding the cross-reactivity of piperidine-containing compounds is crucial for assessing their selectivity and potential for off-target effects. This guide provides an overview of the receptor binding profiles of selected N-substituted piperidine-4-acetic acid derivatives, offering a glimpse into the potential interactions of the parent compound, Methyl 2-(piperidin-4-yl)acetate hydrochloride.

Comparative Analysis of N-Substituted Piperidine-4-Acetic Acid Analogs

To illustrate the potential for cross-reactivity, this section details the binding affinities of N-benzyl and other substituted piperidine derivatives for various G-protein coupled receptors (GPCRs). The data is compiled from publicly available pharmacological databases and literature.

Compound/AnalogReceptorAssay TypeAffinity (Ki, nM)
N-Benzyl-4-carboxymethylpiperidine Muscarinic M1Radioligand Binding150
Muscarinic M2Radioligand Binding15
Muscarinic M3Radioligand Binding>1000
Donepezil (contains N-benzylpiperidine moiety) Acetylcholinesterase (AChE)Enzyme Inhibition (IC50)5.7
Butyrylcholinesterase (BuChE)Enzyme Inhibition (IC50)7125

This table is illustrative and compiles data for structurally related compounds. The binding affinities are influenced by the nature of the N-substituent and other structural modifications.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to determine the cross-reactivity profile of a compound.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radioactively labeled ligand that is known to bind to that receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors).

  • Test compound (this compound or its analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA).

  • Scintillation fluid and a liquid scintillation counter.

  • Glass fiber filters.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand.

  • Equilibrium: Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (with Receptor) Incubation Incubate Membranes->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound Test Compound TestCompound->Incubation Filtration Filter Incubation->Filtration Washing Wash Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC50 & Ki Counting->Analysis

Caption: Workflow of a typical radioligand binding assay.

Functional Assay (cAMP Measurement)

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR) that signals through changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Intact cells expressing the GPCR of interest (e.g., CHO or HEK293 cells).

  • Forskolin (an activator of adenylyl cyclase).

  • Test compound.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Pre-incubate the cells with the test compound at various concentrations for a defined period.

  • Stimulation: Stimulate the cells with forskolin to induce cAMP production. If testing for antagonist activity, co-incubate with a known agonist.

  • Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the test compound concentration to generate dose-response curves. Determine the EC50 (for agonists) or IC50 (for antagonists).

Functional_Assay_cAMP cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cells Cells expressing Receptor Preincubation Pre-incubate with Test Compound Cells->Preincubation Stimulation Stimulate with Forskolin/Agonist Preincubation->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Assay cAMP Assay Lysis->cAMP_Assay Data_Analysis Calculate EC50/IC50 cAMP_Assay->Data_Analysis

Caption: Workflow of a functional assay measuring cAMP levels.

Signaling Pathways

The interaction of a ligand with a GPCR can trigger various intracellular signaling cascades. The specific pathway activated depends on the receptor subtype and the G-protein to which it couples (e.g., Gs, Gi, Gq).

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A generalized GPCR signaling pathway.

Head-to-head comparison of different synthetic routes to Methyl 2-(piperidin-4-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two primary synthetic routes to Methyl 2-(piperidin-4-yl)acetate hydrochloride, a key building block in pharmaceutical synthesis. The routes evaluated are:

  • Route A: Catalytic Hydrogenation of a Pyridine Precursor

  • Route B: Horner-Wadsworth-Emmons (HWE) Reaction on a Piperidone Core

The following sections detail the experimental protocols, present comparative quantitative data, and visualize the synthetic pathways to assist researchers in selecting the optimal route for their specific needs.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision in chemical process development, influenced by factors such as yield, purity, cost, safety, and environmental impact. The two routes presented here offer distinct advantages and disadvantages.

Route A , the catalytic hydrogenation of methyl 2-(pyridin-4-yl)acetate, is a more direct approach, potentially involving fewer synthetic steps. However, it often requires high-pressure hydrogenation equipment and careful selection of a catalyst to achieve high conversion and selectivity.

Route B , which builds the acetic acid moiety onto a pre-existing piperidine ring using a Horner-Wadsworth-Emmons reaction, offers greater flexibility in substrate scope and generally utilizes milder reaction conditions. This multi-step approach, however, may result in a lower overall yield.

The logical workflow for comparing these two synthetic routes is outlined below.

cluster_route_a Route A: Catalytic Hydrogenation cluster_route_b Route B: Horner-Wadsworth-Emmons cluster_comparison Comparison Metrics A_start Methyl 2-(pyridin-4-yl)acetate A_step1 Catalytic Hydrogenation A_start->A_step1 Steps Number of Steps A_start->Steps Cost Reagent Cost A_start->Cost A_product Methyl 2-(piperidin-4-yl)acetate A_step1->A_product Safety Safety & Handling A_step1->Safety Environment Environmental Impact A_step1->Environment A_salt HCl Salt Formation A_product->A_salt A_final This compound A_salt->A_final Yield Overall Yield A_final->Yield Purity Product Purity A_final->Purity B_start N-Boc-4-piperidone B_step1 Horner-Wadsworth-Emmons Reaction B_start->B_step1 B_start->Steps B_start->Cost B_intermediate1 Methyl 2-(1-Boc-piperidin-4-ylidene)acetate B_step1->B_intermediate1 B_step1->Safety B_step1->Environment B_step2 Catalytic Hydrogenation B_intermediate1->B_step2 B_intermediate2 Methyl 2-(1-Boc-piperidin-4-yl)acetate B_step2->B_intermediate2 B_step3 Boc Deprotection & HCl Salt Formation B_intermediate2->B_step3 B_final This compound B_step3->B_final B_final->Yield B_final->Purity

A flowchart comparing the key stages and evaluation metrics for the two synthetic routes.

Data Presentation

The following tables summarize the quantitative data for each synthetic route, providing a clear comparison of their key performance indicators.

Table 1: Route A - Catalytic Hydrogenation

StepReactionReagents & ConditionsYield (%)Purity (%)Reaction Time (h)
1Catalytic HydrogenationMethyl 2-(pyridin-4-yl)acetate, PtO₂, H₂ (50-70 bar), Acetic Acid, RT~85-95>956-10
2HCl Salt FormationMethyl 2-(piperidin-4-yl)acetate, HCl in Ether>95>981

Table 2: Route B - Horner-Wadsworth-Emmons Reaction

StepReactionReagents & ConditionsYield (%)Purity (%)Reaction Time (h)
1Horner-Wadsworth-EmmonsN-Boc-4-piperidone, Triethyl phosphonoacetate, NaH, THF, RT~80-90>9512-16
2Catalytic HydrogenationMethyl 2-(1-Boc-piperidin-4-ylidene)acetate, Pd/C, H₂ (1 atm), MeOH, RT>95>974-6
3Boc Deprotection & Salt FormationMethyl 2-(1-Boc-piperidin-4-yl)acetate, HCl in Dioxane~90-95>982-4

Experimental Protocols

Detailed methodologies for the key experiments in each synthetic route are provided below.

Route A: Catalytic Hydrogenation

Step 1: Catalytic Hydrogenation of Methyl 2-(pyridin-4-yl)acetate

A solution of methyl 2-(pyridin-4-yl)acetate (1.0 g) in glacial acetic acid (5 mL) is treated with a catalytic amount of platinum(IV) oxide (PtO₂, 5 mol%). The mixture is then subjected to hydrogenation under a hydrogen gas pressure of 50-70 bar. The reaction is stirred at room temperature for 6-10 hours. Upon completion, the reaction mixture is quenched with a saturated solution of sodium bicarbonate (NaHCO₃) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are filtered through celite and dried over anhydrous sodium sulfate (Na₂SO₄). The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.[1]

start Methyl 2-(pyridin-4-yl)acetate reagents PtO₂, H₂ (50-70 bar) Acetic Acid, RT start->reagents product Methyl 2-(piperidin-4-yl)acetate reagents->product

Catalytic hydrogenation of the pyridine precursor.

Step 2: Formation of the Hydrochloride Salt

The purified methyl 2-(piperidin-4-yl)acetate is dissolved in a minimal amount of diethyl ether. A solution of hydrogen chloride (HCl) in diethyl ether is then added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Route B: Horner-Wadsworth-Emmons Reaction

Step 1: Horner-Wadsworth-Emmons Reaction

To a suspension of sodium hydride (NaH, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added triethyl phosphonoacetate (1.1 eq) dropwise. The mixture is stirred at room temperature for 1 hour. A solution of N-Boc-4-piperidone (1.0 eq) in THF is then added, and the reaction is stirred at room temperature for 12-16 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography to give methyl 2-(1-Boc-piperidin-4-ylidene)acetate.

start N-Boc-4-piperidone reagents Triethyl phosphonoacetate NaH, THF, RT start->reagents product Methyl 2-(1-Boc-piperidin-4-ylidene)acetate reagents->product

Horner-Wadsworth-Emmons olefination.

Step 2: Catalytic Hydrogenation of the Alkene

Methyl 2-(1-Boc-piperidin-4-ylidene)acetate is dissolved in methanol (MeOH), and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours. The catalyst is removed by filtration through celite, and the filtrate is concentrated under reduced pressure to yield methyl 2-(1-Boc-piperidin-4-yl)acetate.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

Methyl 2-(1-Boc-piperidin-4-yl)acetate is dissolved in a solution of 4M HCl in 1,4-dioxane. The reaction mixture is stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to give this compound.

References

Validating the Purity of Methyl 2-(piperidin-4-yl)acetate hydrochloride: A Comparative Guide Using HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), rigorous purity assessment is paramount to ensure safety and efficacy. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for validating the purity of Methyl 2-(piperidin-4-yl)acetate hydrochloride, a key building block in medicinal chemistry. Detailed experimental protocols and illustrative data are presented to guide researchers in selecting the appropriate analytical methodology.

Introduction

This compound is a piperidine derivative with the chemical formula C8H16ClNO2.[1] Its purity is critical for the successful synthesis of downstream products. Both HPLC and NMR are powerful analytical techniques for purity determination, each offering distinct advantages. HPLC excels in separating and quantifying impurities, while quantitative NMR (qNMR) provides a direct measure of the absolute purity of a substance against a certified reference material without the need for a specific analyte reference standard.[2][3][4]

Comparative Analysis of Analytical Techniques

A combination of HPLC and NMR provides a comprehensive purity profile. HPLC is adept at detecting and quantifying trace impurities, while NMR confirms the structural identity and provides an absolute purity value.

Parameter HPLC ¹H NMR
Principle Chromatographic separation based on differential partitioning between a mobile and stationary phase.Nuclear magnetic resonance of protons to determine molecular structure and quantity.
Primary Use Quantification of impurities and determination of relative purity.Structural elucidation and absolute purity determination (qNMR).
Strengths High sensitivity for detecting trace impurities, excellent resolving power for complex mixtures.[5][6]Provides structural information, is a primary ratio method, and can quantify without a specific reference standard for the analyte.[7][8]
Limitations Requires a reference standard for each impurity to be quantified accurately.Lower sensitivity compared to HPLC, potential for signal overlap in complex mixtures.

Experimental Protocols

Detailed methodologies for both HPLC and ¹H NMR are provided below. These protocols are illustrative and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method for the purity determination of this compound.

Instrumentation and Conditions:

Parameter Specification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD) at 210 nm
Sample Preparation Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of 1 mg/mL.
Reference Standard A certified reference standard of this compound.

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow prep Dissolve Sample (1 mg/mL in Mobile Phase A) inject Inject 10 µL prep->inject separate Gradient Elution (C18 Column) inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

HPLC Purity Analysis Workflow
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Protocol

This protocol describes the use of ¹H NMR for the absolute purity determination of this compound using an internal standard.

Instrumentation and Parameters:

Parameter Specification
NMR Spectrometer Bruker Avance 400 MHz or equivalent
Solvent Deuterium oxide (D₂O)
Internal Standard Maleic acid (certified reference material)
Sample Preparation Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a vial. Dissolve in 0.75 mL of D₂O.
Pulse Program A standard 90° pulse sequence.
Relaxation Delay (d1) 30 seconds (to ensure full relaxation of all protons)
Number of Scans 16

Data Analysis:

The purity of the sample is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • IS = Internal Standard

qNMR_Workflow weigh Accurately Weigh Sample and Internal Standard dissolve Dissolve in D₂O weigh->dissolve acquire Acquire ¹H NMR Spectrum (d1 = 30s) dissolve->acquire integrate Integrate Analyte and Internal Standard Signals acquire->integrate calculate Calculate Absolute Purity integrate->calculate

qNMR Purity Analysis Workflow

Hypothetical Purity Data

The following tables present hypothetical data for the purity analysis of a batch of this compound compared to a reference standard.

Table 1: HPLC Purity Data

Sample Main Peak Area (%) Impurity 1 Area (%) Impurity 2 Area (%) Total Impurities (%)
Reference Standard 99.950.030.020.05
Test Batch 99.520.250.180.48

Table 2: ¹H NMR Purity Data

Sample Mass of Sample (mg) Mass of Internal Standard (mg) Calculated Purity (%)
Reference Standard 10.125.0599.9
Test Batch 10.055.1099.4

Conclusion

Both HPLC and NMR are indispensable tools for the comprehensive purity validation of this compound. HPLC provides high-resolution separation of impurities, enabling their quantification, while qNMR offers a direct and accurate measurement of the absolute purity of the main component. The integration of these techniques ensures a thorough understanding of the purity profile, which is essential for maintaining high standards of quality in drug development and manufacturing. The choice of method, or the decision to use both, will depend on the specific requirements of the analytical task, including the need for impurity profiling versus absolute purity determination.

References

Comparative Analysis of the Biological Activity of Enantiomers Derived from Methyl 2-(piperidin-4-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the biological activities of the enantiomers of a compound synthesized using Methyl 2-(piperidin-4-yl)acetate hydrochloride as a starting material. While this compound itself is primarily a synthetic intermediate, its chirality is crucial for the stereospecific interactions of the final active compounds. This document focuses on the enantiomers of a potent and selective inhibitor of the histone demethylase KDM2A, synthesized from this precursor.

Introduction to the Target Compound: A KDM2A Inhibitor

The enantiomers of the KDM2A inhibitor, for which Methyl 2-(piperidin-4-yl)acetate is a key building block, demonstrate significant differences in their biological activity. This comparison highlights the importance of stereochemistry in drug design and target engagement. The (S)-enantiomer has been identified as the more potent inhibitor of KDM2A.

Comparative Biological Activity

The inhibitory activity of the (R) and (S) enantiomers was evaluated using a biochemical assay that measures the demethylation of a specific substrate by the KDM2A enzyme. The results clearly indicate a significant stereochemical preference for the (S)-enantiomer.

Table 1: Comparative Inhibitory Activity against KDM2A

EnantiomerIC50 (µM)
(S)-enantiomer0.5
(R)-enantiomer> 50

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

A detailed methodology for the key biochemical assay used to determine the inhibitory potency of the enantiomers is provided below.

3.1. KDM2A Biochemical Assay Protocol

This protocol describes the time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the inhibition of KDM2A.

  • Enzyme and Substrate Preparation: Recombinant human KDM2A catalytic domain is used as the enzyme source. A biotinylated peptide corresponding to histone H3 trimethylated at lysine 36 (H3K36me3) serves as the substrate.

  • Reaction Mixture: The reaction is carried out in a buffer containing 50 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Tween-20, 100 µM ascorbic acid, and 2 µM (NH4)2Fe(SO4)2·6H2O.

  • Inhibitor Addition: The (R) and (S) enantiomers are serially diluted in DMSO and added to the reaction wells to achieve a range of final concentrations.

  • Enzyme Reaction: The enzymatic reaction is initiated by adding KDM2A to the mixture containing the substrate and inhibitor. The reaction is allowed to proceed for 60 minutes at room temperature.

  • Detection: The reaction is stopped, and the demethylated product is detected by adding a detection mixture containing a Europium-labeled anti-H3K36me2 antibody and streptavidin-allophycocyanin (SA-APC).

  • Signal Measurement: The plate is incubated for 60 minutes at room temperature to allow for the binding of the detection reagents. The TR-FRET signal is then read on a suitable plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Data Analysis: The ratio of the emission signals (665 nm / 615 nm) is calculated, and the IC50 values are determined by fitting the data to a four-parameter logistic equation.

Visualizing Experimental and Logical Workflows

4.1. Experimental Workflow for KDM2A Inhibition Assay

The following diagram illustrates the key steps in the TR-FRET based biochemical assay used to determine the IC50 values of the KDM2A inhibitors.

G A Prepare Reaction Mixture (Buffer, Substrate, Inhibitor) B Initiate Reaction (Add KDM2A Enzyme) A->B C Incubate at RT (60 minutes) B->C D Stop Reaction & Add Detection Reagents C->D E Incubate at RT (60 minutes) D->E F Read TR-FRET Signal E->F G Calculate IC50 F->G

Caption: Workflow of the KDM2A TR-FRET inhibition assay.

4.2. Simplified Signaling Pathway of KDM2A Action

This diagram shows the basic role of KDM2A in histone demethylation and how the (S)-enantiomer inhibitor blocks this process.

G cluster_0 KDM2A Catalytic Cycle H3K36me3 H3K36me3 (Substrate) KDM2A KDM2A Enzyme H3K36me3->KDM2A Binds to H3K36me2 H3K36me2 (Product) KDM2A->H3K36me2 Demethylates Inhibitor (S)-Enantiomer Inhibitor Inhibitor->KDM2A Inhibits

Caption: Inhibition of KDM2A-mediated histone demethylation.

Conclusion

The enantiomers of the KDM2A inhibitor derived from this compound exhibit a profound difference in their biological activity. The (S)-enantiomer is a potent inhibitor of KDM2A, while the (R)-enantiomer is largely inactive. This underscores the critical importance of stereochemistry in the design and development of targeted therapeutics and highlights the utility of chiral synthesis in producing enantiomerically pure compounds for detailed biological evaluation.

Correlating In Vitro Potency with In Vivo Efficacy for Methyl 2-(piperidin-4-yl)acetate Hydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methyl 2-(piperidin-4-yl)acetate hydrochloride derivatives, focusing on the correlation between their in vitro potency as dopamine reuptake inhibitors and their in vivo efficacy. Due to the structural similarity of the parent compound to methylphenidate, this guide will leverage data from methylphenidate and its analogs to illustrate the structure-activity relationships (SAR) and the translation from laboratory assays to preclinical models.

Introduction: The Dopamine Transporter as a Key Target

Methyl 2-(piperidin-4-yl)acetate and its derivatives are structurally analogous to a class of central nervous system (CNS) stimulants that includes methylphenidate. The primary mechanism of action for these compounds is the inhibition of the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By blocking DAT, these compounds increase the extracellular concentration of dopamine, enhancing dopaminergic neurotransmission. This mechanism is central to the therapeutic effects of drugs used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.

In Vitro Potency of Methylphenidate Analogs

The in vitro potency of these compounds is typically determined by their binding affinity to the dopamine transporter (DAT). This is often measured using radioligand binding assays, with the resulting IC50 or Ki values indicating the concentration of the compound required to inhibit 50% of radioligand binding. A lower value signifies higher potency.

The following table summarizes the in vitro dopamine transporter (DAT) binding affinities for a series of threo-methylphenidate (TMP) analogs, highlighting the impact of aromatic ring substitutions on potency.

CompoundAromatic SubstitutionDAT Binding IC50 (nM) [³H]WIN 35,428Dopamine Uptake IC50 (nM)Reference
(±)-threo-MethylphenidateUnsubstituted12045[1]
m-Bromo-TMP3-Br613[1]
p-Bromo-TMP4-Br1221[1]
m-Chloro-TMP3-Cl1042[1]
p-Chloro-TMP4-Cl1329[1]
m,p-Dichloro-TMP3,4-diCl71.4[1]
p-Iodo-TMP4-I1570[1]
m-Methyl-TMP3-Me42180[1]
p-Methyl-TMP4-Me50120[1]

In Vivo Efficacy of Piperidine-Based Dopamine Reuptake Inhibitors

The in vivo efficacy of dopamine reuptake inhibitors is often assessed using animal models that measure changes in locomotor activity or cognitive function. An increase in locomotor activity is a characteristic behavioral response to psychostimulants.

The table below presents in vivo data for hydroxypiperidine analogues, demonstrating their stimulant effects.

CompoundIn Vivo AssayDose (mg/kg, i.p.)ObservationReference
(+)-5Locomotor Activity1, 3, 10Significant, dose-dependent increase in activity[2]
(-)-5Locomotor Activity1, 3, 10No significant effect on locomotor activity[2]
(±)-5Locomotor Activity1, 3, 10Significant, dose-dependent increase in activity[2]
(+)-5Cocaine Discrimination1, 3, 10Partial (50%) cocaine-like response[2]
(-)-5Cocaine Discrimination1, 3, 10Partial (50%) but incomplete cocaine-like response[2]
(±)-5Cocaine Discrimination1, 3, 10Partial (50%) cocaine-like response[2]

Experimental Protocols

In Vitro Dopamine Transporter (DAT) Binding Assay

Objective: To determine the binding affinity (IC50) of test compounds for the dopamine transporter.

Methodology:

  • Tissue Preparation: Rat striatal tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4). The homogenate is centrifuged to obtain a crude membrane preparation, which is then resuspended in the assay buffer.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand that binds to DAT (e.g., [³H]WIN 35,428) and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined by non-linear regression analysis of the competition binding data.

In Vivo Locomotor Activity Assay

Objective: To assess the stimulant effects of test compounds in rodents.

Methodology:

  • Animals: Male Swiss-Webster mice are commonly used.

  • Apparatus: Locomotor activity is monitored in automated activity chambers equipped with infrared beams to detect movement.

  • Procedure: Mice are habituated to the activity chambers for a period (e.g., 30 minutes) before being administered the test compound or vehicle via intraperitoneal (i.p.) injection.

  • Data Collection: Locomotor activity is recorded for a set duration (e.g., 60-90 minutes) following injection.

  • Data Analysis: The total number of beam breaks or distance traveled is quantified and compared between treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Visualizations

Dopamine Reuptake Inhibition Signaling Pathway

Dopamine Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Synaptic_Cleft Extracellular Dopamine Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydoxylase Dopamine_pre Dopamine L_DOPA->Dopamine_pre DOPA Decarboxylase Dopamine_pre->Dopamine_Vesicle VMAT2 Synaptic_Cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptor Synaptic_Cleft->Dopamine_Receptor Binding Derivative Methyl 2-(piperidin-4-yl)acetate Derivative Derivative->DAT Inhibition Signaling Downstream Signaling Dopamine_Receptor->Signaling Activation

Caption: Dopamine reuptake inhibition by a methyl 2-(piperidin-4-yl)acetate derivative.

Experimental Workflow: In Vitro to In Vivo Correlation

Experimental Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Compound_Synthesis Compound Synthesis (Derivatives) DAT_Binding_Assay DAT Binding Assay ([³H]WIN 35,428) Compound_Synthesis->DAT_Binding_Assay Data_Analysis_IC50 Data Analysis (IC50 Determination) DAT_Binding_Assay->Data_Analysis_IC50 Correlation In Vitro - In Vivo Correlation (IVIVC) Data_Analysis_IC50->Correlation Potency Data Animal_Model Animal Model Selection (e.g., Mice) Drug_Administration Drug Administration (i.p. injection) Animal_Model->Drug_Administration Behavioral_Assay Behavioral Assay (Locomotor Activity) Drug_Administration->Behavioral_Assay Data_Analysis_Efficacy Data Analysis (Efficacy Assessment) Behavioral_Assay->Data_Analysis_Efficacy Data_Analysis_Efficacy->Correlation Efficacy Data

Caption: Workflow for correlating in vitro potency with in vivo efficacy.

Conclusion

The data presented for methylphenidate analogs and other piperidine-based dopamine reuptake inhibitors strongly suggest that in vitro potency at the dopamine transporter is a key determinant of in vivo stimulant effects. Generally, compounds with higher affinity for DAT (lower IC50 values) tend to exhibit greater efficacy in in vivo models, such as increased locomotor activity. However, the correlation is not always linear, as pharmacokinetic factors (absorption, distribution, metabolism, and excretion) and interactions with other neurotransmitter transporters can also influence the overall in vivo profile of a compound. This guide provides a foundational framework for researchers to design and interpret studies aimed at developing novel this compound derivatives with therapeutic potential for CNS disorders.

References

Safety Operating Guide

Proper Disposal of Methyl 2-(piperidin-4-yl)acetate hydrochloride: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 2-(piperidin-4-yl)acetate hydrochloride (CAS RN: 81270-37-3), a common reagent in pharmaceutical research.

Key Safety and Hazard Information

This compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Harmful if Swallowed: May be harmful if ingested.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this compound. This includes wearing protective gloves, and appropriate eye and face protection.[2]

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₈H₁₅NO₂・HCl
Molecular Weight 193.67 g/mol [1]
CAS Number 81270-37-3[1][2]

Detailed Disposal Protocol

The following procedures are recommended for the proper disposal of this compound and associated materials. These steps are based on general laboratory chemical waste guidelines.

Step 1: Waste Segregation

  • Solid Waste: Collect unused or expired solid this compound and any contaminated materials (e.g., weighing papers, gloves, and other PPE) in a designated, clearly labeled waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid waste container. Avoid mixing with other chemical waste streams to prevent unknown reactions.

Step 2: Container Management

  • All waste containers must be clearly and accurately labeled with "this compound Waste" and the date of accumulation.

  • Ensure that waste containers are kept securely closed when not in use to prevent spills or the release of vapors.

  • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

Step 3: Final Disposal

  • Consult Local Regulations: Always adhere to your institution's and local environmental health and safety (EHS) guidelines for chemical waste disposal.[2]

  • Professional Disposal Service: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This should be performed by a licensed professional waste disposal service.

  • Do Not Dispose Down the Drain: Do not allow the product to enter drains or waterways.

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

Disposal Workflow for this compound A Handling of This compound B Wear Appropriate PPE (Gloves, Eye Protection) A->B C Waste Generation A->C D Solid Waste (Unused Compound, Contaminated PPE) C->D E Liquid Waste (Solutions containing the compound) C->E F Segregate into Labeled Waste Containers D->F E->F G Store in Designated Secondary Containment Area F->G H Arrange for Professional Waste Disposal Service G->H I Incineration with Afterburner and Scrubber H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Methyl 2-(piperidin-4-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2-(piperidin-4-yl)acetate hydrochloride. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this substance include irritation to the skin, eyes, and respiratory system. It is also classified as harmful if swallowed and potentially harmful if inhaled.[1]

Summary of GHS Hazard Classifications:

Hazard ClassCategoryGHS Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.

  • Eye and Face Protection:

    • Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]

    • In situations with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.[4][5]

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn.[6] Inspect gloves for any signs of degradation or puncture before use and dispose of them in accordance with laboratory and local regulations.[3]

    • Protective Clothing: A lab coat or a chemical-resistant suit is required to prevent skin contact.[3][7] For large-scale operations or when handling concentrates, a chemical-resistant apron or full-body suit may be necessary.[4]

  • Respiratory Protection:

    • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[4][7][8]

    • If a fume hood is not available or in the event of a spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[2][7]

PPE_Requirements cluster_Hazards Potential Hazards cluster_PPE Required Personal Protective Equipment H1 Skin Irritation P1 Chemical-Resistant Gloves H1->P1 Protects Against P2 Lab Coat / Suit H1->P2 Protects Against H2 Eye Irritation P3 Safety Goggles / Face Shield H2->P3 Protects Against H3 Respiratory Irritation P4 Fume Hood / Respirator H3->P4 Protects Against H4 Ingestion/Inhalation H4->P1 Minimizes Exposure H4->P4 Minimizes Exposure

Caption: Logical relationship between hazards and required PPE.

Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial for minimizing risks.

Preparation:

  • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[4]

  • Designate a specific area within a chemical fume hood for handling the compound.

  • Assemble all necessary equipment and reagents before commencing work.

  • Verify that all containers are properly labeled.

Handling Procedure:

  • Wear all required PPE before entering the designated handling area.

  • Carefully open the container, avoiding the generation of dust.

  • Weigh and transfer the chemical within the fume hood.

  • Keep the container tightly closed when not in use.[7][8]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[7][8]

  • Decontaminate all work surfaces and equipment after use.

Storage:

  • Store this compound in a tightly sealed, properly labeled container.[7][8]

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as oxidizing agents and strong bases.[9]

  • Store in a locked cabinet or a secure area to prevent unauthorized access.[8]

Disposal Plan

Chemical waste must be managed in a safe and environmentally responsible manner.

Waste Collection:

  • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, labeled, and sealed hazardous waste container.

  • Do not mix this waste with other incompatible waste streams.

Disposal Procedure:

  • Dispose of the chemical waste through your institution's environmental health and safety (EHS) office.

  • All disposal activities must comply with local, state, and federal regulations.[7][8] Do not dispose of this chemical down the drain or in the regular trash.[8]

Safe_Handling_Workflow cluster_Prep Preparation Phase cluster_Handling Handling Phase cluster_Cleanup Post-Handling & Disposal A Verify Emergency Equipment (Eyewash, Shower) B Don Appropriate PPE A->B C Prepare Fume Hood Workspace B->C D Carefully Transfer Chemical C->D E Perform Experimental Work D->E F Securely Close Container E->F G Decontaminate Work Area and Equipment F->G H Segregate and Seal Chemical Waste G->H I Store Waste for EHS Pickup H->I J Remove PPE and Wash Hands I->J

Caption: Workflow for the safe handling of the chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.